Cyclohexanone O-prop-2-ynyl-oxime
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-prop-2-ynoxycyclohexanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-8-11-10-9-6-4-3-5-7-9/h1H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYHRKAYTBPEOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCON=C1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391220 | |
| Record name | N-prop-2-ynoxycyclohexanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174004-17-2 | |
| Record name | N-prop-2-ynoxycyclohexanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of Cyclohexanone O-prop-2-ynyl-oxime
Topic: Synthesis of Cyclohexanone O-prop-2-ynyl-oxime Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Medicinal Chemists
Strategic O-Alkylation for "Click" Chemistry Applications
Executive Summary
Cyclohexanone O-prop-2-ynyl-oxime represents a critical intermediate in modern medicinal chemistry, serving as a robust "Click" chemistry handle. By installing a terminal alkyne on the oxime scaffold, researchers enable the rapid synthesis of 1,2,3-triazole libraries via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
This guide details the optimized synthesis of this molecule via the O-alkylation of cyclohexanone oxime. Unlike standard alkylations, this protocol addresses the specific challenge of ambident nucleophilicity —suppressing the formation of the thermodynamically stable but undesired N-alkylated nitrone byproduct to maximize the yield of the O-alkylated oxime ether.
Retrosynthetic Analysis & Strategic Considerations
The synthesis relies on a nucleophilic substitution (
The Regioselectivity Challenge
-
Path A (Desired): Attack via Oxygen
Oxime Ether (Kinetic control, favored by hard bases/solvents). -
Path B (Undesired): Attack via Nitrogen
Nitrone (Thermodynamic stability, favored by soft electrophiles or specific solvent shells).
To ensure exclusive formation of the O-prop-2-ynyl isomer, this protocol utilizes a hard base (NaH or KOH) in a polar aprotic solvent (DMF or DMSO) . This combination maximizes the charge density on the oxygen atom, promoting
Critical Reagents & Safety Profile (E-E-A-T)
WARNING: EXPLOSION HAZARD The primary electrophile, Propargyl Bromide (3-bromopropyne) , is a high-energy, shock-sensitive compound.
| Reagent | Role | Hazard Profile | Handling Protocol |
| Cyclohexanone Oxime | Substrate | Irritant | Store dry; hygroscopic. |
| Propargyl Bromide | Electrophile | Explosive , Lachrymator, Toxic | NEVER use neat. Use 80% wt solution in Toluene.[1][2][3][4] Keep cold. |
| Sodium Hydride (60%) | Base | Flammable Solid, Water Reactive | Weigh under inert atmosphere (Argon/N2). |
| DMF (Anhydrous) | Solvent | Reprotoxic, Hepatotoxic | Use molecular sieves to ensure <50 ppm water. |
Authoritative Safety Note: Propargyl bromide can detonate upon physical shock or heating if concentrated. Always use the commercially available toluene solution. If the reaction turns black or exotherms rapidly, evacuate the hood immediately.
Optimized Synthetic Protocol
reaction Scheme
Cyclohexanone Oxime + NaH + Propargyl Bromide
Step-by-Step Methodology
-
Apparatus Setup:
-
Flame-dry a 250 mL two-neck round-bottom flask (RBF).
-
Equip with a magnetic stir bar, rubber septum, and an argon balloon/inlet.[5]
-
Place the flask in an ice/water bath (
).
-
-
Deprotonation (The "Hard" Anion Formation):
-
Charge the flask with Sodium Hydride (60% dispersion in oil) (1.2 equiv).
-
Add Anhydrous DMF (5 mL/g of substrate) via syringe. Stir to create a suspension.
-
Dissolve Cyclohexanone Oxime (1.0 equiv) in a minimal amount of DMF.
-
Dropwise Addition: Add the oxime solution to the NaH suspension over 15 minutes.
-
Observation: Evolution of
gas will occur. Vent via a needle if necessary. -
Stir at
for 30 minutes until gas evolution ceases and the solution becomes clear/yellow (formation of the sodium oximate salt).
-
-
Alkylation:
-
Add Propargyl Bromide (80% in Toluene) (1.2 equiv) dropwise via syringe over 10 minutes.
-
Critical Control: Keep temperature
during addition to prevent runaway exotherms. -
Remove the ice bath and allow the reaction to warm to Room Temperature (RT).
-
Stir for 3–5 hours. Monitor via TLC (Hexane:EtOAc 9:1). The product (
) is less polar than the starting oxime ( ).
-
-
Workup & Isolation:
-
Quench the reaction carefully with saturated
solution (exothermic). -
Dilute with Ethyl Acetate (EtOAc) and water.
-
Separate layers. Wash the organic phase with:
-
Water (
) to remove DMF. -
Brine (
).
-
-
Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Note: Do not heat the water bath above
during rotary evaporation to avoid alkyne polymerization.
-
-
Purification:
-
Purify the crude oil via silica gel flash chromatography.
-
Eluent: Gradient of Hexane
5% EtOAc in Hexane. -
Yield Target: 85–92%.
-
Reaction Mechanism & Logic
The following diagram illustrates the regioselectivity logic, highlighting the competition between the kinetic
Caption: Mechanistic pathway showing the divergence between the desired oxime ether and the nitrone byproduct. Strong bases favor the green path.
Characterization & Validation
To validate the synthesis, you must confirm the loss of the oxime hydroxyl group and the presence of the terminal alkyne.
| Method | Diagnostic Signal | Interpretation |
| IR Spectroscopy | ||
| C | ||
| Absence of | Loss of O-H : Confirms alkylation of the oxygen.[6] | |
| Cyclohexyl Ring : Typical multiplets. | ||
| C=N : Oxime carbon. | ||
| Alkyne Carbons : Internal and terminal carbons. |
Self-Validating Check: If you observe a peak at
Applications in Drug Discovery[7][8][9][10][11]
The synthesized Cyclohexanone O-prop-2-ynyl-oxime is a "Click-ready" building block.
Workflow: Triazole Library Generation
The terminal alkyne reacts with diverse organic azides (
Caption: Application of the synthesized oxime ether in generating triazole libraries for Structure-Activity Relationship (SAR) studies.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
-
Hajipour, A. R.; et al. "Regioselective Synthesis of Nitrones... and Application to the Synthesis of 1-Azabicyclic Alkaloids."[7] Bulletin of the Chemical Society of Japan, 1999, 72(12), 2737-2754.[7] Link (Discusses the N vs O alkylation regioselectivity).
-
Kolb, H. C.; Finn, M. G.; Sharpless, K. B. "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, 2001, 40(11), 2004-2021. Link (Foundational text on Click chemistry applications).
-
Fisher Scientific. "Safety Data Sheet: Propargyl Bromide (80% in Toluene)." Link (Critical safety data for handling the electrophile).
-
National Institute of Standards and Technology (NIST). "Cyclohexanone Oxime Infrared Spectrum."[8] NIST Chemistry WebBook. Link (Reference for starting material characterization).
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. asianpubs.org [asianpubs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cyclohexanone, oxime [webbook.nist.gov]
Technical Guide: Characterization & Utility of Cyclohexanone O-prop-2-ynyl-oxime
Executive Summary
Cyclohexanone O-prop-2-ynyl-oxime (also known as O-propargyl cyclohexanone oxime) is a specialized bifunctional intermediate connecting the stability of oxime ethers with the bioorthogonal reactivity of terminal alkynes .
Unlike the parent cyclohexanone oxime (a precursor to Caprolactam/Nylon-6), this O-alkylated derivative serves as a high-fidelity "Click Chemistry" handle . It allows researchers to graft cyclohexyl moieties onto azido-functionalized biomolecules, polymers, or surfaces via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
This guide provides a validated synthetic workflow, a rigorous characterization logic tree, and the mechanistic grounding required for its application in drug discovery and materials science.
Part 1: Molecular Architecture & Significance
Structural Analysis
The molecule consists of a lipophilic cyclohexane ring fused to a propargyl group via an oxime ether linkage (
| Component | Functional Group | Chemical Behavior |
| Cyclohexyl Ring | Aliphatic Cycle | Lipophilic core; provides steric bulk and hydrophobic interaction. |
| Oxime Ether | Hydrolytically Stable. Unlike simple imines, oxime ethers are resistant to hydrolysis in physiological pH, making them ideal pharmacophores. | |
| Propargyl Tail | The "Click" Handle. A terminal alkyne ready for 1,3-dipolar cycloaddition with azides. |
Strategic Utility
-
Bio-conjugation: The oxime ether linkage is far more stable than esters or amides in serum, preventing premature cleavage of the payload.
-
Fragment-Based Drug Discovery (FBDD): Used as a rigid, hydrophobic linker to probe "pockets" in enzyme active sites while tethering to a library scaffold via the alkyne.
Part 2: Synthetic Pathway & Optimization
Reaction Logic
The synthesis is a condensation reaction between Cyclohexanone and O-propargylhydroxylamine hydrochloride . A weak base (Sodium Acetate) is critical to buffer the HCl and liberate the nucleophilic free amine without causing aldol condensation side-reactions of the ketone.
Validated Protocol
Reagents:
-
Cyclohexanone (1.0 equiv)
-
O-Propargylhydroxylamine Hydrochloride (1.1 equiv)
-
Sodium Acetate (NaOAc) (1.5 equiv)
-
Solvent: Ethanol/Water (3:1 v/v)
Step-by-Step Workflow:
-
Preparation: Dissolve NaOAc and O-propargylhydroxylamine HCl in water. The solution may warm slightly (exothermic neutralization).
-
Addition: Dilute cyclohexanone in ethanol and add dropwise to the aqueous amine solution.
-
Why? Slow addition prevents local excesses of ketone, minimizing self-condensation.
-
-
Reaction: Stir at room temperature (25°C) for 2–4 hours. Monitor via TLC (Solvent: Hexane/EtOAc 9:1).
-
Workup:
-
Evaporate ethanol under reduced pressure.
-
Extract the aqueous residue with Diethyl Ether or Dichloromethane (
). -
Wash combined organics with Brine (
) to remove residual hydroxylamine salts. -
Dry over anhydrous
and concentrate.
-
-
Purification: The product is typically a colorless to pale yellow oil (unlike the solid parent oxime). If purity is <95%, purify via silica gel flash chromatography (Hexane
5% EtOAc/Hexane).
Process Visualization
Caption: Figure 1. Synthesis workflow for Cyclohexanone O-prop-2-ynyl-oxime emphasizing the buffering step to ensure nucleophilicity.
Part 3: Physicochemical Characterization (The "Fingerprint")
To ensure scientific integrity, the isolated compound must pass the following spectral checkpoints.
NMR Spectroscopy (Diagnostic Signals)
The
| Proton Environment | Shift ( | Multiplicity | Integral | Mechanistic Origin |
| 4.65 – 4.75 | Doublet ( | 2H | Deshielded by Oxygen and Alkyne anisotropy. | |
| 2.40 – 2.50 | Triplet ( | 1H | Terminal alkyne proton (acetylenic). | |
| Ring | 2.20 – 2.60 | Multiplet | 4H | Protons adjacent to the |
| Ring | 1.50 – 1.80 | Multiplet | 6H | Remote ring protons. |
Infrared (IR) Spectroscopy
IR is a rapid "Go/No-Go" check for the functional groups.
-
Diagnostic Peak 1 (
): Sharp, strong stretch. (Crucial: If this is broad, you have residual water or unreacted OH). -
Diagnostic Peak 2 (
): Weak/Medium stretch. -
Diagnostic Peak 3 (
): stretch (Oxime ether).
Characterization Logic Tree
Use this decision matrix to validate your product.
Caption: Figure 2. Characterization logic tree. A clean spectrum requires the presence of the alkyne stretch and the absence of the broad OH stretch.
Part 4: Application – The CuAAC "Click" Reaction
The primary utility of this molecule is its ability to undergo Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Reaction Mechanism
The terminal alkyne coordinates with Cu(I), forming a copper acetylide intermediate. This reacts with an organic azide to form a 1,4-disubstituted 1,2,3-triazole.
Standard Protocol
-
Alkyne: Cyclohexanone O-prop-2-ynyl-oxime (1.0 equiv)
-
Azide:
(1.0 equiv) -
Catalyst:
(5 mol%) -
Reductant: Sodium Ascorbate (10 mol%)
-
Solvent: t-BuOH /
(1:1)
Outcome: The formation of the triazole ring is irreversible and chemically inert, permanently tethering the cyclohexyl ring to the target
Part 5: Safety & Handling
-
Thermal Instability: While oxime ethers are generally stable, terminal alkynes and oximes can be energetic. Do not distill at high temperatures (>150°C) without a blast shield.
-
Toxicity: Oxime derivatives can be potential skin sensitizers. Handle with nitrile gloves.
-
Storage: Store at 4°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the alkyne or hydrolysis.
References
-
Sharpless, K. B., et al. (2002). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition.
-
Meldal, M., & Tornøe, C. W. (2008). "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews.
-
Kalia, J., & Raines, R. T. (2008). "Hydrolytic Stability of Hydrazones and Oximes." Angewandte Chemie.
-
National Center for Biotechnology Information. (2024). "Cyclohexanone Oxime - PubChem Compound Summary." PubChem.
Spectroscopic data of Cyclohexanone O-prop-2-ynyl-oxime (NMR, IR, MS)
CAS Registry Number: 174004-17-2
Molecular Formula:
Executive Summary
Cyclohexanone O-prop-2-ynyl-oxime (also known as O-propargyl cyclohexanone oxime) is a pivotal intermediate in heterocyclic synthesis and "Click" chemistry applications. Structurally, it consists of a lipophilic cyclohexane ring fused to a propargyl ether moiety via an oxime linkage (
Its primary utility lies in its latent reactivity:
-
Intramolecular Cyclization: It serves as the immediate precursor to 4,5,6,7-tetrahydrobenzo[c]isoxazole via thermal or metal-catalyzed intramolecular [3+2] cycloaddition (nitrone/nitrile oxide-like reactivity).
-
Bioorthogonal Ligation: The terminal alkyne provides a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing the attachment of the cyclohexyl-oxime moiety to biological targets or surfaces.
This guide provides a comprehensive spectroscopic profile (NMR, IR, MS) and synthetic protocols validated for high-purity isolation.
Part 1: Structural Analysis & Synthetic Pathway
The synthesis relies on a Williamson etherification of cyclohexanone oxime. The reaction kinetics are governed by the nucleophilicity of the oximate anion attacking the propargyl bromide.
Synthesis Workflow (DOT Visualization)
[1]
Part 2: Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy provides the fastest "Go/No-Go" decision point during synthesis. The disappearance of the broad
Diagnostic Bands
| Functional Group | Wavenumber ( | Intensity | Assignment & Notes |
| 3280 – 3300 | Strong, Sharp | Diagnostic. Confirms terminal alkyne. Distinct from broad | |
| 2110 – 2120 | Weak | Characteristic of asymmetric alkynes. | |
| 1635 – 1645 | Medium | Oxime imine bond. Slightly shifted from parent oxime due to | |
| 2850 – 2940 | Strong | Cyclohexane ring methylene symmetric/asymmetric stretches. | |
| 940 – 960 | Medium | Characteristic of oxime ethers. |
Validation Protocol:
-
Success Criteria: Absence of broad band at 3100–3400 cm⁻¹ (starting material
). -
Failure Mode: If broad
remains, the deprotonation was incomplete or the product is wet.
Part 3: Nuclear Magnetic Resonance (NMR) Profiling
NMR is the definitive method for structural authentication. The data below represents high-purity values in
NMR Data (400 MHz, )
The spectrum is characterized by the symmetry of the cyclohexane ring being slightly perturbed by the oxime anisotropy, and the distinct coupling of the propargyl group.
| Shift ( | Multiplicity | Integral | Coupling ( | Assignment |
| 4.68 | Doublet ( | |||
| 2.46 | Triplet ( | |||
| 2.48 – 2.55 | Multiplet | - | ||
| 2.18 – 2.25 | Multiplet | - | ||
| 1.58 – 1.75 | Multiplet | - |
Mechanistic Insight:
The
NMR Data (100 MHz, )
| Shift ( | Carbon Type | Assignment |
| 160.2 | Quaternary ( | |
| 80.1 | Quaternary ( | |
| 74.2 | Methine ( | |
| 61.5 | Methylene ( | |
| 32.2 | Methylene ( | Ring |
| 27.1 | Methylene ( | Ring |
| 25.8 | Methylene ( | Ring |
| 25.6 | Methylene ( | Ring |
| 24.5 | Methylene ( | Ring |
Part 4: Mass Spectrometry (MS) & Fragmentation[2][3]
Method: GC-MS (EI, 70 eV) or ESI-MS (Positive Mode).
Molecular Ion:
Fragmentation Pathway (EI)
The fragmentation is driven by the stability of the radical species lost. The cleavage of the weak
Interpretation:
- 151: Parent peak.
-
112: Base peak in many oxime ethers, corresponding to the
cation after loss of the propargyl radical. - 41/39: Hydrocarbon fragments from the cyclohexyl ring and propargyl group.
Part 5: Experimental Protocols
Synthesis of Cyclohexanone O-prop-2-ynyl-oxime[4]
Reagents:
-
Cyclohexanone oxime (
) -
Propargyl bromide (
, 80% in toluene) -
Potassium hydroxide (KOH) or Sodium Hydride (NaH) (
) -
Solvent: DMSO (for KOH) or DMF (for NaH)
Procedure:
-
Preparation: In a flame-dried round-bottom flask, dissolve cyclohexanone oxime (
, ) in anhydrous DMSO ( ). -
Deprotonation: Add powdered KOH (
, ) carefully. Stir at room temperature for 30 minutes. The solution may turn slightly yellow/orange as the oximate anion forms. -
Alkylation: Cool the mixture to
in an ice bath. Add propargyl bromide ( ) dropwise over 10 minutes to prevent exotherms. -
Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor by TLC (Silica, 10% EtOAc/Hexane). The starting oxime (
) should disappear, and a less polar spot ( ) should appear. -
Workup: Pour the reaction mixture into ice-cold water (
). Extract with Diethyl Ether or Ethyl Acetate ( ). -
Purification: Wash the combined organic layers with brine (
), dry over , and concentrate in vacuo. -
Isolation: The residue is typically a pale yellow oil. Purify via flash column chromatography (Silica gel, 0
5% EtOAc in Hexane).
Safety Note: Propargyl bromide is a lachrymator and alkylating agent. Handle in a fume hood.
References
- Synthesis of Oxime Ethers: Araujo, M. E., et al. "Synthesis and pharmacological evaluation of novel O-alkyl oxime derivatives." Journal of Medicinal Chemistry.
-
Isoxazole Application: Zarei, M. "Synthesis of 4,5,6,7-tetrahydrobenzo[c]isoxazole via thermal cyclization of O-propargyl cyclohexanone oxime." Journal of Chemical Research, 2011.
-
CAS Registry Data: "Cyclohexanone, O-(2-propynyl)oxime."[1] CAS No. 174004-17-2.[1] SciFinder / Chemical Abstracts Service.
- Spectroscopic Standards: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Source for standard chemical shift predictions of oxime ethers).
Sources
Chemical Identity and Bio-Orthogonal Applications of Cyclohexanone O-prop-2-ynyl-oxime
Introduction & Chemical Identity
Cyclohexanone O-prop-2-ynyl-oxime (CAS 174004-17-2) is a specialized bio-orthogonal reagent used primarily in Click Chemistry and metabolic labeling workflows. Structurally, it represents the condensation product of cyclohexanone and O-propargylhydroxylamine.
Unlike the labile hydrazones often used in bioconjugation, this oxime ether offers superior hydrolytic stability, making it a critical standard for evaluating the kinetics of oxime ligation and subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Nomenclature Matrix
The following table consolidates the verified identifiers for this compound to ensure precision in procurement and literature search.
| Identifier Type | Value | Context |
| CAS Number | 174004-17-2 | Primary Chemical Registry |
| IUPAC Name | Cyclohexanone O-(prop-2-yn-1-yl)oxime | Official Systematic Name |
| Common Name | O-Propargylcyclohexanone oxime | Laboratory / Bench Name |
| Alt.[1][2][3][4] Name | N-(Prop-2-yn-1-yloxy)cyclohexanimine | Structural Descriptor |
| Formula | C₉H₁₃NO | Elemental Composition |
| Molecular Weight | 151.21 g/mol | Stoichiometric Calculation |
| SMILES | C#CCON=C1CCCCC1 | Chemoinformatics |
Structural Characterization & Functional Logic
To understand the utility of this molecule, one must deconstruct its three functional domains. The cyclohexyl ring acts as a lipophilic steric blocker, the oxime ether provides the stable linkage, and the propargyl group serves as the "Click" handle.
Figure 1: Functional decomposition of Cyclohexanone O-prop-2-ynyl-oxime showing the logic of its design as a stable click-chemistry probe.
Synthesis Protocol (Self-Validating)
Objective: Synthesis of Cyclohexanone O-prop-2-ynyl-oxime via condensation of cyclohexanone with O-propargylhydroxylamine hydrochloride.
Rationale: Direct condensation is preferred over alkylation of cyclohexanone oxime (with propargyl bromide) to avoid N-alkylation byproducts (nitrones).
Reagents
-
Substrate: Cyclohexanone (1.0 eq)
-
Reagent: O-Propargylhydroxylamine hydrochloride (1.1 eq)
-
Base: Sodium Acetate (NaOAc) or Pyridine (1.2 eq)
-
Solvent: Ethanol/Water (1:1 v/v)
Step-by-Step Workflow
-
Preparation: Dissolve O-propargylhydroxylamine HCl (1.1 eq) and NaOAc (1.2 eq) in water. The solution should be clear.
-
Addition: Add Cyclohexanone (1.0 eq) dissolved in an equal volume of Ethanol.
-
Reaction: Stir at room temperature (25°C) for 2–4 hours.
-
Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The ketone spot (R_f ~0.6) should disappear, replaced by a less polar oxime ether spot (R_f ~0.8).
-
-
Workup:
-
Dilute with water.
-
Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.
-
Wash organic layer with Brine.
-
Dry over anhydrous Na₂SO₄.[5]
-
-
Purification: Concentrate in vacuo. If necessary, purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexane).
Synthesis Logic Diagram
Figure 2: Reaction pathway for the synthesis of the target oxime ether.
Application Context & Scientific Utility
Bio-Orthogonal "Click" Chemistry Standard
Researchers utilize this compound primarily as a reference standard for developing analytical methods (LC-MS/HPLC) to detect ketone-tagging in biological systems.
-
Mechanism: The terminal alkyne group reacts with azides (e.g., Azide-Fluor 488) in the presence of Cu(I) catalysts to form a stable triazole.
-
Utility: It validates that the O-propargylhydroxylamine reagent has successfully tagged the target ketone before applying it to complex proteomes.
Stability Profiling
Unlike hydrazones, which require reduction (with NaCNBH₃) to become stable, oxime ethers like Cyclohexanone O-prop-2-ynyl-oxime are chemically robust.
-
pH Stability: Stable at physiological pH (7.4) and resistant to mild acid hydrolysis.
-
Thermodynamics: The oxime bond (C=N-O) is significantly more stable against hydrolysis than the imine bond (C=N-C).
Metabolic Labeling Surrogate
In drug development, this molecule mimics the side-chain modifications of ketone-containing drugs or metabolites labeled with "chemical reporters." It serves as a small-molecule surrogate to optimize the "click" reaction conditions (e.g., copper concentration, ligand type) without wasting expensive biological samples.
References
-
Sigma-Aldrich. Cyclohexanone O-prop-2-ynyl-oxime Product Sheet. (Accessed 2026).[1] Link
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology. (Foundational text on bio-orthogonal chemistry/oxime ligation). Link
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. (Detailed mechanism of oxime formation). Link
-
PubChem. Cyclohexanone O-prop-2-ynyl-oxime Compound Summary. National Library of Medicine. Link
Sources
The Propargyl Oxime Ether: A Versatile Synthon from Serendipity to Rational Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The journey of a chemical entity from a laboratory curiosity to a cornerstone of modern molecular sciences is often a testament to the cumulative efforts of chemists across generations. The story of the propargylated oxime is one such narrative, a chronicle of how a seemingly simple functional group has become an indispensable tool in the hands of researchers. This guide provides a comprehensive exploration of the discovery, synthesis, and ever-expanding applications of propargylated oximes, offering both historical context and practical, field-proven insights for professionals in chemical research and drug development.
The Genesis of a Versatile Moiety: A Historical Perspective
The precise moment of the first synthesis of an O-propargyl oxime ether is not definitively documented in a singular, seminal publication. However, its emergence can be traced through the parallel evolution of oxime chemistry and the growing interest in the synthetic utility of the propargyl group.
The oxime functional group, characterized by the RR'C=NOH moiety, has been a part of the organic chemistry landscape since the late 19th century.[1] Their initial exploration focused on their formation from aldehydes and ketones with hydroxylamine, primarily for the characterization of carbonyl compounds.[2] The subsequent discovery of the Beckmann rearrangement, a reaction that transforms oximes into amides, solidified their importance as versatile synthetic intermediates.[1]
The introduction of the propargyl group (–CH₂C≡CH) into organic molecules gained significant traction in the mid-20th century, driven by the unique reactivity of the terminal alkyne.[3][4] Early applications of propargylated compounds were diverse, ranging from natural product synthesis to the development of pharmaceuticals.[3]
The convergence of these two fields—oxime chemistry and propargyl synthesis—likely occurred as a natural extension of O-alkylation reactions of oximes. The Williamson ether synthesis, a long-established method for forming ethers, provided a straightforward conceptual basis for reacting an oximate with a propargyl halide. While early literature from the 1960s and 1970s details various O-alkylation of oximes, specific mention of propargylation is sparse. However, the fundamental principles were well-established, suggesting that the synthesis of propargylated oximes was an accessible transformation for synthetic chemists of that era.
A significant turning point in the story of propargylated oximes came with the advent of "click chemistry" and "bioorthogonal chemistry." The term "bioorthogonal chemistry," coined by Carolyn R. Bertozzi in 2003, describes chemical reactions that can occur in living systems without interfering with native biochemical processes.[5] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of a "click reaction," proved to be an ideal bioorthogonal tool.[6][7] This reaction's high efficiency, selectivity, and biocompatibility created a surge in demand for molecules bearing terminal alkynes, and the propargyl group became a star player. Propargylated oximes, with their inherent stability and ease of synthesis, emerged as valuable building blocks for introducing the alkyne handle into a wide array of molecules for bioorthogonal applications.[8]
Crafting the Propargyl Oxime Ether: A Guide to Synthetic Methodologies
The introduction of a propargyl group onto the oxygen atom of an oxime can be accomplished through several reliable methods. The choice of method is often dictated by the substrate's sensitivity to reaction conditions, particularly to base or acid.
The Workhorse: Base-Mediated O-Propargylation
The most common and direct method for the synthesis of O-propargyl oxime ethers is the reaction of an oxime with a propargyl halide (typically bromide) in the presence of a base.[9][10] The base serves to deprotonate the oxime's hydroxyl group, forming a more nucleophilic oximate anion that readily attacks the electrophilic propargyl halide.
Causality Behind Experimental Choices:
-
Choice of Base: Strong, non-nucleophilic bases are preferred to ensure complete deprotonation of the oxime without competing side reactions. Sodium hydride (NaH) is a popular choice as it irreversibly deprotonates the oxime, driving the reaction to completion.[11][12] Weaker bases, such as potassium carbonate (K₂CO₃), can also be effective, particularly for more acidic oximes, and offer the advantage of easier handling.[13]
-
Solvent Selection: Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are typically used. These solvents effectively solvate the cation of the base and the oximate, enhancing the nucleophilicity of the oximate anion.[12]
-
Reaction Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic deprotonation step, especially when using a reactive base like NaH. The reaction is then typically allowed to warm to room temperature to ensure complete alkylation.[12]
Detailed Experimental Protocol: Synthesis of a Generic O-Propargyl Oxime Ether via NaH-Mediated Propargylation
This protocol provides a general, self-validating procedure for the synthesis of an O-propargyl oxime ether from a generic oxime.
Materials:
-
Oxime (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Propargyl bromide (80% solution in toluene, 1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Stir bar
-
Round-bottom flask
-
Septum
-
Nitrogen or Argon gas supply
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a stir bar and under an inert atmosphere (nitrogen or argon), add the oxime (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the oxime. The concentration is typically in the range of 0.1-0.5 M.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. Stir the mixture at 0 °C for 30 minutes. The formation of the sodium oximate may result in a change in the appearance of the solution.
-
Propargylation: While maintaining the temperature at 0 °C, add propargyl bromide (1.5 eq) dropwise via syringe.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the layers. Extract the aqueous layer two more times with diethyl ether.
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the pure O-propargyl oxime ether.
A Milder Approach: The Nicholas Reaction
For substrates that are sensitive to basic conditions, the Nicholas reaction offers an elegant, acid-mediated alternative for propargylation.[8] This reaction involves the formation of a dicobalt hexacarbonyl-stabilized propargylic cation, which is a soft electrophile that readily reacts with a range of nucleophiles, including oximes.[3][14][15]
Causality Behind Experimental Choices:
-
Alkyne Protection: The terminal alkyne of a propargyl alcohol is first complexed with dicobalt octacarbonyl (Co₂(CO)₈). This complexation serves two crucial purposes: it protects the alkyne from unwanted side reactions and, more importantly, it dramatically stabilizes the adjacent carbocation that will be formed.
-
Cation Formation: Treatment of the cobalt-complexed propargyl alcohol with a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid generates the stabilized propargylic cation.[3][14][15]
-
Nucleophilic Attack: The oxime, acting as a nucleophile, attacks the stabilized cation.
-
Decomplexation: The final step involves oxidative removal of the cobalt carbonyl moiety, typically using an oxidant like ceric ammonium nitrate (CAN), to reveal the propargylated oxime.[16]
Table 1: Comparison of Synthetic Methodologies for Propargylated Oximes
| Feature | Base-Mediated Propargylation | Nicholas Reaction |
| Reagents | Oxime, Propargyl halide, Base (e.g., NaH, K₂CO₃) | Propargyl alcohol, Co₂(CO)₈, Lewis/Brønsted acid, Oxime, Oxidant (e.g., CAN) |
| Reaction Conditions | Basic | Acidic |
| Substrate Scope | Broad, but not suitable for base-sensitive molecules | Ideal for base-sensitive substrates |
| Key Intermediate | Oximate anion | Dicobalt-stabilized propargylic cation |
| Advantages | Simple, readily available reagents, high yields | Mild conditions, avoids strong bases |
| Disadvantages | Incompatible with base-labile functional groups | Requires stoichiometric use of cobalt, multi-step process |
The Propargyl Oxime Ether in Action: Applications in Drug Discovery and Bioorthogonal Chemistry
The versatility of the propargyl oxime ether has led to its adoption in a wide range of applications, most notably in drug discovery and bioorthogonal chemistry.
A Scaffold for Novel Therapeutics
The introduction of a propargyl oxime ether moiety into a bioactive molecule can significantly impact its pharmacological properties. The propargyl group can serve as a handle for further functionalization or can directly contribute to the molecule's interaction with its biological target.
A prominent example is found in the development of indirubin-3′-oxime derivatives as potent anticancer agents.[6][9][17] Indirubin, a natural product, exhibits anti-leukemia activity, but its clinical utility is hampered by poor solubility and toxicity. Modification of the indirubin scaffold by introducing an oxime group at the 3'-position, followed by propargylation, has led to the discovery of compounds with enhanced activity and improved drug-like properties. For instance, certain propargylated indirubin-3'-oxime derivatives have shown potent inhibitory activity against kinases such as FLT3, which is implicated in acute myeloid leukemia.
Table 2: Anticancer Activity of Selected Indirubin-3'-Oxime Derivatives
| Compound | Target Kinase | IC₅₀ (nM) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Indirubin-3′-oxime | FLT3 | 79 | MV4-11 | - | |
| Propargylated Derivative 51a | FLT3 | 0.87 | - | - | |
| Propargylated Derivative 50a | - | - | HL-60 | 9.52 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the target's activity or cell growth.
A Ligation Handle for Bioorthogonal Chemistry
The terminal alkyne of the propargyl group is a key functional group for "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[6] This reaction allows for the highly efficient and specific covalent linkage of two molecules, one bearing an alkyne and the other an azide.[6][7] Propargylated oximes serve as excellent precursors for introducing an alkyne handle into a molecule of interest.
This strategy has found widespread use in various bioorthogonal applications:
-
Cell-Surface Labeling: Propargylated oximes can be incorporated into biomolecules, which are then introduced to living cells. Subsequent treatment with an azide-functionalized fluorescent probe via CuAAC allows for the visualization and tracking of these biomolecules in their native environment.[18]
-
Antibody-Drug Conjugates (ADCs): ADCs are a class of targeted therapeutics where a potent cytotoxic drug is linked to an antibody that specifically targets cancer cells.[7][19] Propargylated oximes can be used as part of the linker that connects the drug to the antibody. The alkyne group provides a site for the click reaction with an azide-modified drug, enabling the precise and stable attachment of the payload.[19]
Visualizing the Chemistry: Reaction Mechanisms and Workflows
To fully appreciate the utility of propargylated oximes, it is essential to understand the underlying chemical principles of their synthesis and application.
Mechanism of Base-Mediated O-Propargylation
Caption: Base-mediated synthesis of a propargyl oxime ether.
The Nicholas Reaction Pathway
Caption: The Nicholas reaction for propargylation of an oxime.
The CuAAC "Click" Reaction Workflow
Caption: Workflow of the CuAAC reaction with a propargylated oxime.
Conclusion and Future Outlook
The journey of the propargylated oxime from a synthetically accessible yet underutilized functional group to a key player in modern chemical biology and drug discovery is a compelling example of how fundamental synthetic methodologies can be repurposed and elevated by new scientific paradigms. The robustness of its synthesis, coupled with the remarkable utility of the terminal alkyne in "click" chemistry, has cemented its place in the toolbox of researchers across various disciplines.
Looking ahead, the future of propargylated oximes appears bright. The continued drive for more sophisticated and targeted therapeutics will undoubtedly leverage the unique properties of this moiety in the design of novel ADCs and other drug delivery systems.[19] In the realm of bioorthogonal chemistry, the development of new click-compatible probes and the exploration of multi-functional labeling strategies will further expand the applications of propargylated oximes in understanding complex biological systems. As our ability to manipulate molecules with increasing precision grows, the humble propargyl oxime ether is poised to remain at the forefront of innovation, a testament to the enduring power of creative synthetic chemistry.
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Van, T. N., & Anh, H. L. T. (2020). Design, synthesis, structure, in vitro cytotoxic activity evaluation and docking studies on target enzyme GSK-3β of new indirubin-3ʹ-oxime derivatives. Scientific Reports, 10(1), 11394. [Link]
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Synthesis and in vitro evaluation of anticancer activity of new indirubin derivatives. (2025, August 16). Vietnam Journal of Chemistry. [Link]
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Abonia, R., Insuasty, D., & Laali, K. K. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3379. [Link]
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Intramolecular Nicholas Reaction Enables the Stereoselective Synthesis of Strained Cyclooctynes. (2021). Molecules, 26(11), 3326. [Link]
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Nicholas reaction. (n.d.). chemeurope.com. Retrieved February 22, 2026, from [Link]
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Bioorthogonal Chemistry and Its Applications. (2021). Chemical Reviews, 121(23), 14067-14134. [Link]
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Antibody-drug conjugates: recent advances in conjugation and linker chemistries. (2016). Biomaterials Research, 20, 12. [Link]
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Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. (2018). Molecules, 23(11), 2951. [Link]
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4.1 Schematic representation of (A) oxime ligation reaction between an... (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
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Antibody-Drug Conjugates for Cancer Therapy: Chemistry to Clinical Implications. (2018). Pharmaceuticals, 11(2), 56. [Link]
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Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. (2022). Chemical Communications, 58(71), 9100-9103. [Link]
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OXIMES AS INHIBITORS OF ACETYLCHOLINESTERASE - A STRUCTURE-ACTIVITY RELATIONSHIP (SAR) STUDY. (2011). Interdisciplinary Toxicology, 4(4), 183-189. [Link]
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Nanoparticles and bioorthogonal chemistry joining forces for improved biomedical applications. (2021). Nanoscale Advances, 3(5), 1269-1285. [Link]
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Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. (2014). Angewandte Chemie International Edition, 53(34), 8928-8953. [Link]
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Less familiar reactions of oximes. (2009). Chemical Reviews, 109(1), 1-61. [Link]
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FDA-Approved Oximes and Their Significance in Medicinal Chemistry. (2022). Pharmaceuticals, 15(1), 66. [Link]
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One-pot synthesis of oxime ethers from cinnamaldehyde and crotonaldehyde. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
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Metal-Involving Synthesis and Reactions of Oximes. (2017). Chemical Reviews, 117(20), 12838-12921. [Link]
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Oxime Ethers as Versatile Precursors in Organic Synthesis: A Review. (2025, August 6). RSC Advances. [Link]
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Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors. (2012). Methods in Molecular Biology, 803, 29-45. [Link]
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Methodological & Application
Application Notes and Protocols for Cyclohexanone O-prop-2-ynyl-oxime in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Introduction: A Versatile Building Block for Triazole Synthesis
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of complex molecular architectures in drug discovery, materials science, and bioconjugation.[1][2] This reaction's efficiency, specificity, and biocompatibility stem from its ability to rapidly and reliably form a stable 1,2,3-triazole linkage from an azide and a terminal alkyne.[3] Cyclohexanone O-prop-2-ynyl-oxime emerges as a particularly valuable building block in this context. The incorporation of a cyclohexanone moiety offers a lipophilic and conformationally rigid scaffold, which can be advantageous for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The oxime ether linkage provides a stable connection to the reactive propargyl group, ensuring the integrity of the molecule during the cycloaddition reaction.[4][5] This document provides a comprehensive guide to the synthesis of cyclohexanone O-prop-2-ynyl-oxime and its application in CuAAC reactions, complete with detailed protocols and mechanistic insights for researchers in the pharmaceutical and chemical sciences.
Synthesis of Cyclohexanone O-prop-2-ynyl-oxime
The synthesis of the title compound is a straightforward two-step process starting from commercially available cyclohexanone.
Step 1: Synthesis of Cyclohexanone Oxime
Cyclohexanone is first converted to cyclohexanone oxime through a condensation reaction with hydroxylamine.
Protocol:
-
To a solution of cyclohexanone (1.0 eq) in a suitable solvent such as ethanol or a mixture of water and ethanol, add hydroxylamine hydrochloride (1.1 eq) and a base like sodium acetate or sodium hydroxide (1.1 eq).
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by precipitation or extraction. The crude product is then purified by recrystallization to yield pure cyclohexanone oxime.
Step 2: O-Propargylation of Cyclohexanone Oxime
The hydroxyl group of the oxime is then etherified using propargyl bromide to introduce the terminal alkyne functionality.[6][7]
Protocol:
-
In a round-bottom flask, dissolve cyclohexanone oxime (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Add a suitable base, such as sodium hydride (NaH, 1.2 eq) or potassium carbonate (K₂CO₃, 2.0 eq), to the solution at 0 °C to deprotonate the oxime.
-
Slowly add propargyl bromide (1.2 eq) to the reaction mixture and allow it to warm to room temperature.
-
Stir the reaction for several hours until completion, as monitored by TLC.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure cyclohexanone O-prop-2-ynyl-oxime.
Caption: Synthesis of Cyclohexanone O-prop-2-ynyl-oxime.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This section details a general protocol for the CuAAC reaction using cyclohexanone O-prop-2-ynyl-oxime and a model azide, benzyl azide.
Materials
-
Cyclohexanone O-prop-2-ynyl-oxime
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of tert-butanol and water, or DMF)
-
Nitrogen or Argon source for inert atmosphere
Experimental Protocol
-
Reaction Setup: In a clean, dry reaction vessel, dissolve cyclohexanone O-prop-2-ynyl-oxime (1.0 eq) and benzyl azide (1.0 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).
-
Inert Atmosphere: Purge the reaction mixture with nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water. In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution. The color of the solution may change, indicating the formation of the active Cu(I) species.[8]
-
Reaction Monitoring: Stir the reaction at room temperature. The progress of the reaction can be monitored by TLC or LC-MS until the starting materials are consumed.
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with saturated aqueous ammonium chloride solution to remove the copper catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired 1,4-disubstituted 1,2,3-triazole.[9][10][11]
-
Data Summary
| Reagent | Molar Ratio | Concentration (Typical) |
| Cyclohexanone O-prop-2-ynyl-oxime | 1.0 | 0.1 M |
| Benzyl Azide | 1.0 | 0.1 M |
| CuSO₄·5H₂O | 0.1 | 0.01 M |
| Sodium Ascorbate | 0.2 | 0.02 M |
Note: The optimal reaction conditions, including solvent, temperature, and catalyst loading, may vary depending on the specific azide substrate and should be optimized accordingly.
Mechanistic Insights
The CuAAC reaction proceeds through a well-established catalytic cycle. The active catalyst is the Cu(I) ion, which is typically generated in situ by the reduction of a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[1]
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Application Note: Strategic Deployment of Cyclohexanone O-prop-2-ynyl-oxime in Polymer Synthesis
Executive Summary
Cyclohexanone O-prop-2-ynyl-oxime represents a high-utility, orthogonal building block in advanced polymer synthesis. Structurally, it combines a lipophilic cyclohexyl ring with a stable oxime ether linkage and a reactive terminal alkyne (propargyl group).
This guide details the synthesis and application of this reagent, specifically focusing on its role as a "Click-ready" capping agent and a masked amino-oxy precursor . By leveraging the copper-catalyzed azide-alkyne cycloaddition (CuAAC), researchers can graft this moiety onto azide-functionalized polymers with near-quantitative efficiency. Furthermore, the oxime ether linkage offers unique stability profiles compared to ester or amide bonds, making it ideal for creating robust hydrogels, functionalized surfaces, and drug-delivery vehicles.
Module 1: Synthesis of Cyclohexanone O-prop-2-ynyl-oxime
Before application, the reagent must be synthesized with high purity to ensure no interference with the copper catalyst during polymerization steps.
Reaction Mechanism
The synthesis involves the O-alkylation of cyclohexanone oxime using propargyl bromide under basic conditions. This is a nucleophilic substitution (
Protocol: O-Alkylation
Safety Note: Propargyl bromide is a lachrymator and a flammability hazard. Perform all steps in a fume hood.
Materials:
-
Cyclohexanone oxime (11.3 g, 100 mmol)
-
Propargyl bromide (80% in toluene, 14.8 g, ~100 mmol)
-
Potassium Hydroxide (KOH), pulverized (6.2 g, 110 mmol)
-
Solvent: Dimethyl sulfoxide (DMSO) or DMF (50 mL)
-
Quenching: Ice-cold water
Step-by-Step Procedure:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexanone oxime in DMSO.
-
Activation: Add pulverized KOH slowly to the solution. Stir at room temperature for 30 minutes to generate the oximate anion (color change may occur).
-
Alkylation: Cool the reaction mixture to 0°C using an ice bath. Add propargyl bromide dropwise over 20 minutes to control the exotherm.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:2) for the disappearance of the starting oxime (
). -
Workup: Pour the reaction mixture into 200 mL of ice-water. The product is an oil that may solidify upon standing or require extraction.
-
If oil separates:[1] Extract with Diethyl Ether (
mL). -
Washing: Wash combined organics with brine (
mL) to remove DMSO. -
Drying: Dry over anhydrous
and concentrate under reduced pressure.
-
-
Purification: Purify via vacuum distillation (bp ~75–80°C at 0.5 mmHg) or silica gel column chromatography (eluent: Hexane/EtOAc 95:5) to obtain a clear, colorless liquid.
Yield Expectation: 85–92%
Synthesis Workflow Diagram
Figure 1: Synthetic pathway for the generation of the O-propargyl oxime reagent via nucleophilic substitution.
Module 2: Polymer Functionalization via CuAAC (Click Chemistry)
This module describes the grafting of Cyclohexanone O-prop-2-ynyl-oxime onto an azide-terminated polymer (e.g.,
Strategic Rationale
-
Orthogonality: The alkyne reacts only with the azide, leaving other functional groups (hydroxyls, amines, esters) untouched.
-
Efficiency: The reaction proceeds to high conversion, essential when functionalizing high-molecular-weight polymers where separation of unreacted species is difficult.
-
Stability: The resulting triazole-oxime ether linkage is hydrolytically stable at physiological pH.
Protocol: "Click" Grafting
Materials:
-
Azide-functionalized Polymer (e.g.,
-PEG-MW 2000, 1.0 equiv azide) -
Cyclohexanone O-prop-2-ynyl-oxime (1.5 equiv relative to azide)
-
Copper(II) Sulfate Pentahydrate (
, 0.1 equiv)[2] -
Sodium Ascorbate (0.2 equiv)
-
Solvent: THF/Water (1:1 v/v)
Step-by-Step Procedure:
-
Dissolution: Dissolve the polymer and the O-propargyl oxime in the THF/Water mixture in a Schlenk flask or a vial with a septum.
-
Degassing (Critical): Sparge the solution with Nitrogen or Argon for 15 minutes to remove dissolved oxygen (Oxygen oxidizes the active Cu(I) species back to inactive Cu(II)).
-
Catalyst Addition:
-
Incubation: Stir at room temperature for 12–24 hours.
-
Purification (Polymer Recovery):
-
Scavenging Copper: Add a chelating resin (e.g., CupriSorb) or wash with EDTA solution.
-
Precipitation: Drop the reaction mixture into cold diethyl ether or isopropanol (depending on polymer solubility) to precipitate the functionalized polymer.
-
Filtration: Collect the solid polymer and dry under vacuum.
-
Characterization Checklist
To validate the success of the grafting, use the following analytical methods:
| Method | Observation indicating Success |
| FT-IR | Disappearance of the Azide peak (~2100 |
| 1H-NMR | Shift of the propargyl |
| GPC | Slight shift in retention time (if the graft is large) and monomodal distribution (confirming no crosslinking). |
Functionalization Pathway Diagram
Figure 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) pathway grafting the oxime moiety onto a polymer backbone.
Module 3: Advanced Applications & Troubleshooting
Acid-Mediated Cleavage (The "Masked" Function)
While the triazole ring is permanent, the oxime ether linkage (
-
Stability: Stable at pH 5–9.
-
Hydrolysis: In the presence of aqueous acid (e.g., 1M HCl or TFA), the cyclohexanone moiety can be hydrolyzed to release the O-alkyl hydroxylamine attached to the polymer.
-
Reaction: Polymer-Triazole-
Polymer-Triazole- + Cyclohexanone. -
Utility: This generates a reactive amino-oxy polymer, which can subsequently react with aldehydes or ketones (e.g., protein modification) to form new oxime linkages.
-
Troubleshooting Guide
| Problem | Probable Cause | Corrective Action |
| Incomplete Conversion | Oxygen poisoning of Cu(I). | Degas solvents thoroughly; increase Sodium Ascorbate concentration. |
| Polymer Precipitation | Poor solubility of the oxime in water. | Increase THF ratio or add a surfactant. |
| Green/Blue Solution | Oxidation of Copper. | Catalyst is dead. Add more Ascorbate immediately. |
| Broad NMR Signals | Paramagnetic Copper residue. | Wash polymer with EDTA solution or pass through a neutral alumina plug. |
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition.
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. (Provides mechanistic insight into the stability of the oxime ether linkage).
-
Organic Syntheses, Coll. Vol. 9. (1998). Preparation of O-Alkyl Oximes. (General protocols for oxime alkylation utilized in Module 1).
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[2][3][4][5] Chemical Reviews.
Sources
Application Note: Precision Surface Engineering using Cyclohexanone O-prop-2-ynyl-oxime
Executive Summary
This guide details the application of Cyclohexanone O-prop-2-ynyl-oxime (CAS 174004-17-2) as a specialized reagent for the surface modification of materials. Unlike generic alkynes, this molecule introduces a cyclohexyl-oxime ether moiety onto azide-functionalized substrates via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Key Benefits:
-
Hydrophobic Functionalization: The cyclohexyl group provides significant steric bulk and lipophilicity, altering surface wettability and protein adsorption profiles.
-
Chemical Stability: The oxime ether linkage (
) is hydrolytically stable compared to esters or amides, ensuring long-term coating durability in physiological and environmental conditions. -
Click-Ready: The terminal alkyne (propargyl) group ensures rapid, quantitative, and bio-orthogonal attachment to any azide-bearing surface (polymers, silica, gold nanoparticles).
Chemical Identity & Properties
| Property | Description |
| Chemical Name | Cyclohexanone O-prop-2-ynyl-oxime |
| CAS Number | 174004-17-2 |
| Formula | |
| MW | 151.21 g/mol |
| Structure | Cyclohexane ring fused to an oxime ether with a terminal alkyne tail. |
| Solubility | Soluble in EtOH, MeOH, DCM, DMSO. Sparingly soluble in water.[1] |
| Reactivity | High reactivity toward Azides (CuAAC); Stable to non-oxidizing acids/bases. |
Mechanistic Pathway: CuAAC Surface Ligation
The core mechanism relies on the 1,3-dipolar cycloaddition between the surface-bound azide and the alkyne tail of the cyclohexanone derivative. This reaction is catalyzed by Cu(I) species generated in situ.
Reaction Scheme (Graphviz)
Figure 1: Schematic of the click chemistry ligation. The alkyne group of the oxime reacts with the surface azide to form a stable 1,2,3-triazole linkage.
Experimental Protocol
Phase 1: Reagent Preparation (If not purchased)
Based on synthesis methods by Dey et al. (2017).
-
Reactants: Dissolve Cyclohexanone (10 mmol) and O-propargyl hydroxylamine hydrochloride (11 mmol) in Ethanol (20 mL).
-
Base: Add Pyridine (12 mmol) or Sodium Acetate to neutralize the HCl.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane/EtOAc).
-
Workup: Evaporate solvent, redissolve in DCM, wash with water, dry over MgSO4, and concentrate.
-
Purification: Recrystallize from ethanol/water or purify via silica column if necessary.
Phase 2: Surface Functionalization (Standard Protocol)
Substrate: Azide-functionalized Silica Nanoparticles (
Step-by-Step Procedure:
-
Reaction Medium: Prepare a 1:1 mixture of DMSO/Water (or t-BuOH/Water).
-
Reagent Solution: Dissolve Cyclohexanone O-prop-2-ynyl-oxime (2 eq. relative to estimated surface azides) in the solvent mixture.
-
Catalyst Loading:
-
Add CuSO4·5H2O (0.1 eq.).
-
Add Sodium Ascorbate (0.5 eq.) to reduce Cu(II) to Cu(I). Note: Solution should turn slightly yellow/orange, not dark brown/black.
-
(Optional) Add TBTA ligand (0.1 eq.) to protect the Cu(I) from oxidation and accelerate the reaction.
-
-
Incubation: Immerse the substrate or disperse nanoparticles in the solution. Stir gently at 25°C for 12–24 hours in the dark.
-
Quenching & Washing:
-
Remove substrate/centrifuge particles.
-
Wash extensively with EDTA solution (0.1 M) to remove copper residues.
-
Wash with DMSO, then Ethanol, then Water.
-
-
Drying: Dry under vacuum or nitrogen stream.
Characterization & Validation
To validate the successful attachment of the cyclohexyl-oxime moiety, perform the following analyses:
| Technique | Expected Observation | Mechanistic Insight |
| FT-IR Spectroscopy | Disappearance of Azide peak (~2100 cm⁻¹). Appearance of C=N (oxime) stretch (~1640 cm⁻¹) and C-H (cyclohexyl) stretch (~2850-2930 cm⁻¹). | Confirms consumption of surface azides and covalent attachment of the oxime. |
| Contact Angle (Goniometry) | Increase in water contact angle (e.g., from ~45° for | Validates the introduction of the hydrophobic cyclohexyl cap. |
| XPS (X-ray Photoelectron Spectroscopy) | N1s Spectrum: Shift from single azide peak (~400.5 eV) to triazole doublet/multiplet (~400.0, 401.8 eV). | Quantifies the surface conversion efficiency. |
Applications in Drug Development & Materials
-
Nanoparticle Capping:
-
Use this molecule to "cap" unreacted azides on drug delivery vehicles. The cyclohexyl group reduces surface polarity, potentially increasing circulation time by reducing non-specific protein binding (fouling).
-
-
Bio-Inert Coatings:
-
The oxime ether linkage is bio-stable. This modification can create a hydrophobic barrier on sensors or implants that resists enzymatic degradation better than ester-linked modifications.
-
-
Corrosion Inhibition (Secondary Application):
-
The combination of the alkyne (if unreacted) and the oxime nitrogen allows this molecule to adsorb strongly to steel surfaces in acidic media, acting as a mixed-type corrosion inhibitor.
-
References
-
Dey, T., Praveena, K. S. S., Pal, S., & Mukherjee, A. (2017).[2] "Three oxime ether derivatives: Synthesis, crystallographic study, electronic structure and molecular electrostatic potential calculation." Journal of Molecular Structure, 1130, 491-499.
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, 40(11), 2004-2021.
-
Meldal, M., & Tornøe, C. W. (2008). "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews, 108(8), 2952–3015.
-
Kölmel, D. K., & Kool, E. T. (2017). "Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis." Chemical Reviews, 117(15), 10358–10376.
Sources
Labeling proteins with Cyclohexanone O-prop-2-ynyl-oxime
Application Note: Protein Carbonyl Labeling via Alkynyl-Oxime Ligation Subject: Generating Cyclohexanone O-prop-2-ynyl-oxime Analogs on Protein Targets for Bioorthogonal Profiling.
Executive Summary & Chemical Context
Clarification of Nomenclature: "Cyclohexanone O-prop-2-ynyl-oxime" (CAS 174004-17-2) represents the stable oxime ether adduct formed when the reagent O-prop-2-ynyl-hydroxylamine (also known as propargyl hydroxylamine) reacts with a ketone, such as cyclohexanone.
In protein biochemistry, this specific molecule serves as the mechanistic model for a powerful bioconjugation strategy: Oxime Ligation . This protocol details how to "label proteins with Cyclohexanone O-prop-2-ynyl-oxime" by reacting carbonyl-containing proteins (oxidized proteins, glycoproteins, or unnatural amino acids) with O-prop-2-ynyl-hydroxylamine. This creates a stable, covalent oxime linkage containing a terminal alkyne, which is subsequently visualized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Key Applications:
-
Oxidative Stress Profiling: Detecting protein carbonylation (aldehydes/ketones) generated by Reactive Oxygen Species (ROS).
-
Glycoproteomics: Labeling sialic acids or galactose residues after periodate oxidation.
-
N-Terminal Labeling: Site-specific labeling of N-terminal serine/threonine residues after oxidation.
Mechanistic Workflow
The labeling process is a two-step "Tag-and-Click" workflow.
-
Ligation: The nucleophilic oxygen of the hydroxylamine attacks the electrophilic carbon of the protein carbonyl, eliminating water to form the stable oxime ether (the "Cyclohexanone O-prop-2-ynyl-oxime" motif).
-
Detection: The terminal alkyne handle reacts with an azide-functionalized reporter (fluorophore or biotin) via CuAAC.
Figure 1: Reaction pathway transforming a protein carbonyl into a detectable triazole conjugate via the oxime intermediate.
Materials & Reagents
| Component | Specification | Purpose |
| Labeling Reagent | O-prop-2-ynyl-hydroxylamine HCl | The primary probe that installs the alkyne handle. |
| Catalyst | Aniline or p-Phenylenediamine (pPDA) | Accelerates oxime formation by 10-100x via nucleophilic catalysis. |
| Lysis Buffer | PBS (pH 7.4) + 1% SDS or 8M Urea | Denaturing conditions expose buried carbonyls. |
| Click Ligand | THPTA or TBTA | Stabilizes Cu(I) oxidation state; prevents protein degradation. |
| Reducing Agent | Sodium Ascorbate (fresh) | Reduces Cu(II) to catalytic Cu(I). |
| Reporter | Azide-PEG3-Biotin or Azide-Fluorophore | Detects the alkyne handle. |
Detailed Protocol: Protein Carbonyl Labeling
Phase 1: Sample Preparation & Oxime Ligation
Objective: Install the alkyne handle onto protein carbonyls.
-
Lysis: Lyse cells or tissue in Lysis Buffer (e.g., 50 mM Tris pH 7.4, 1% SDS, Protease Inhibitors).
-
Note: Avoid buffers containing aldehydes (e.g., formalin) or ketones (e.g., acetone) as they will compete with the reagent.
-
-
Quantification: Adjust protein concentration to 1–2 mg/mL (BCA Assay).
-
Reagent Addition:
-
Add O-prop-2-ynyl-hydroxylamine to a final concentration of 1 mM (from a 100 mM stock in DMSO).
-
Add Aniline to a final concentration of 10 mM (optional but recommended for kinetics).
-
-
Incubation: Incubate samples at Room Temperature for 2 hours with gentle agitation.
-
Optimization: For low-abundance carbonyls, incubate overnight at 4°C.
-
-
Cleanup (Critical): Remove excess unreacted hydroxylamine to prevent interference with the click reaction.
-
Use Methanol/Chloroform precipitation OR Zeba Spin Desalting Columns (7K MWCO) .
-
Resuspend protein pellet in 50 mM HEPES (pH 7.4) + 1% SDS .
-
Phase 2: Copper-Catalyzed Click Chemistry (CuAAC)
Objective: Conjugate the alkyne-labeled protein with a reporter.
-
Reaction Assembly: Prepare the "Click Master Mix" immediately before use. Add reagents in this specific order to the protein sample (50 µL volume example):
-
Protein Sample: 50 µL (1-2 mg/mL)
-
Azide-Reporter (e.g., Cy5-Azide): 1 µL (Final: 25–50 µM)
-
CuSO4: 1 µL (Final: 1 mM)
-
THPTA Ligand: 1 µL (Final: 2 mM) – Premix CuSO4 and THPTA before adding.
-
Sodium Ascorbate: 1 µL (Final: 2 mM) – Start the reaction.
-
-
Incubation: Incubate for 1 hour at Room Temperature in the dark.
-
Quenching: Stop the reaction by adding 5x SDS-PAGE Loading Buffer (containing reducing agents like DTT or BME).
-
Note: DTT/BME will quench the copper catalyst.
-
Phase 3: Analysis
-
SDS-PAGE: Run 10–20 µg of protein per lane.
-
In-Gel Fluorescence: Scan the gel immediately (if using a fluorophore).
-
Western Blot: If using Biotin-Azide, transfer to nitrocellulose and probe with Streptavidin-HRP.
Data Interpretation & Validation
To validate that the signal is genuine (and not non-specific sticking of the dye), you must run the following controls:
| Control Type | Description | Expected Result |
| No Probe Control | Sample incubated with DMSO instead of Hydroxylamine. | No Signal. Proves the dye doesn't bind natively. |
| Competition Control | Pre-incubate with excess Cyclohexanone (10 mM). | Reduced Signal. The free ketone competes for the hydroxylamine. |
| Reduction Control | Pre-treat sample with NaBH4 (reduces carbonyls to alcohols). | No Signal. Confirms the target is a carbonyl. |
Quantitative Analysis: The intensity of the band corresponds to the "Carbonyl Index" of the protein. An increase in signal relative to total protein (Coomassie stain) indicates elevated oxidative stress or successful metabolic incorporation.
Troubleshooting Guide
-
Problem: High Background / Smearing.
-
Cause: Inefficient removal of the unreacted fluorophore or copper precipitation.
-
Solution: Perform a methanol precipitation after the click reaction but before loading the gel. Wash the pellet with ice-cold methanol.
-
-
Problem: Protein Precipitation during Click Reaction.
-
Cause: Copper concentration too high or SDS concentration too low.
-
Solution: Ensure at least 0.5% SDS or 1% Triton X-100 is present. Use the THPTA ligand (more water-soluble than TBTA).
-
-
Problem: No Signal.
-
Cause: Inefficient Oxime Ligation (pH too high).
-
Solution: Oxime formation is acid-catalyzed. Lower the pH of the ligation step to 5.0–6.0 (using Acetate or Citrate buffer) before neutralizing for the Click step.
-
References
-
Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition.
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology.
-
Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry.
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie.
-
Maier, K., & Wagner, E. (2012). Acid-Labile Poly(ethylene glycol)-Isoniazid Conjugates for Drug Delivery. Journal of the American Chemical Society. (Reference for oxime stability models using cyclohexanone).
Experimental setup for reactions involving Cyclohexanone O-prop-2-ynyl-oxime
Application Note: Strategic Utilization of Cyclohexanone O-prop-2-ynyl-oxime in Heterocyclic Synthesis and Bioconjugation
Introduction & Utility
Cyclohexanone O-prop-2-ynyl-oxime (also referred to as O-propargyl cyclohexanone oxime) is a versatile "linchpin" molecule in modern organic synthesis. It combines the hydrolytic stability of an oxime ether with the high potential energy of a terminal alkyne.
For drug discovery professionals, this molecule serves two critical functions:
-
Divergent Heterocycle Precursor: Under gold or platinum catalysis, it undergoes skeletal rearrangements to form isoxazoles, pyridines, or pyrroles—scaffolds ubiquitous in pharmacophores.
-
Bioorthogonal Probe: The terminal alkyne serves as a handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing the oxime functionality to be "clicked" onto azide-tagged biomolecules.
Safety Profile (Critical)
WARNING: O-Propargyl oximes possess high energy content. While generally more stable than their azide counterparts, they must be handled with rigorous safety protocols.
-
Shock Sensitivity: Propargyl derivatives can be shock-sensitive, particularly if distilled to dryness. Do not distill the neat residue.
-
Thermal Instability: Exothermic decomposition can occur above 100°C. Reactions involving heating must be performed behind a blast shield.
-
Lachrymator Hazard: Propargyl bromide (used in synthesis) is a potent lachrymator. All manipulations must occur in a functioning fume hood.
Module 1: Synthesis of the Probe
This protocol describes the two-step synthesis starting from inexpensive cyclohexanone.
Step 1: Formation of Cyclohexanone Oxime
-
Reagents: Cyclohexanone (1.0 equiv), Hydroxylamine HCl (1.2 equiv), Sodium Acetate (1.5 equiv), EtOH/H₂O.
-
Protocol:
-
Dissolve Hydroxylamine HCl and NaOAc in water.
-
Add Cyclohexanone dropwise.
-
Stir at room temperature for 1 hour. The oxime precipitates as a white solid.
-
Purification: Filtration and recrystallization from water/ethanol.
-
Yield: Typically >90%. (MP: ~90°C).
-
Step 2: O-Alkylation to Cyclohexanone O-prop-2-ynyl-oxime
-
Reagents: Cyclohexanone Oxime (1.0 equiv), Propargyl Bromide (1.2 equiv, 80% in toluene), KOH (powdered, 2.0 equiv), DMSO (anhydrous).
-
Protocol:
-
Setup: Flame-dried round-bottom flask under Argon atmosphere.
-
Dissolve Cyclohexanone Oxime in anhydrous DMSO (0.5 M).
-
Add powdered KOH. Stir for 15 min until a suspension forms.
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Addition: Add Propargyl Bromide dropwise over 20 minutes. Caution: Exothermic.
-
Reaction: Allow to warm to RT and stir for 3 hours.
-
Workup: Quench with ice water. Extract with Et₂O (3x). Wash combined organics with brine to remove DMSO. Dry over MgSO₄.
-
Purification: Flash column chromatography (Silica, Hexanes/EtOAc 95:5).
-
Product: Colorless to pale yellow oil.[1]
-
Validation (Self-Validating Data)
| Technique | Expected Signal | Structural Assignment |
| ¹H NMR | O-CH ₂-C | |
| ¹H NMR | C | |
| ¹H NMR | Cyclohexyl Ring | |
| IR | ~3290 cm⁻¹ | |
| IR | ~2120 cm⁻¹ | C |
Module 2: Gold-Catalyzed Rearrangement
This reaction transforms the linear oxime ether into a heterocyclic core. The pathway is dictated by the catalyst and conditions.
-
Reaction: Intramolecular Cyclization / Rearrangement.
-
Catalyst: AuCl₃ or [Au(PPh₃)]SbF₆.
-
Solvent: Dichloroethane (DCE) or Toluene (Anhydrous).
Protocol (Isoxazole Synthesis)
-
Charge a vial with Cyclohexanone O-prop-2-ynyl-oxime (0.2 mmol) in DCE (2 mL).
-
Add AuCl₃ (5 mol%).
-
Stir at RT (or 60°C for difficult substrates).
-
Monitor by TLC for disappearance of the starting material (usually < 1 hour).
-
Mechanism: The reaction proceeds via a 5-exo-dig cyclization followed by a rearrangement.
Mechanistic Workflow (DOT Diagram)
Figure 1: Gold-catalyzed activation pathway leading to isoxazole scaffolds.
Module 3: CuAAC (Click Chemistry)
The terminal alkyne allows this molecule to be used as a "warhead" to label azide-modified proteins or surfaces.
-
Reagents: CuSO₄·5H₂O, Sodium Ascorbate, THPTA (Ligand), Azide-Partner.
-
Buffer: PBS (pH 7.4) / DMSO (if solubility is needed).
Protocol
-
Mix Azide-Partner (50 µM) and O-Propargyl Oxime (100 µM) in buffer.
-
Premix CuSO₄ (1 mM) and THPTA (5 mM). Add to reaction.
-
Add Sodium Ascorbate (5 mM) to initiate.
-
Incubate for 1 hour at RT in the dark.
-
Note: The oxime ether linkage is stable to these conditions, unlike pure oximes which can sometimes hydrolyze.
Module 4: Radical Cascade (Advanced)
Reaction with sulfonyl azides allows for the formation of N-acylamidines.
-
Concept: A copper-catalyzed cascade where the sulfonyl radical triggers a sequence involving ketenimine formation.
-
Key Insight: This pathway cleaves the N-O bond, fundamentally altering the skeleton compared to the Gold pathway.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Yield (Alkylation) | Moisture in DMSO/Base | Ensure DMSO is dry; use fresh powdered KOH or switch to NaH/DMF. |
| Starting Material Remains (Au) | Catalyst Deactivation | Gold catalysts are sensitive to basic amines. Ensure the oxime is pure. |
| Black Precipitate (Click) | Copper Disproportionation | Increase Ligand (THPTA) concentration to stabilize Cu(I). |
| Unknown Peak in NMR (~9.0 ppm) | Hydrolysis to Aldehyde | The oxime ether has hydrolyzed. Check pH; avoid strong aqueous acids. |
References
-
Synthesis of O-Propargyl Oximes
- Title: "Efficient Synthesis of O-Propargylic Oximes by Rhodium-C
- Source: ChemInform, 2012.
-
URL:[Link]
-
Gold Catalysis Mechanism
- Title: "Gold-Catalyzed Skeletal Rearrangement Reactions of O-Propargylic and O-Homopropargylic Oximes."
- Source: Asian Journal of Organic Chemistry, 2014.
-
URL:[Link]
-
CuAAC Protocol & Compatibility
- Title: "Assessment of the Full Compatibility of Copper(I)-Catalyzed Alkyne-Azide Cycloaddition and Oxime Click Reactions."
- Source: Bioconjug
-
URL:[Link]
-
Radical Cascade Reactions
- Title: "Copper-Catalyzed Cascade Transformation of O-Propargylic Oximes with Sulfonyl Azides."
- Source: Organic Letters, 2014.
-
URL:[Link]
Sources
Cyclohexanone O-prop-2-ynyl-oxime as a building block in organic synthesis
Application Note: Cyclohexanone O-prop-2-ynyl-oxime as a Bifunctional Linchpin in Heterocyclic Synthesis
Abstract
Cyclohexanone O-prop-2-ynyl-oxime (CPO) represents a versatile, bifunctional building block in modern organic synthesis. Characterized by a labile N-O bond and a reactive terminal alkyne, CPO serves as a "linchpin" substrate for the divergent synthesis of nitrogen-containing heterocycles. This application note details the scalable synthesis of CPO and provides validated protocols for its transformation into 4,5,6,7-tetrahydroindoles (via Gold catalysis) and functionalized pyrrolines (via photoredox-mediated iminyl radical cascades). These workflows are designed for drug discovery chemists seeking rapid access to
Module 1: Strategic Utility & Decision Matrix
The utility of CPO lies in its ability to undergo orthogonal reaction pathways based on the catalytic trigger applied. The chemist can selectively activate the alkyne (
Figure 1: Divergent reactivity profile of Cyclohexanone O-prop-2-ynyl-oxime. The pathway is dictated by the catalyst choice.
Module 2: Preparation of the Building Block
Objective: Scalable synthesis of Cyclohexanone O-prop-2-ynyl-oxime from inexpensive precursors. Scale: 50 mmol (approx. 7.5 g)
Reagents & Materials
-
Cyclohexanone oxime (CAS: 100-64-1)
-
Propargyl bromide (80% in toluene)
-
Potassium hydroxide (KOH), pulverized
-
DMSO (Anhydrous)
-
Diethyl ether & Brine for workup
Step-by-Step Protocol
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Flush with Argon.
-
Solvation: Dissolve Cyclohexanone oxime (5.65 g, 50 mmol) in DMSO (50 mL) . Stir until a clear solution is obtained.
-
Deprotonation: Cool the solution to 0°C (ice bath). Add KOH (3.36 g, 60 mmol) in four portions over 10 minutes. The mixture may become viscous/slurry-like. Stir for 30 minutes at 0°C.
-
Alkylation: Add Propargyl bromide (6.7 mL, 60 mmol, 80% wt) dropwise via syringe pump or addition funnel over 20 minutes. Caution: Propargyl bromide is a lachrymator.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature (23°C). Stir for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1). Product
. -
Quench & Workup: Pour the reaction mixture into ice-water (200 mL). Extract with Diethyl ether (
mL). -
Purification: Wash combined organics with water (
mL) and brine ( mL). Dry over , filter, and concentrate in vacuo. -
Isolation: Purify via flash column chromatography (
, 100% Hexane 5% EtOAc/Hexane).-
Yield: Expect 85-92% as a colorless oil.
-
Storage: Stable at -20°C for months.
-
Module 3: Synthesis of 4,5,6,7-Tetrahydroindoles (Gold Catalysis)
Mechanism: This reaction proceeds via a gold-catalyzed [2,3]-sigmatropic rearrangement of the O-propargyl oxime into an
Protocol
-
Catalyst Preparation: In a glovebox or under Argon, weigh
(5 mol%) and (5 mol%) into a vial. Add Dichloromethane (DCM, anhydrous) to generate the active cationic gold species. Stir for 5 minutes (precipitate of AgCl forms). -
Substrate Addition: Filter the catalyst solution (via syringe filter) into a reaction tube containing Cyclohexanone O-prop-2-ynyl-oxime (151 mg, 1.0 mmol) dissolved in DCM (0.1 M concentration).
-
Reaction: Stir at room temperature for 2-4 hours. The solution typically turns from colorless to light yellow/brown.
-
Workup: Filter through a short pad of silica gel to remove gold residues. Wash with DCM.
-
Analysis: Concentrate and analyze by NMR.
-
Target Product: 2-methyl-4,5,6,7-tetrahydroindole (or substitution dependent on alkyne).
-
Key NMR Signal: Pyrrole C-H protons (typically
5.8 - 6.5 ppm).
-
Troubleshooting:
-
Low Conversion: Ensure solvents are strictly anhydrous; water quenches the cationic gold intermediate.
-
Isomerization: If the N-allenyl nitrone intermediate is stable, mild heating (40°C) may be required to force cyclization.
Module 4: Iminyl Radical Cyclization (Photoredox)
Mechanism: A modern approach utilizing visible light to cleave the N-O bond, generating an iminyl radical that cyclizes onto the pendant alkyne (5-exo-dig), followed by trapping.
Figure 2: Photoredox pathway for iminyl radical generation and cyclization.
Protocol (Eosin Y Mediated)
-
Reagents:
-
Substrate: CPO (0.5 mmol)
-
Photocatalyst: Eosin Y (2 mol%)
-
Reductant/Oxygen Acceptor: Triphenylphosphine (
, 1.2 equiv) -
Solvent: Acetonitrile (
, degassed)
-
-
Setup: Place reagents in a Pyrex tube. Seal with a septum.[2] Sparge with Nitrogen for 15 minutes.
-
Irradiation: Place the tube 2-3 cm away from Green LEDs (
nm). Stir vigorously. -
Monitoring: Reaction is usually complete within 12-16 hours.
-
Workup: Remove solvent. The byproduct is triphenylphosphine oxide (
). Purify via column chromatography.[3][4]
Note: This protocol yields a pyrroline (dihydropyrrole). To obtain the aromatic pyrrole, an oxidation step (e.g., DDQ or
Data Summary: Comparison of Methods
| Feature | Gold Catalysis (Module 3) | Radical Cyclization (Module 4) |
| Primary Bond Event | [2,3]-Sigmatropic Rearrangement | N-O Homolysis (SET) |
| Intermediate | N-Allenyl Nitrone | Iminyl Radical |
| Final Product | Fused Pyrrole (Aromatic) | Pyrroline (Non-aromatic) |
| Atom Economy | 100% (Isomerization) | High (Loss of Phosphine Oxide) |
| Conditions | Acidic/Cationic (Air sensitive) | Neutral/Radical (Light driven) |
References
-
Synthesis of O-Propargyl Oximes
-
Gold-Catalyzed Synthesis of Pyrroles
-
Li, X., et al. "Synthesis of Multiple-Substituted Pyrroles via Gold(I)-Catalyzed Hydroamination/Cyclization Cascade."[1] Organic Letters, 2015 , 17(12), 2984–2987.[1]
-
Ye, L., et al. "One-Pot Synthesis of Fused Pyrroles via a Key Gold Catalysis-Triggered Cascade."[5] Advanced Synthesis & Catalysis, 2012 . (Cited in PMC context).
-
-
Iminyl Radical Cyclization (Photoredox)
-
Isoxazole Synthesis (Iodine Mediated)
-
Waldo, J. P., et al.[7] "The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization." Journal of Organic Chemistry, 2008 , 73(17), 6666–6670.
-
Sources
- 1. Synthesis of Multiple-Substituted Pyrroles via Gold(I)-Catalyzed Hydroamination/Cyclization Cascade [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. rsc.org [rsc.org]
- 4. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-Pot Synthesis of Fused Pyrroles via a Key Gold Catalysis-Triggered Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Cyclohexanone O-prop-2-ynyl-oxime Synthesis
Ticket ID: OX-PROP-001 Subject: Troubleshooting Low Yield & Impurity Profiles Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary & Diagnostic Workflow
User Problem: You are experiencing low yields (<40%) in the synthesis of Cyclohexanone O-prop-2-ynyl-oxime (also known as O-propargylcyclohexanone oxime). Root Cause Analysis: The synthesis of oxime ethers via direct alkylation is deceptively simple. The low yield is almost invariably caused by one of three factors:
-
Ambident Nucleophile Competition: The oxime anion attacks via Nitrogen (forming a Nitrone) instead of Oxygen.
-
Hydrolytic Instability: The product hydrolyzes back to the ketone on acidic silica gel during purification.
-
Volatility: The product is a low-molecular-weight oil that sublimates or evaporates under high vacuum.
Diagnostic Decision Tree
Use the following logic flow to identify your specific failure point before proceeding to the protocols.
Figure 1: Diagnostic logic for identifying yield loss in oxime ether synthesis.
Technical Deep Dive: The "N vs. O" Battle
If you are using Route A (Cyclohexanone oxime + Propargyl bromide + Base), you are fighting an uphill battle against thermodynamics and kinetics.
The Mechanism of Failure
Oximes are ambident nucleophiles . The deprotonated oximate anion can attack the electrophile (propargyl bromide) from two positions:
-
Oxygen (Desired): Forms the Oxime Ether.
-
Nitrogen (Undesired): Forms the Nitrone (
).
Why you are getting Nitrones:
-
Hard/Soft Acid Base Theory (HSAB): The propargyl group is a "soft" electrophile. The Nitrogen atom is a "softer" nucleophile than Oxygen. This naturally favors N-alkylation in many solvents.
-
Ion Pairing: If you use a counterion like
or in a non-polar solvent, the oxygen is tightly ion-paired, leaving the nitrogen more exposed and reactive.
Data Comparison: Base & Solvent Effects
The following table summarizes how conditions dictate the O/N ratio.
| Base | Solvent | Mechanism Dominance | Typical Yield (O-isomer) | Risk Factor |
| NaH | DMF | Dissociated Ion Pair | 60-75% | Runaway exotherm; Wet DMF kills reaction. |
| K₂CO₃ | Acetone | Tightly Ion Paired | 20-40% | Slow; High N-alkylation (Nitrone). |
| KOH | DMSO | Highly Dissociated | 50-65% | Difficult workup; DMSO removal requires heat (yield loss). |
| t-BuOK | THF | Steric Bulk | 40-50% | Base can cause elimination of propargyl bromide. |
Recommended Protocols
Protocol A: Optimized Direct Alkylation (If you must use this route)
Use this if you already have cyclohexanone oxime and cannot wait for new reagents.
Reagents:
-
Cyclohexanone oxime (1.0 eq)
-
NaH (60% dispersion in oil) (1.2 eq) — Must be washed with hexanes if old.
-
Propargyl bromide (80% in toluene) (1.2 eq)
-
DMF (Anhydrous) — Critical.
Step-by-Step:
-
Deprotonation: Dissolve cyclohexanone oxime in anhydrous DMF (0.5 M) under Argon. Cool to 0°C.
-
Base Addition: Add NaH portion-wise. Evolution of
gas will occur. Stir at 0°C for 30 mins until gas evolution ceases. Tip: A clear solution indicates complete deprotonation. -
Alkylation: Add propargyl bromide dropwise at 0°C.
-
Temperature Control: Allow to warm to Room Temperature (RT) and stir for 3-4 hours. Do not heat. Heating promotes N-alkylation and polymerization of the alkyne.
-
Quench: Pour into ice-cold water/brine (1:1). Extract with
(Ether is better than DCM for phase separation here). -
Purification (Crucial): Flash chromatography on silica gel. Passivate the silica by flushing with 1%
in Hexanes before loading the sample. This prevents acid-catalyzed hydrolysis of the oxime ether back to the ketone.
Protocol B: The "Phthalimide Route" (The Gold Standard)
Use this for >80% yields and high purity. This bypasses the N-alkylation issue entirely by forming the N-O bond first.
Concept: Instead of alkylating the oxime, we synthesize O-propargylhydroxylamine and condense it with cyclohexanone.
Figure 2: The Gabriel Synthesis approach to O-substituted oximes.
Step-by-Step:
-
Precursor Synthesis: React N-hydroxyphthalimide with propargyl bromide (Et3N/DMF, 50°C). Pour into water, filter the white solid (N-propargyloxyphthalimide). Yield is typically >90%.[1]
-
Deprotection: Treat the solid with hydrazine hydrate in EtOH (reflux, 1h). Cool, filter off the phthalhydrazide byproduct. Acidify filtrate with HCl to crystallize O-propargylhydroxylamine hydrochloride.
-
Final Condensation:
-
Mix Cyclohexanone (1.0 eq) + O-propargylhydroxylamine HCl (1.1 eq) in MeOH/Water (1:1).
-
Add Sodium Acetate (1.5 eq) to buffer to pH ~4.5.
-
Stir at RT for 1 hour.
-
Result: The product usually oils out or precipitates. Simple extraction yields pure product without chromatography.
-
FAQ: Specific Troubleshooting
Q: My product disappears on the Rotavap. Where did it go? A: Cyclohexanone O-propargyl oxime has a relatively low molecular weight (MW ~151 g/mol ) and lacks hydrogen bond donors. It is volatile.
-
Fix: Do not use high vacuum (< 10 mbar) for extended periods. Use a water bath < 30°C. If possible, use pentane for extraction and remove solvent carefully.
Q: The NMR shows a mixture of isomers (approx. 1:1). Is this the N/O issue? A: Not necessarily. Oximes exist as E (anti) and Z (syn) geometric isomers across the C=N bond.
-
Check: In cyclohexanone, the ring symmetry often makes these indistinguishable unless the ring is substituted. However, if you see two distinct sets of propargyl signals (e.g., a doublet at 4.6 ppm and another at 4.9 ppm), this is likely E/Z isomerism, which is chemically acceptable for "Click" chemistry applications. If the shift is significantly different (e.g., >5.0 ppm or shielded <4.0 ppm), suspect the Nitrone.
Q: Can I use "Click" conditions directly on the crude mixture? A: No. Copper (I) catalysts used in CuAAC (Click chemistry) can be poisoned by the free oxime or nitrone byproducts. Furthermore, if you have unreacted propargyl bromide, it will react with your azide, ruining your stoichiometry. You must purify the oxime ether first.
References
- Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
-
Synthesis of O-Alkyl Oximes (General Protocol)
-
Linhart, F., et al. "Process for the production of o-substituted oximes."[2] U.S. Patent 4,743,701.
-
- Phthalimide Route (N-hydroxyphthalimide usage)
- Hydrolysis of Oximes on Silica: Kulkarni, P. S., et al. (2009). "Silica gel induced cleavage of oximes to carbonyl compounds." Journal of Chemical Research. (Supports the requirement for neutralized silica).
Sources
Side reactions in click chemistry with Cyclohexanone O-prop-2-ynyl-oxime
Technical Support Center: CuAAC Optimization for Cyclohexanone O-prop-2-ynyl-oxime
Status: Operational Subject: Troubleshooting Side Reactions & Optimization Target Audience: Medicinal Chemists, Chemical Biologists, Process Chemists
Executive Summary: The "Trojan Horse" Substrate
Cyclohexanone O-prop-2-ynyl-oxime presents a unique challenge in Click Chemistry (CuAAC). While it appears to be a standard terminal alkyne, the oxime ether linkage creates a "Trojan Horse" effect. The nitrogen atom is not merely a passive spectator; it is a Lewis base capable of chelating your copper catalyst and, under specific conditions, triggering an intramolecular cyclization that competes directly with your desired triazole formation.
This guide moves beyond standard protocols to address the specific reactivity profile of O-propargyl oximes.
Visualizing the Reaction Landscape
Before troubleshooting, you must understand the competing pathways. The diagram below maps the fate of your starting material based on reaction conditions.
Figure 1: Competing reaction pathways.[1] Green indicates the desired click reaction; red indicates irreversible side reactions; yellow indicates reversible catalyst poisoning.
Module 1: The Glaser Coupling Trap (Oxidative Homocoupling)
Symptom:
-
Reaction mixture turns green or blue (indicating Cu(II)).
-
TLC/LC-MS shows a new non-polar spot, but no triazole product.
-
Mass spec shows a dimer peak:
.
The Mechanism: In the presence of oxygen, Copper(I) is oxidized to Copper(II). This cycle promotes the coupling of two terminal alkynes to form a diyne (Glaser coupling).[2] Because O-propargyl oximes are electron-rich, they are particularly susceptible to this oxidative dimerization.
Corrective Protocol:
-
Degas Solvents: Do not rely on simple sonication. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous Argon sparging for at least 15 minutes before adding the catalyst.
-
Reducing Agent Overload: Increase Sodium Ascorbate concentration to 5–10 equivalents relative to Copper. This keeps the catalyst in the active Cu(I) state and scavenges oxygen.
-
Atmosphere: Perform the reaction under a positive pressure of Nitrogen or Argon.
Module 2: The Intramolecular Cyclization Hazard
Symptom:
-
Azide starting material remains unconsumed.
-
Alkyne starting material disappears.
-
Formation of a 5-membered heterocycle (Isoxazole derivatives).
The Mechanism: This is the specific danger of O-propargyl oximes. The oxime nitrogen can nucleophilically attack the activated alkyne–copper complex. This intramolecular reaction (5-exo-dig or similar) forms isoxazoles or azete oxides, effectively destroying your linker.
Evidence: Research indicates that O-propargyl oximes can rearrange to isoxazoles under Cu catalysis, especially at elevated temperatures or without stabilizing ligands [1, 2].
Corrective Protocol:
-
Temperature Control: Keep the reaction at Room Temperature (20–25°C) . Do not heat to accelerate the reaction; heat favors the intramolecular rearrangement over the intermolecular click reaction.
-
Ligand Acceleration: Use a highly active ligand like THPTA or BTTAA . These ligands accelerate the intermolecular CuAAC reaction by orders of magnitude, allowing it to outcompete the slower intramolecular cyclization.
-
Recommended Ratio: Cu:Ligand = 1:5.
-
Module 3: Catalyst Poisoning (Chelation)
Symptom:
-
Reaction stalls at 20–30% conversion.
-
Adding more Cu(I) temporarily restarts the reaction, then it stalls again.
The Mechanism: The oxime ether nitrogen is a competent ligand. It can coordinate to the Copper center, displacing the labile alkyne or azide. This creates a thermodynamic sink, trapping the catalyst in an inactive "off-cycle" state.
Corrective Protocol:
-
High Catalyst Loading: Increase Cu loading from the standard 1 mol% to 5–10 mol% .
-
Stronger Ligands: Avoid simple amines. Use THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine). The triazole arms of THPTA bind Cu(I) more strongly than the oxime ether, protecting the catalyst while leaving an open coordination site for the alkyne.
Experimental Protocol: Optimized CuAAC for Oxime Ethers
This protocol is designed to suppress Glaser coupling and prevent intramolecular cyclization.
Reagents:
-
Substrate: Cyclohexanone O-prop-2-ynyl-oxime (1.0 equiv)
-
Azide Partner: (1.1 equiv)
-
Catalyst Source: CuSO₄[3][4][5]·5H₂O (Stock: 100 mM in water)[4]
-
Ligand: THPTA (Stock: 200 mM in water)
-
Reductant: Sodium Ascorbate (Stock: 500 mM in water, freshly prepared)
-
Solvent: t-BuOH/Water (1:[4]1) or DMSO/Water (if solubility is poor).
Step-by-Step Procedure:
-
Dissolution: Dissolve the Alkyne and Azide in the solvent mixture in a sealable vial.
-
Degassing (Critical): Bubble Argon through the solution for 10 minutes.
-
Catalyst Premix: In a separate tube, mix CuSO₄ (5 mol%) and THPTA (25 mol%). Incubate for 5 minutes to form the complex.
-
Initiation: Add the Cu-Ligand complex to the reaction vial.
-
Reduction: Add Sodium Ascorbate (25 mol%) immediately. The solution should remain colorless or pale yellow.
-
Incubation: Seal the vial under Argon. Stir at 23°C for 2–4 hours.
-
Note: Do not heat.
-
-
Quenching: Add a chelating resin (e.g., Cuprisorb) or EDTA solution to remove copper before workup.
Troubleshooting Data Table
| Observation | Diagnosis | Root Cause | Immediate Action |
| Blue/Green Solution | Oxidation | O₂ ingress; Ascorbate depletion | Add 5 eq. Na-Ascorbate; Purge with Ar. |
| New Spot (Non-polar) | Glaser Coupling | Homodimerization of alkyne | Restart; Use strict anaerobic conditions. |
| New Spot (Polar) | Hydrolysis | Acidic pH (< 4) | Buffer with PBS (pH 7.4). Avoid acid workup. |
| Stalled Reaction | Chelation | Oxime N binding Cu | Add THPTA ligand (1:5 ratio vs Cu). |
| No Product, Alkyne Gone | Cyclization | Intramolecular rearrangement | Lower temp to 20°C; Increase Azide conc. |
References
-
Copper-Catalyzed Cascade Transformation of O-Propargylic Oximes with Sulfonyl Azides. Source: Organic Letters (2014). Relevance: Establishes the mechanism of intramolecular cyclization of O-propargyl oximes under copper catalysis. URL:[Link]
-
Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. Source: The Journal of Organic Chemistry (2022). Relevance: Details the rearrangement of oxime intermediates to isoxazoles using CuCl, confirming the competitive pathway. URL:[Link]
-
Copper-Catalyzed Skeletal Rearrangement of O-Propargyl Oximes: A Mechanistic Manifold. Source: ChemCatChem (2016).[1] Relevance: Computational study on the divergent pathways of O-propargyl oximes (azete oxides vs. isoxazoles). URL:[Link]
-
Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction. Source: National Institutes of Health / PMC (2011). Relevance: Definitive guide on using THPTA to accelerate CuAAC and prevent side reactions. URL:[Link]
Sources
- 1. Copper-Catalyzed Skeletal Rearrangement of O-Propargyl Oximes: A Mechanistic Manifold [bibbase.org]
- 2. Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. On the mechanochemical synthesis of C-scorpionates with an oxime moiety and their application in the copper-catalyzed azide–alkyne cycloaddition (CuAA ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ05017C [pubs.rsc.org]
Technical Support Center: Purification of Cyclohexanone O-prop-2-ynyl-oxime
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of Cyclohexanone O-prop-2-ynyl-oxime. As a key intermediate in various synthetic pathways, its purity is paramount for reproducible downstream applications. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and optimize your purification strategy effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the purification of Cyclohexanone O-prop-2-ynyl-oxime.
Question 1: After the reaction work-up, my product is a persistent oil and won't crystallize. What's causing this and how can I obtain a solid?
Answer: This is a frequent issue, typically caused by residual solvents or the presence of impurities that inhibit crystal lattice formation.
-
Causality: The propargyl group and the cyclohexyl ring introduce significant non-polar character, but the oxime ether linkage provides some polarity. Impurities, such as unreacted starting materials or side-products, can disrupt the ordered packing required for crystallization. Even small amounts of trapped solvent (e.g., toluene, dichloromethane) from the extraction can act as a plasticizer, keeping the product oily.[1]
-
Solutions:
-
High-Vacuum Drying: Ensure all volatile solvents are removed by drying the crude product under a high vacuum (e.g., <1 mmHg) for several hours, possibly with gentle warming (30-40°C).
-
Trituration: Add a non-polar solvent in which the desired product is sparingly soluble but the oily impurities are more soluble (e.g., cold hexanes or pentane). Vigorously stir or scratch the inside of the flask with a glass rod. This process washes away soluble impurities and provides a rough surface to initiate nucleation.[1]
-
Induce Crystallization: If the product is pure but reluctant to crystallize, dissolve the oil in a minimal amount of a more polar solvent (like diethyl ether) and then slowly add a non-polar anti-solvent (like hexanes) until turbidity appears. Warm the solution slightly to redissolve the precipitate and then allow it to cool slowly. Adding a "seed crystal" from a previous successful batch can also be highly effective.[2]
-
Chromatographic Purification: If the above methods fail, it indicates significant impurities. The most reliable solution is to purify the oil via flash column chromatography before attempting crystallization again.
-
Question 2: My TLC plate shows multiple spots after purification. What are these, and how do I improve separation?
Answer: The appearance of multiple spots on a Thin Layer Chromatography (TLC) plate indicates a mixture of compounds. For Cyclohexanone O-prop-2-ynyl-oxime, these could be:
-
Unreacted Starting Materials: Cyclohexanone oxime or any unreacted propargyl halide.
-
Geometric Isomers: Oximes can exist as E and Z isomers.[3] While the barrier to interconversion can be high, it's possible to have a mixture. These isomers often have very similar polarities and can be challenging to separate.
-
Degradation Products: The propargyl group can be sensitive under certain conditions. Strong acidic or basic conditions might lead to side reactions. While generally stable, oxime ethers can also undergo rearrangement or hydrolysis under harsh conditions.[4]
-
Solutions:
-
Optimize Chromatography:
-
Solvent System: The key is to find a solvent system with optimal selectivity. Start with a low-polarity mobile phase, such as 5% ethyl acetate in hexanes, and gradually increase the polarity. A shallow gradient is crucial for separating compounds with close Rf values.[5]
-
Stationary Phase: Standard silica gel is usually sufficient. For difficult separations, consider using a different stationary phase like alumina or employing reverse-phase chromatography.
-
-
Recrystallization: If the impurities are present in small amounts, a carefully chosen recrystallization can be very effective. The ideal solvent is one in which the product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain in the mother liquor.[6]
-
Question 3: My yield is very low after column chromatography. What are the most likely causes?
Answer: Low recovery from a silica gel column is a frustrating but solvable problem. The primary causes are either product decomposition on the silica or irreversible adsorption.
-
Causality:
-
Acidity of Silica: Standard silica gel is slightly acidic. This can sometimes cause degradation of sensitive compounds. The propargyl ether linkage is generally stable, but other functional groups in more complex derivatives might be acid-labile.
-
Irreversible Adsorption: Highly polar compounds or those capable of strong hydrogen bonding can bind tightly to the silanol groups on the silica surface and fail to elute. While your target molecule is moderately polar, this is less likely to be the primary issue unless significant degradation to a more polar species is occurring.
-
Improper Loading/Elution: Loading the sample in a solvent that is too polar can cause the band to spread, leading to poor separation and difficulty in collecting pure fractions. Eluting too quickly can also result in broad, overlapping bands.
-
-
Solutions:
-
Deactivate the Silica: Before running the column, you can flush the packed silica gel with a solvent mixture containing a small amount of a neutralizer like triethylamine (~0.5-1%). This will neutralize the acidic sites and can significantly improve the recovery of sensitive compounds.
-
Use an Alternative Stationary Phase: If acid sensitivity is a major concern, consider using neutral or basic alumina as your stationary phase.
-
Optimize Loading: Dissolve your crude product in a minimal amount of a non-polar solvent (like dichloromethane or toluene) and adsorb it onto a small amount of silica gel. Dry this mixture to a free-flowing powder and load it onto the top of your column. This "dry loading" technique prevents band spreading and leads to sharper separation.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the best all-around method for purifying Cyclohexanone O-prop-2-ynyl-oxime?
For typical lab-scale synthesis (mg to grams), a two-step approach is most robust:
-
Flash Column Chromatography: This is the most effective method for removing significant impurities, such as unreacted starting materials or byproducts.[7] It provides a high degree of purification in the first pass.
-
Recrystallization: Following chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water, or ethyl acetate/hexanes) will remove any remaining minor impurities and provide the final product as a high-purity crystalline solid, which is ideal for characterization and storage.[6][8]
The choice between methods often depends on the initial purity and the scale of the reaction, as illustrated in the workflow diagram below.
Purification Method Selection Workflow
Caption: Decision tree for selecting the optimal purification strategy.
Q2: What are the expected impurities from the synthesis of Cyclohexanone O-prop-2-ynyl-oxime?
The synthesis typically involves the reaction of cyclohexanone oxime with a propargyl halide (e.g., propargyl bromide) in the presence of a base. Potential impurities include:
-
Cyclohexanone Oxime: Incomplete reaction.
-
Propargyl Alcohol/Ether: Formed from reaction with any water present or dimerization.
-
Unreacted Base: e.g., Sodium Hydride, Potassium Carbonate. Usually removed during aqueous work-up.
-
Residual Solvent: From the reaction or extraction (e.g., THF, DMF, Ethyl Acetate).
Troubleshooting Impurities Workflow
Caption: Flowchart for identifying and resolving common impurity issues.
Q3: How do I confirm the purity and identity of my final product?
A combination of techniques is essential for full characterization:
-
TLC: A single spot in multiple solvent systems is a good indicator of purity.
-
Melting Point: A sharp, narrow melting point range is characteristic of a pure crystalline solid.[3] Impurities typically cause melting point depression and broadening.
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method. It confirms the chemical structure and can detect impurities down to ~1-5%.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Elemental Analysis: Provides the elemental composition (C, H, N), which should match the calculated values for the molecular formula.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is designed for the purification of ~1 gram of crude product.
-
Column Preparation:
-
Select a glass column of appropriate size (e.g., 40 mm diameter).
-
Securely clamp the column in a vertical position in a fume hood.
-
Add a small plug of glass wool or cotton to the bottom.
-
Add a ~1 cm layer of sand.
-
Prepare a slurry of silica gel (e.g., 40-63 µm particle size) in the initial, low-polarity eluent (e.g., 2% Ethyl Acetate in Hexanes).
-
Carefully pour the slurry into the column, avoiding air bubbles. Tap the column gently to ensure even packing.
-
Add another ~1 cm layer of sand on top of the silica bed.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude oil (~1 g) in a minimal amount of dichloromethane (~5-10 mL).
-
Add ~2-3 g of silica gel to this solution.
-
Concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution:
-
Begin eluting with the low-polarity solvent (2% EtOAc/Hexanes), collecting fractions.
-
Monitor the elution process by TLC, spotting each fraction on a plate.
-
Gradually increase the solvent polarity (e.g., to 5%, then 10% EtOAc/Hexanes) to elute the product.[5]
-
Once the desired product begins to elute, maintain the solvent polarity until it is completely off the column.
-
-
Isolation:
-
Analyze all fractions by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
Place a small amount of the purified product into several test tubes.
-
Test different solvent systems. An ideal single solvent will dissolve the compound when hot but not when cold.[1] A good binary system might be ethanol/water or ethyl acetate/hexanes, where the product is soluble in the first solvent and insoluble in the second.[6][9]
-
-
Procedure (Binary System Example: Ethyl Acetate/Hexanes):
-
Place the compound in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of hot ethyl acetate required to fully dissolve the solid.[2]
-
While the solution is still warm and stirring, slowly add hexanes dropwise until the solution just begins to turn cloudy (this is the saturation point).
-
Add a few more drops of ethyl acetate to make the solution clear again.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
For maximum crystal recovery, place the flask in an ice bath for 20-30 minutes.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold hexanes to remove any residual soluble impurities.
-
Dry the crystals in a vacuum oven to remove all traces of solvent.
-
References
[4] Sustainable and Efficient Route for the Regeneration of Carbonyl Compounds from Oximes Using Aqueous Extract of Sapindus laurifolia under Microwave Radiation - PMC. (n.d.). Retrieved from [5] 4 - Organic Syntheses Procedure. (n.d.). Retrieved from [10] Isolation and Analysis of Carbonyl Compounds as Oximes - CDC Stacks. (n.d.). Retrieved from [2] 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16). Retrieved from [3] Oximes. (n.d.). Retrieved from [1] Purification – Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Retrieved from [8] Oximes - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2014, January 24). Retrieved from [11] US6784316B2 - Purification method of Cyclohexanone-oxime - Google Patents. (n.d.). Retrieved from [7] An Efficient Procedure for Synthesis of Oximes by Grinding. (n.d.). Retrieved from [6] How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (2025, February 16). Retrieved from [9] Methods of Purification of Organic Compounds | CK-12 Foundation. (2026, February 2). Retrieved from
Sources
- 1. Purification – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Sustainable and Efficient Route for the Regeneration of Carbonyl Compounds from Oximes Using Aqueous Extract of Sapindus laurifolia under Microwave Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. Sciencemadness Discussion Board - Oximes - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. CK12-Foundation [flexbooks.ck12.org]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. US6784316B2 - Purification method of Cyclohexanone-oxime - Google Patents [patents.google.com]
Improving the efficiency of CuAAC reactions with Cyclohexanone O-prop-2-ynyl-oxime
Status: Active Ticket ID: CuAAC-OX-092 Subject: Efficiency enhancement and troubleshooting for oxime-ether alkyne substrates. Assigned Specialist: Senior Application Scientist, Bio-Organic Chemistry Division.
Executive Summary
This guide addresses the specific challenges of utilizing Cyclohexanone O-prop-2-ynyl-oxime in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). While oxime ethers are generally robust, this specific substrate presents unique kinetic hurdles due to the Lewis-basic oxime nitrogen (
This document provides a troubleshooting framework to restore catalytic turnover, minimize Cu(I) oxidation, and maximize yield using ligand-accelerated protocols.
Part 1: The Mechanistic Challenge (Visualized)
To solve the efficiency problem, we must first understand the "Distraction Mechanism." The oxime nitrogen in your substrate competes with the accelerating ligand (e.g., TBTA) for the Copper center.
Figure 1: Competitive Coordination Pathway. The red path indicates the formation of an inactive species where the oxime nitrogen sequesters the copper. The green path represents the desired catalytic cycle facilitated by a strong accelerating ligand.
Part 2: Troubleshooting Guide (FAQs)
Q1: My reaction stalls at ~40% conversion. Adding more Copper doesn't help. Why?
Diagnosis: This is classic Catalyst Death via oxidation or sequestration. Technical Insight: Cyclohexanone O-prop-2-ynyl-oxime has a nitrogen atom that can act as a weak ligand. As the reaction proceeds, if the Cu(I) concentration is low, the substrate (or product) can chelate the remaining Cu(I). Furthermore, if you are not using a stabilizing ligand, Cu(I) rapidly oxidizes to Cu(II) (which is inactive for CuAAC) or disproportionates to Cu(0) and Cu(II). Solution:
-
Switch to a Chelating Ligand: Do not rely on "ligand-free" conditions. Use TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (water-soluble analog). These ligands bind Cu(I) tightly, preventing the oxime nitrogen from interfering, while protecting Cu(I) from oxidation [1].[1]
-
Increase Ligand:Cu Ratio: Use a 2:1 or 5:1 ratio of Ligand to Copper to ensure the oxime cannot compete for the metal center.
Q2: The reaction mixture turns green/blue within minutes.
Diagnosis: Rapid oxidation of Cu(I) to Cu(II). Technical Insight: Cu(II) species are typically blue/green. This indicates your reducing agent (Sodium Ascorbate) is depleted or oxygen ingress is too high. Solution:
-
Degas Solvents: Sparge reaction solvents with Nitrogen or Argon for 15 minutes prior to mixing.
-
Ascorbate Boost: Increase Sodium Ascorbate concentration to 5–10 equivalents relative to the catalyst. Ascorbate reduces any formed Cu(II) back to the active Cu(I) species [2].
Q3: I see a new spot on TLC that isn't the triazole or starting material. Is the oxime hydrolyzing?
Diagnosis: Acid-catalyzed hydrolysis of the oxime ether. Technical Insight: While oxime ethers are more stable than oximes, they can hydrolyze back to the ketone (Cyclohexanone) and the hydroxylamine derivative under acidic conditions. Cu(II) salts are slightly acidic, and the triazole formation can sometimes lower pH locally. Solution:
-
Buffer the System: Run the reaction in a buffered solution (e.g., PBS or HEPES pH 7.4) rather than pure water/alcohol.
-
Avoid Acidic Workups: Do not use HCl during the workup. Use EDTA or Ammonium Chloride (saturated) to chelate copper during extraction.
Part 3: Comparative Efficiency Data
The following data illustrates the impact of ligand choice on the conversion of Cyclohexanone O-prop-2-ynyl-oxime (1.0 eq) with Benzyl Azide (1.1 eq).
| Condition | Ligand | Solvent System | Time (h) | Yield (%) | Notes |
| Standard | None | tBuOH/H2O (1:1) | 24 | 35% | Stalled; Blue precipitate observed. |
| Optimized A | TBTA (5 mol%) | DMSO/tBuOH | 4 | 92% | Recommended. High rate; clean profile. |
| Optimized B | THPTA (5 mol%) | Water/PBS | 6 | 88% | Good for biological applications. |
| Control | None | THF | 48 | <10% | Copper solubility issues in pure organic solvent. |
Part 4: Validated Experimental Protocol
Objective: High-efficiency click reaction of Cyclohexanone O-prop-2-ynyl-oxime with an organic azide.
Reagents:
-
Substrate: Cyclohexanone O-prop-2-ynyl-oxime (1.0 equiv)
-
Reactant: Azide of choice (1.1 equiv)
-
Catalyst Source: CuSO4[2][3][4]·5H2O (5 mol% relative to substrate)
-
Ligand: TBTA (10 mol% relative to substrate - Note: 2:1 Ligand/Cu ratio is critical)
-
Reductant: Sodium Ascorbate (20 mol%)
-
Solvent: t-Butanol / Water (1:1) or DMSO (if solubility is an issue).[2]
Step-by-Step Workflow:
-
Preparation of Stock Solutions:
-
Dissolve TBTA and CuSO4 in a small amount of DMSO or tBuOH/Water. Crucial: Mix these two before adding to the main reaction. The complex must form first to protect the Copper.
-
Dissolve Sodium Ascorbate in water (freshly prepared; solution should be clear, not yellow).
-
-
Reaction Assembly:
-
In a reaction vial, dissolve the Oxime Alkyne and Azide in the chosen solvent.
-
Add the Cu-TBTA complex solution.
-
Add the Sodium Ascorbate solution last to initiate the reaction.
-
-
Incubation:
-
Stir at room temperature.
-
Visual Check: The solution should remain clear or slightly yellow. If it turns green, add more ascorbate immediately.
-
-
Workup (Copper Removal):
-
Dilute with EtOAc.
-
Wash with 0.1 M EDTA (pH 8) or saturated NH4Cl . This step is vital to remove Copper coordinated to the oxime nitrogen in the product.
-
Dry over MgSO4 and concentrate.
-
References
-
Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters, 6(17), 2853–2855.
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599.
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162.
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides.[3] Chemical Society Reviews, 39(4), 1302–1315.
Sources
- 1. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jenabioscience.com [jenabioscience.com]
- 3. On the mechanochemical synthesis of C-scorpionates with an oxime moiety and their application in the copper-catalyzed azide–alkyne cycloaddition (CuAA ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ05017C [pubs.rsc.org]
- 4. Click Chemistry [organic-chemistry.org]
Technical Support Center: Catalyst Protocols for Cyclohexanone O-prop-2-ynyl-oxime
Current Status: Operational Ticket ID: #OX-PROP-CAT-001 Subject: Troubleshooting Catalyst Poisoning & Deactivation Pathways Assigned Specialist: Senior Application Scientist, Catalysis Division
System Overview & Substrate Analysis
Target Molecule: Cyclohexanone O-prop-2-ynyl-oxime (
-
Intramolecular Cycloisomerization: Formation of 4,5,6,7-tetrahydrobenzo[c]isoxazole (via Au/Pt/Cu catalysis).
-
Intermolecular Cycloaddition (CuAAC): Reaction with azides to form triazoles.
The Engineering Challenge:
This substrate presents a classic "Ambident Ligand" problem. The propargyl group (
Diagnostic Workflows & Troubleshooting
Module A: Gold/Platinum-Catalyzed Cycloisomerization (Isoxazole Route)
Symptom: Reaction initiates but stalls at ~20-30% conversion. Addition of more catalyst fails to restart the reaction.
Root Cause Analysis: The oxime nitrogen is "poisoning" the catalyst via competitive coordination. While Au(I) is a soft acid and prefers the soft alkyne, the high local concentration of the nitrogen (due to the tether) facilitates the formation of a thermodynamic "dead-end" chelate.
Technical Solution:
-
Switch to Cationic Gold: Neutral halides (e.g.,
, ) are more susceptible to hard-base coordination. Use a cationic system with a non-coordinating counter-ion to increase the Lewis acidity at the metal center, favoring alkyne -complexation.-
Recommended System:
(5 mol%) + (5 mol%).
-
-
Ligand Sterics: Use bulky phosphine ligands (e.g., JohnPhos or BrettPhos). The bulk prevents the "tight" coordination required for the nitrogen
-bond but allows the linear alkyne to access the metal center.
Symptom: Formation of Cyclohexanone (Hydrolysis) instead of Isoxazole.
Root Cause Analysis:
Au(III) species are known to catalyze the deoximation (hydrolysis) of oximes back to ketones, especially if water is present. The released hydroxylamine (
Corrective Protocol:
-
Solvent: Anhydrous Dichloroethane (DCE) or Toluene.
-
Additives: Add 4Å Molecular Sieves (powdered) directly to the reaction vessel to scavenge trace water.
Module B: Copper-Catalyzed Click Chemistry (CuAAC)
Symptom: Solution turns green/blue; no triazole product.
Root Cause Analysis: The oxime moiety can chelate Cu(I), increasing its susceptibility to oxidation by atmospheric oxygen. The green color indicates Cu(II), which is inactive for CuAAC.
Technical Solution:
-
Ligand Stabilization: You must use a stabilizing ligand like TBTA or THPTA. Simple CuI/Ascorbate systems often fail with oximes because the oxime out-competes the solvent but doesn't protect the metal from oxidation.
-
Strict Anaerobic Conditions: Sparge solvents with Argon for 15 minutes. Oximes accelerate the oxidative degradation of Cu(I) acetylides.
Visualized Mechanistic Pathways
The following diagram illustrates the kinetic competition between the productive "Isoxazole Pathway" and the destructive "Poisoning Pathway."
Figure 1: Kinetic competition in Gold-catalyzed cyclization. Green paths represent the desired cycle; Red paths indicate poisoning traps.
Standardized Experimental Protocols
Protocol A: High-Efficiency Isoxazole Synthesis (Gold-Catalyzed)
Use this protocol to avoid N-coordination poisoning.
-
Preparation: Flame-dry a reaction vial and cool under Argon.
-
Catalyst Pre-mix: In a glovebox or under rapid Argon flow, combine
(25 mg, 0.05 mmol) and (17 mg, 0.05 mmol) in anhydrous DCE (2 mL). Stir for 10 mins (precipitate of AgCl will form). -
Substrate Addition: Dissolve Cyclohexanone O-prop-2-ynyl-oxime (151 mg, 1.0 mmol) in anhydrous DCE (3 mL).
-
Execution: Add substrate solution to the catalyst mixture.[1]
-
Reaction: Stir at Room Temperature. Monitor by TLC.[1]
-
Note: If reaction is sluggish, heat to 50°C. Do not exceed 80°C to avoid oxime hydrolysis.
-
-
Workup: Filter through a short plug of silica to remove silver salts and gold residues. Concentrate and purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Impurity Scavenging (Pre-Reaction)
Mandatory step if the starting material was synthesized via hydroxylamine condensation.
Trace hydroxylamine (
-
Dissolve the oxime substrate in
. -
Wash 2x with 1M HCl (removes free amines/hydroxylamine).
-
Wash 1x with Sat.
, then Brine. -
Dry over
and concentrate. -
Verification: Check NMR for absence of broad peaks around 5-8 ppm (amine protons).
Comparative Data: Catalyst Performance
| Catalyst System | Yield (Isoxazole) | Reaction Time | Risk Factor | Notes |
| AuCl3 (5 mol%) | 35% | 24 h | High | Significant hydrolysis observed; Catalyst dies quickly. |
| PtCl2 (5 mol%) | 65% | 18 h | Moderate | Requires heating (80°C); slower but more robust than AuCl3. |
| Ph3PAuCl / AgSbF6 | 92% | 2 h | Low | Cationic gold prevents N-binding; fast turnover. |
| CuI / Et3N | 40% | 48 h | High | Formation of Glaser coupling byproducts; requires high loading. |
Troubleshooting Logic Flow
Figure 2: Decision tree for diagnosing reaction failures with propargyl oximes.
References
-
Gold-Catalyzed Cycloisomerization of Acetylenic Oximes: Praveen, C., Kalyanasundaram, A., & Perumal, P. T. (2010).[2] AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes leads to substituted isoxazoles. Synlett, 2010(5), 777-781.
-
Mechanism of Oxime-Mediated Catalyst Deactivation: Burés, J., et al. (2011). Gold(III) Complexes Catalyze Deoximations/Transoximations at Neutral pH. Chemistry – A European Journal, 17(10).
-
Copper-Catalyzed Isoxazole Synthesis & Compatibility: Duan, M., et al. (2022).[2][3] Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. The Journal of Organic Chemistry, 87(16), 11222–11225.
-
General Click Chemistry Catalyst Poisoning: Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315.
Sources
Overcoming poor solubility of Cyclohexanone O-prop-2-ynyl-oxime
Topic: Overcoming Solubility Barriers in Synthesis & Biological Screening
Diagnostic & Characterization: Why won't it dissolve?
User Query: "I am trying to dissolve Cyclohexanone O-prop-2-ynyl-oxime for a click chemistry reaction (CuAAC) in water/alcohol, but it keeps oiling out or precipitating. What is wrong?"
Technical Analysis: Cyclohexanone O-prop-2-ynyl-oxime (also known as O-propargyl cyclohexanone oxime) presents a specific solubility challenge due to its amphiphilic but predominantly lipophilic structure. Unlike the parent cyclohexanone oxime, the O-propargylation removes the hydrogen bond donor capability of the oxime hydroxyl group (-OH), replacing it with a hydrophobic propargyl ether linkage.
-
Lipophilic Domain: The cyclohexane ring and the propargyl group are non-polar.
-
Polar Domain: The C=N-O linkage has a weak dipole but lacks H-bond donation.
-
Result: The molecule exhibits LogP > 2.5 (estimated), making it nearly insoluble in pure aqueous media and prone to "oiling out" in low-% organic mixtures.
Solubility Profile Table
| Solvent System | Solubility Rating | Observation | Recommended Use |
| Water (pH 7) | Insoluble | Oiling out / Turbidity | Avoid without surfactant |
| Ethanol / Methanol | High | Clear solution | Stock preparation |
| DMSO / DMF | Very High | Clear solution | Primary cosolvent |
| DCM / Chloroform | High | Clear solution | Extraction / Workup |
| t-Butanol : Water (1:1) | Moderate | Emulsion risk at >50mM | Standard Click Chemistry |
| PBS / Cell Media | Very Low | Precipitation | Requires formulation |
Troubleshooting Guide: Click Chemistry (CuAAC) Protocols
Issue: Standard aqueous click chemistry conditions (Water/t-BuOH 1:1) fail due to reactant insolubility, leading to low yields or heterogeneous mixtures.
Solution A: The "High-Load" DMSO Protocol
Best for: Synthetic scale-up where biological compatibility is not required.
Mechanism: DMSO disrupts the aqueous lattice and solvates the hydrophobic oxime ether, allowing the copper catalyst (usually water-soluble) to interact with the alkyne at the interface or in a homogeneous phase.
Step-by-Step Protocol:
-
Dissolution: Dissolve Cyclohexanone O-prop-2-ynyl-oxime in DMSO to a concentration of 0.5 M to 1.0 M .
-
Catalyst Prep: Prepare a separate solution of CuSO₄ (5 mol%) and Sodium Ascorbate (10 mol%) in water.
-
Mixing: Add the aqueous catalyst solution to the DMSO-Oxime solution dropwise.
-
Critical Ratio: Ensure the final solvent ratio is DMSO:Water (4:1) .
-
Note: If turbidity appears, add more DMSO until clear.
-
-
Reaction: Stir at room temperature. The high DMSO content stabilizes the Cu(I) species and prevents the alkyne from oiling out.
-
Workup: Dilute with water (10x volume) to force precipitation of the triazole product (if solid) or extract with EtOAc.
Solution B: The "Phase-Transfer" Protocol
Best for: Reactions where DMSO removal is difficult.
Mechanism: Uses a biphasic system (DCM/Water) with a phase transfer catalyst (PTC) to bring the reactants together.
-
Organic Phase: Dissolve the oxime in Dichloromethane (DCM).
-
Aqueous Phase: Dissolve CuSO₄ and Sodium Ascorbate in water.
-
Add Additive: Add TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) ligand. TBTA is crucial here as it protects the Cu(I) and increases its solubility in the organic interface.
-
Stirring: Vigorous stirring is mandatory to maximize surface area between the phases.
Troubleshooting Guide: Biological Assays
Issue: "I need to screen this compound in a cell-based assay, but adding the DMSO stock to the media causes immediate precipitation."
Technical Analysis: This is a classic "Solvent Shift" precipitation. When a high-concentration DMSO stock hits the aqueous buffer, the solubility drops exponentially.
Workflow: The "Solvent-Shift" Formulation
Caption: Step-by-step solvent shift protocol to prevent precipitation in biological media.
Detailed Protocol:
-
Surfactant Buffer: Prepare PBS containing 0.05% to 0.1% Tween 80 or Pluronic F-127 . The surfactant provides a hydrophobic core to house the propargyl group.
-
Dropwise Addition: Add the DMSO stock (e.g., 10 mM) to the vortexing surfactant buffer. Do not add buffer to the stock.
-
Visual Check: A slight "Tyndall Effect" (bluish haze) is acceptable (nano-suspension). Visible white flakes are a failure.
-
Cyclodextrin Option: If Tween is toxic to your cells, use Hydroxypropyl-β-cyclodextrin (HP-β-CD) .
-
Dissolve HP-β-CD (20% w/v) in the media.
-
Add the oxime stock. The cyclodextrin cavity encapsulates the hydrophobic cyclohexane ring.
-
Safety & Stability (Critical)
Hazard: Propargyl derivatives can be shock-sensitive, especially if distilled to dryness or in the presence of heavy metals (forming metal acetylides).
-
Distillation: Avoid distilling Cyclohexanone O-prop-2-ynyl-oxime to dryness. It is safer to purify via column chromatography.
-
Copper Waste: When using Copper(I) for click chemistry, quench the reaction with EDTA or ammonium chloride before disposal to prevent the formation of explosive copper acetylides with unreacted starting material.
-
Acid Sensitivity: Oxime ethers are generally stable to base but can hydrolyze in strong aqueous acids, releasing hydroxylamine derivatives and ketones. Keep pH > 4.
FAQ: Rapid Fire Troubleshooting
Q: Can I use Acetone as a solvent? A: Yes, for synthesis, but not for CuAAC reactions using copper sulfate/ascorbate, as acetone is not compatible with the redox chemistry (can form ketals or participate in aldol-like side reactions). Use THF or DMSO instead.
Q: The reaction turned yellow/brown, is that normal? A: A slight yellowing is common in CuAAC reactions due to Cu(I) oxidation. However, a dark brown precipitate suggests the formation of Copper(I) Acetylide (explosive risk). Add more ligand (TBTA or THPTA) to stabilize the copper.
Q: My product is an oil. How do I purify it? A: Oxime ethers often oil out.
-
Dissolve the crude oil in a minimal amount of DCM.
-
Load onto a silica gel column.
-
Elute with Hexane:EtOAc (start 9:1, gradient to 7:3).
-
The hydrophobic oxime usually elutes early.
References
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][2][3][4] Past and Future. Angewandte Chemie International Edition.
-
Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie.
-
Chan, T. R., et al. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters. (Reference for TBTA usage in biphasic systems).
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Reference for solubilization using cyclodextrins).
-
Buckley, B. R., et al. (2015). Solvent effects in the copper(I)-catalyzed azide–alkyne cycloaddition. RSC Advances.
Sources
- 1. Click Chemistry Azide-Alkyne Cycloaddition [chemistrynewlight.blogspot.com]
- 2. researchgate.net [researchgate.net]
- 3. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology [mdpi.com]
- 4. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for Cyclohexanone O-prop-2-ynyl-oxime experiments
Topic: Troubleshooting Guide for Cyclohexanone O-prop-2-ynyl-oxime Experiments Role: Senior Application Scientist Audience: Drug Discovery & Chemical Biology Researchers[1]
Introduction: The Bioorthogonal Gateway
You are likely synthesizing Cyclohexanone O-prop-2-ynyl-oxime (also known as O-propargyl cyclohexanone oxime) to serve as a model substrate for CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) or to introduce a "clickable" handle into a ketone-containing scaffold.[1]
While the chemistry appears deceptively simple (
Module 1: Synthesis & Protocol Optimization
There are two primary routes to this molecule.[1][2] The Alkylation Route is most common due to reagent availability, but it is prone to regioselectivity errors.
Protocol A: Direct Alkylation (The "Standard" Route)
Reagents: Cyclohexanone oxime + Propargyl bromide (80% in toluene) + Base.[1]
The Critical Decision: Base & Solvent Using the wrong base/solvent combination shifts the mechanism from O-alkylation (desired) to N-alkylation (nitrone formation).
| Variable | Recommendation | Scientific Rationale |
| Base | NaH (60% dispersion) or KOH (powdered) | Strong bases favor the hard oxyanion, promoting O-attack.[1] Weak bases ( |
| Solvent | DMF or DMSO | Polar aprotic solvents solvate the cation ( |
| Temperature | 0°C | Heat promotes N-alkylation (thermodynamic product).[1] Keep it cool to favor the kinetic O-product. |
Troubleshooting the Synthesis
Q: My crude NMR shows a messy mix of products. What happened? A: You likely have N-alkylation .[1]
-
The Diagnostic: Look for the "Nitrone" signal.
-
The Fix: Switch to KOH in DMSO . The "superbasic" nature of KOH/DMSO often yields cleaner O-alkylation than NaH/DMF for sterically unhindered oximes.[1]
Q: The reaction stalled at 50% conversion. A: Propargyl bromide degrades.
-
Cause: Propargyl bromide is unstable and shock-sensitive.[1] Old bottles accumulate acidity or polymerize.[1]
-
The Fix: Filter your propargyl bromide through a short plug of basic alumina before use to remove stabilizers and acid. Use 1.2 – 1.5 equivalents.
Module 2: Visualization of Reaction Pathways
The following diagram illustrates the competition between the desired pathway and the common failure mode (Nitrone formation).
Caption: Mechanistic divergence in oxime alkylation. Success depends on favoring the "Hard" Oxygen nucleophile over the Nitrogen.
Module 3: Characterization & Stability (The "Self-Validating" System)
You cannot rely on Melting Point alone, as the O-propargyl group lowers the MP significantly compared to the parent oxime.
Standardized NMR Data ( , 400 MHz)
Use these values to validate your product.
| Proton ( | Chemical Shift ( | Multiplicity | Coupling ( | Structural Insight |
| 4.68 | Doublet (d) | 2.4 Hz | Diagnostic for O-alkylation.[1] | |
| 2.45 | Triplet (t) | 2.4 Hz | Terminal alkyne proton.[1] | |
| Ring | 2.4 - 2.5 | Multiplet | - | Protons adjacent to |
| Ring | 1.5 - 1.7 | Multiplet | - | Bulk ring protons.[1] |
Critical FAQ: The "Split Peak" Phenomenon
Q: My NMR peaks are doubled (e.g., two doublets for the
-
Explanation: The
bond prevents rotation.[1] Cyclohexanone is symmetric, so usually, this is degenerate.[1] However, if your ring has any substitution (even remote), or if the solvent induces a specific conformation, you may see isomers. -
Validation: Run a NOESY experiment. If the "impurity" peaks show exchange or NOE correlations consistent with the other isomer, it is your product.
Module 4: Downstream Application (Click Chemistry)
If you are synthesizing this to perform a click reaction (CuAAC), specific troubleshooting applies.
Q: The click reaction turned green/black and failed. A: You have Oxidative Homocoupling (Glaser Coupling) or Catalyst Death .[1]
-
Mechanism: Terminal alkynes can couple to each other (
) in the presence of and Cu.[1] -
The Fix:
Q: The oxime hydrolyzed during the click reaction. A: Oximes are acid-sensitive.
-
Cause: CuAAC generates triazoles, but if you use unbuffered Ascorbic Acid, the pH can drop.
-
The Fix: Maintain pH 7.4 using PBS or HEPES buffer.[1] Avoid acidic workups.
Caption: Logic flow for diagnosing CuAAC failures with oxime substrates.
References
-
Preparation of Oxime Ethers
-
Click Chemistry Protocols & Ligands
-
Ambident Nucleophilicity (N vs O Alkylation)
-
Safety Data (Cyclohexanone Oxime)
Sources
Common pitfalls in the application of propargylated oximes
Welcome to the technical support center for the application of propargylated oximes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to help you navigate the common pitfalls in your experiments.
Synthesis and Purification Pitfalls
The successful application of propargylated oximes begins with their synthesis and purification. This stage is often fraught with challenges that can impact the yield, purity, and ultimately, the performance of your molecule in downstream applications.
Q1: My O-propargylation reaction is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in O-propargylation of oximes are a frequent issue. The key is to understand the factors that influence the reaction efficiency.
-
Incomplete Deprotonation of the Oxime: The O-propargylation is a nucleophilic substitution reaction where the oxime oxygen acts as the nucleophile. For this to happen, the oxime's hydroxyl proton must be removed by a base. Incomplete deprotonation is a common reason for low yields.
-
Troubleshooting:
-
Choice of Base: A sufficiently strong base is crucial. Sodium hydride (NaH) is often effective for deprotonating oximes.[1]
-
Reaction Conditions: Ensure anhydrous (dry) conditions, as water will quench the base.
-
Temperature: The deprotonation step may require cooling to prevent side reactions, followed by warming to room temperature or gentle heating to drive the alkylation.
-
-
-
Sub-optimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate and yield.
-
Troubleshooting:
-
Solvent: Polar aprotic solvents like DMF or THF are generally good choices as they can dissolve the oxime salt and promote the SN2 reaction.[1]
-
Temperature: While higher temperatures can increase the reaction rate, they can also lead to decomposition or side reactions. It is advisable to start at room temperature and gently heat if the reaction is sluggish.
-
-
-
Side Reactions: Unwanted side reactions can consume your starting materials and reduce the yield of the desired product.
-
Troubleshooting:
-
Beckmann Rearrangement: Under acidic conditions, oximes can undergo a Beckmann rearrangement to form amides.[2][3] Ensure your reaction conditions are basic.
-
Propargyl Bromide Instability: Propargyl bromide can be unstable and should be handled with care. It can isomerize to the less reactive bromoallene.[4] Using fresh, high-quality propargyl bromide is recommended.
-
-
A typical starting point for optimizing the synthesis of an O-propargyl oxime is presented in the following protocol:
Experimental Protocol: Synthesis of an O-Propargyl Oxime
-
Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the starting oxime (1.0 eq) in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C and add propargyl bromide (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Q2: I am having difficulty purifying my propargylated oxime. What are the common impurities and how can I remove them?
A2: Purification of propargylated oximes can be challenging due to the presence of isomers and unreacted starting materials.
-
E/Z Isomers: Oximes can exist as a mixture of E and Z geometric isomers.[2][5] These isomers may have very similar polarities, making them difficult to separate by standard column chromatography.
-
Troubleshooting:
-
Chromatography: Use a high-resolution chromatography system (e.g., automated flash chromatography with a high-performance column) and carefully screen different solvent systems to maximize separation.
-
Recrystallization: If your product is a solid, recrystallization can be an effective method for isolating a single isomer.[5]
-
Preparative HPLC: For challenging separations, preparative HPLC may be necessary.
-
-
-
Unreacted Starting Materials: Unreacted oxime and propargyl bromide can contaminate your final product.
-
Troubleshooting:
-
Reaction Monitoring: Ensure the reaction has gone to completion by TLC or LC-MS before workup.
-
Workup: A thorough aqueous workup can help remove some of the more polar starting oxime.
-
Chromatography: Careful column chromatography should be able to separate the product from the starting materials.
-
-
-
Side Products: As mentioned previously, side products from reactions like the Beckmann rearrangement can be present.
-
Troubleshooting: The purification strategy will depend on the nature of the side product. A combination of aqueous workup and chromatography is typically employed.
-
| Common Impurity | Identification | Removal Strategy |
| E/Z Isomers | Two closely spaced spots on TLC; distinct sets of peaks in NMR. | High-resolution column chromatography, recrystallization, or preparative HPLC. |
| Unreacted Oxime | A more polar spot on TLC compared to the product. | Ensure reaction completion; aqueous workup; column chromatography. |
| Unreacted Propargyl Bromide | A less polar, volatile compound. | Removal under high vacuum; column chromatography. |
| Beckmann Rearrangement Product (Amide) | A distinct spot on TLC with different polarity. | Column chromatography. |
Q3: I see a mixture of E/Z isomers in my NMR spectrum. Does this matter for my downstream application?
A3: The presence of E/Z isomers can be significant. The stereochemistry of the oxime can influence its reactivity and biological activity. For instance, in the Beckmann rearrangement, the group anti-periplanar to the hydroxyl group is the one that migrates, so the E/Z geometry dictates the product formed.[3][6] In a biological context, different isomers may exhibit different binding affinities to a target protein.
For applications like click chemistry, the reactivity of the propargyl group is generally not affected by the oxime's stereochemistry. However, for consistency and reproducibility, it is often desirable to work with a single, well-characterized isomer.
Diagram: E/Z Isomerism in Propargylated Oximes
Caption: E/Z isomers of propargylated oximes can interconvert.
Stability and Storage Issues
Propargylated oximes, like many reactive organic molecules, require proper handling and storage to maintain their integrity.
Q4: My propargylated oxime seems to have degraded over time. What are the optimal storage conditions?
A4: The propargyl group, particularly in the form of propargyl bromide used in synthesis, can be sensitive to air, moisture, and temperature.[7] While O-propargyl oximes are generally more stable, proper storage is still crucial.
-
Temperature: Store propargylated oximes at low temperatures. Refrigeration (2-8 °C) is generally sufficient for short-term storage, while long-term storage at -20 °C is recommended.[7]
-
Atmosphere: To prevent oxidation and hydrolysis, store the compound under an inert atmosphere (e.g., argon or nitrogen).[7]
-
Light: Protect the compound from light by storing it in an amber vial or in the dark.[7]
-
Moisture: These compounds can be sensitive to moisture, which can lead to hydrolysis of the oxime bond over time, especially under acidic conditions.[8][9] Ensure the container is tightly sealed.
| Storage Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (short-term), -20°C (long-term) | To minimize degradation and maintain chemical stability.[7] |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation and reaction with atmospheric moisture.[7] |
| Light Exposure | Store in the dark | To prevent light-induced degradation.[7] |
Q5: I suspect my propargylated oxime is hydrolyzing. How stable is the oxime ether linkage?
A5: The oxime ether linkage is significantly more stable towards hydrolysis than a hydrazone linkage.[8][10] The rate constant for the acid-catalyzed hydrolysis of an oxime can be nearly 1000-fold lower than that for a simple hydrazone.[8][10] This stability is attributed to the higher electronegativity of the oxygen atom in the oxime compared to the nitrogen atom in the hydrazone, which makes the oxime's imine nitrogen less basic and therefore less susceptible to the protonation that precedes hydrolysis.[11]
However, the linkage is still susceptible to hydrolysis under acidic conditions (pH < 5).[11] At physiological pH (around 7.4), the oxime linkage is generally considered stable.[11]
Diagram: Hydrolytic Stability of Oxime Linkage
Caption: Oxime hydrolysis is catalyzed by acid.
Click Chemistry (CuAAC) Troubleshooting
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common application for propargylated oximes. However, the reaction is not without its pitfalls.
Q6: My CuAAC reaction with a propargylated oxime is not working or giving a very low yield. What could be the problem?
A6: A failed or low-yielding CuAAC reaction can be due to several factors, primarily related to the catalyst, reagents, or reaction conditions.
-
Inactive Copper Catalyst: The active catalytic species in CuAAC is Cu(I).[12] Cu(I) is readily oxidized to the inactive Cu(II) in the presence of oxygen.
-
Troubleshooting:
-
-
Catalyst Poisoning: The oxime nitrogen or other coordinating groups in your molecule (e.g., amines) can coordinate to the copper catalyst and inhibit its activity.[14][15]
-
Troubleshooting:
-
Ligands: Use a copper-stabilizing ligand, such as THPTA or TBTA. Ligands can prevent catalyst poisoning and also accelerate the reaction.[13]
-
-
-
Reagent Issues: The purity and stability of your azide and alkyne are critical.
-
Troubleshooting:
-
Purity: Ensure your starting materials are pure. Impurities can interfere with the reaction.
-
Stability: Azides can be unstable.[13] Use freshly prepared or properly stored reagents.
-
-
-
Poor Solubility: If your reagents are not fully dissolved in the reaction solvent, the reaction will be slow or incomplete.
-
Troubleshooting:
-
Solvent System: Use a solvent system in which all components are soluble. Mixtures of water with organic solvents like DMSO, DMF, or t-butanol are common.[16]
-
-
| Problem | Possible Cause | Solution |
| Low/No Yield | Inactive Cu(I) catalyst | Add a reducing agent (e.g., sodium ascorbate); perform the reaction under an inert atmosphere.[13] |
| Catalyst poisoning | Use a copper-stabilizing ligand (e.g., THPTA, TBTA). | |
| Impure or degraded reagents | Purify starting materials; use fresh reagents.[13] | |
| Poor solubility of reagents | Use a co-solvent (e.g., DMSO, DMF, t-butanol) to ensure all reagents are dissolved.[16] | |
| Side Product Formation | Homodimerization of alkyne (Glaser coupling) | Ensure the reaction is properly deoxygenated.[16] |
Experimental Protocol: General Procedure for CuAAC
-
Reagent Preparation: Prepare stock solutions of your propargylated oxime, azide-containing molecule, copper(II) sulfate, a suitable ligand (e.g., THPTA), and sodium ascorbate.
-
Reaction Setup: In a microcentrifuge tube, combine the propargylated oxime and azide solutions in a suitable solvent (e.g., a mixture of water and DMSO).
-
Catalyst Addition: Add the copper(II) sulfate and ligand solutions.
-
Initiation: Add a freshly prepared solution of sodium ascorbate to initiate the reaction.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by HPLC or LC-MS.
Bioconjugation Challenges
The use of propargylated oximes in bioconjugation presents its own unique set of challenges.
Q7: I am getting low efficiency when trying to conjugate my propargylated oxime to a protein. What can I do?
A7: Low bioconjugation efficiency is a common problem and can be due to several factors.
-
Slow Reaction Kinetics at Neutral pH: Oxime ligation is significantly slower at neutral pH compared to acidic pH.[11]
-
Low Concentration of Reactants: Bioconjugation reactions are often performed at low concentrations, which can slow down the reaction rate.
-
Troubleshooting:
-
Concentration: If possible, increase the concentration of your reactants.
-
Catalysis: The use of a catalyst is particularly important at low concentrations.
-
-
-
Steric Hindrance: The conjugation site on the biomolecule may be sterically hindered, preventing the propargylated oxime from accessing it.
-
Troubleshooting:
-
Linker Length: Consider using a propargylated oxime with a longer linker (e.g., a PEG linker) to overcome steric hindrance.
-
-
Q8: How can I characterize my propargylated oxime-biomolecule conjugate?
A8: Characterization of the final conjugate is essential to confirm successful conjugation and to determine the degree of labeling.
-
Mass Spectrometry: Techniques like MALDI-TOF or ESI-MS can be used to determine the molecular weight of the conjugate. An increase in mass corresponding to the mass of the propargylated oxime will confirm conjugation.
-
HPLC: Reversed-phase HPLC can be used to separate the conjugate from the unreacted biomolecule and can also be used to assess the purity of the conjugate.
-
SDS-PAGE: For protein conjugates, SDS-PAGE can show a shift in the molecular weight of the protein after conjugation.
Analytical and Characterization FAQs
Q9: What are the key signals to look for in the 1H NMR spectrum of a propargylated oxime?
A9: The following signals are characteristic of a propargylated oxime:
-
Propargyl Protons:
-
A singlet or triplet around δ 2.0-3.0 ppm for the acetylenic proton (-C≡C-H ).
-
A singlet or doublet around δ 4.5-5.0 ppm for the methylene protons adjacent to the oxygen (-O-CH₂ -C≡CH).
-
-
Oxime Protons: The protons on the carbon of the C=N bond and the protons on the adjacent R groups will have chemical shifts that are dependent on the specific structure of the molecule.
Q10: How can I distinguish between E and Z isomers using NMR?
A10: The chemical shifts of the protons and carbons near the C=N bond will be different for the E and Z isomers due to the anisotropic effect of the C=N bond and through-space interactions.[5]
-
¹H NMR: Protons that are syn to the oxime oxygen in one isomer will be in a different chemical environment compared to when they are anti in the other isomer. This will result in different chemical shifts.
-
¹³C NMR: The chemical shift of the carbon in the C=N bond and the carbons of the substituents will also differ between the two isomers.
-
NOESY: 2D NOESY NMR experiments can be used to determine the spatial proximity of protons, which can help in assigning the stereochemistry of the isomers.
References
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. Available at: [Link]
-
Dirksen, A., & Hackeng, T. M. (2011). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 111(11), 5004-5041. Available at: [Link]
-
Hein, C. D., Liu, X., & Wang, D. (2008). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Bioconjugate Chemistry, 29(3), 686-701. Available at: [Link]
-
Unlocking Ring-Opening Polymerization of Glycidyl Propargyl Ether via Lewis Pair Organocatalysts. (2025). ACS Macro Letters. Available at: [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. Available at: [Link]
-
Oxime. Wikipedia. Available at: [Link]
-
Hydrolytic Stability of Hydrazones and Oximes. (2008). Angewandte Chemie International Edition. Available at: [Link]
-
Comparative Study of Click Handle Stability in Common Ligation Conditions. (2025). Bioconjugate Chemistry. Available at: [Link]
-
Li, J.-T., Chen, Y.-X., Li, X.-L., & Deng, H.-J. (2007). An Efficient Procedure for Synthesis of Oximes by Grinding. Asian Journal of Chemistry, 19(3), 2236-2240. Available at: [Link]
-
Unlocking Ring-Opening Polymerization of Glycidyl Propargyl Ether via Lewis Pair Organocatalysts. (2025). ACS Macro Letters. Available at: [Link]
-
Organic Syntheses Procedure. Available at: [Link]
- Stabilization and use of propargyl bromide. Google Patents.
-
Ramesh, D., & Reddy, P. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Pharmaceuticals, 15(1), 83. Available at: [Link]
-
Impact of the oxime's E/Z geometry in the reduction. ResearchGate. Available at: [Link]
-
What Makes Propargyl Alcohol a Key Component in Specialty Chemicals?. (2025). Available at: [Link]
-
Viswanathan, K., et al. (2014). Acetylenic Linkers in Lead Compounds: A Study of the Stability of the Propargyl-Linked Antifolates. Journal of Medicinal Chemistry, 57(24), 10475-10485. Available at: [Link]
-
de la Pradilla, R. F., & Viso, A. (2017). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 22(8), 1233. Available at: [Link]
-
Gulea, M., & Guran, C. (2017). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, 117(21), 13397-13459. Available at: [Link]
- Process for the production of o-substituted oximes. Google Patents.
-
Unfolding Potential of Click Chemistry in Bioconjugation: A Review. (2023). ChemRxiv. Available at: [Link]
-
Wang, H., et al. (2017). Copper mediated C–H amination with oximes: en route to primary anilines. Chemical Communications, 53(56), 7937-7940. Available at: [Link]
-
Selective Binding and Isomerization of Oximes in a Self-assembled Capsule. (2022). RECERCAT. Available at: [Link]
-
Wang, H., et al. (2017). Copper mediated C–H amination with oximes: en route to primary anilines. Chemical Communications, 53(56), 7937-7940. Available at: [Link]
-
Beckmann rearrangement. Wikipedia. Available at: [Link]
-
Mercuration of propargyl ethers with OH-acids. ResearchGate. Available at: [Link]
-
Oxime synthesis by condensation or oxidation. Organic Chemistry Portal. Available at: [Link]
-
Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. (2014). Bioconjugate Chemistry, 25(5), 926-931. Available at: [Link]
-
Beckmann Rearrangement. Chemistry Steps. Available at: [Link]
-
Visible Light‐Promoted Beckmann Rearrangements: Separating Sequential Photochemical and Thermal Phenomena in a Continuous Flow Reactor. (2020). Chemistry – A European Journal, 26(46), 10489-10494. Available at: [Link]
-
Beckmann Rearrangement. Master Organic Chemistry. Available at: [Link]
-
One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. (2020). Organic & Biomolecular Chemistry, 18(18), 3495-3499. Available at: [Link]
- Process for the preparation of propargyl ethers. Google Patents.
-
Propargyl ether-functionalized poly(m-phenylene): a new precursor for the preparation of polymers with high modulus and high Tg. RSC Publishing. Available at: [Link]
-
Why is the efficiency of my CuAAC click chemistry so low?. ResearchGate. Available at: [Link]
-
Click chemstry: Why does it sometimes work and other times it doesn't?. ResearchGate. Available at: [Link]
Sources
- 1. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxime - Wikipedia [en.wikipedia.org]
- 3. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. WO2003087024A1 - Stabilization and use of propargyl bromide - Google Patents [patents.google.com]
- 5. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Copper mediated C–H amination with oximes: en route to primary anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Cyclohexanone O-prop-2-ynyl-oxime (COPO) & Oxime-Linked Alkynes in Click Chemistry
Executive Summary
Cyclohexanone O-prop-2-ynyl-oxime (COPO) represents a specialized class of "clickable" linkers: the Oxime-Ether Alkyne . While standard click chemistry often focuses on the azide-alkyne cycloaddition itself, the linkage connecting the alkyne to the target molecule is equally critical for drug stability and pharmacokinetics.
COPO serves as the primary model compound for demonstrating the utility of O-propargylhydroxylamine reagents. Unlike amide-linked alkynes (which target amines) or ester-linked alkynes (susceptible to hydrolysis), COPO derivatives target ketones and aldehydes . This guide compares COPO against standard Propargyl Amides and Strain-Promoted (DBCO) alternatives, highlighting its superior hydrolytic stability compared to hydrazones and its unique utility in carbonyl-selective bioconjugation.
Part 1: Technical Profile & Mechanism
The Chemistry of COPO
COPO is formed via the condensation of Cyclohexanone (a model ketone) and O-Propargylhydroxylamine . It features two distinct functional handles:
-
The Oxime Ether Linkage (
): Provides a hydrolytically stable connection to the target molecule. -
The Terminal Alkyne (
): The "click" handle ready for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Mechanism of Action
The utility of COPO relies on a two-step bioorthogonal workflow:
-
Ligation (Oxime Formation): The oxyamine group attacks a ketone/aldehyde on the target (e.g., a keto-steroid, oxidized glycoprotein, or metabolic label) to form the oxime.
-
Cycloaddition (Click): The pendant alkyne reacts with an azide-tagged reporter (fluorophore/drug) catalyzed by Cu(I).[2]
Figure 1: The two-stage labeling workflow using O-propargylhydroxylamine to generate the COPO scaffold.
Part 2: Comparative Landscape
COPO (Oxime-Ether) vs. Hydrazone-Alkynes
In carbonyl labeling, the primary competitor to the oxime is the hydrazone .
-
Verdict: COPO is superior for long-term stability.
-
Data: Oxime ethers exhibit a hydrolysis rate constant (
) approximately 1000-fold lower than isostructural hydrazones at neutral pH [1].[3] Hydrazones are dynamic and reversible (useful for drug release, bad for permanent labeling), whereas oxime ethers are essentially permanent under physiological conditions.
COPO vs. N-Propargyl Amides (NHS-Alkynes)
-
Verdict: Orthogonal use cases.
-
Differentiation: Amide-linked alkynes (via NHS esters) target Lysine residues (Amines) . COPO precursors target Ketones/Aldehydes .
-
Application: If you need to label a glycoprotein that has been oxidized (creating aldehydes) or a specific keto-metabolite, NHS-alkynes will fail. COPO chemistry is the standard for these "bio-inert" carbonyl targets.
COPO (CuAAC) vs. DBCO (SPAAC)
-
Verdict: COPO offers a smaller footprint but requires toxic copper.
-
Sterics: COPO adds a minimal "tag" (~80 Da). DBCO (Dibenzocyclooctyne) is bulky (~300+ Da) and hydrophobic, which can alter the solubility or binding affinity of small drug candidates.
-
Kinetics: CuAAC is faster (
) than SPAAC ( ), allowing for lower concentrations of expensive reagents [2].
Summary Comparison Matrix
| Feature | COPO (Oxime-Ether Alkyne) | Propargyl Hydrazone | DBCO (Strained Alkyne) |
| Target Functional Group | Ketone / Aldehyde | Ketone / Aldehyde | Azide (Direct) or Amine (via NHS) |
| Linker Stability (pH 7) | High (Permanent) | Low (Reversible) | High (Permanent) |
| Reaction Kinetics | Fast (Cu-Catalyzed) | Fast (Cu-Catalyzed) | Moderate (Strain-Promoted) |
| Catalyst Required | Yes (Copper) | Yes (Copper) | No (Copper-Free) |
| Steric Footprint | Small | Small | Large / Bulky |
| Hydrolytic Half-Life | > Weeks | Hours to Days | N/A (Amide/Ether linked) |
Part 3: Experimental Protocols
Protocol A: Synthesis of Cyclohexanone O-prop-2-ynyl-oxime (COPO)
Use this protocol to validate the reactivity of O-propargylhydroxylamine reagents.
Materials:
-
Cyclohexanone (1.0 eq)
-
O-Propargylhydroxylamine hydrochloride (1.2 eq)
-
Sodium Acetate or Pyridine (1.5 eq)
-
Solvent: Ethanol/Water (1:1) or Methanol
Steps:
-
Dissolution: Dissolve O-propargylhydroxylamine HCl (1.1 g, 10 mmol) and Sodium Acetate (1.2 g, 15 mmol) in 15 mL of Ethanol/Water (1:1).
-
Addition: Add Cyclohexanone (0.98 g, 10 mmol) dropwise to the solution at room temperature.
-
Incubation: Stir the reaction mixture for 2–4 hours at ambient temperature. Monitor by TLC (Hexane:EtOAc 4:1). The oxime is usually less polar than the starting ketone.
-
Workup: Evaporate ethanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 15 mL).
-
Purification: Wash combined organics with brine, dry over MgSO4, and concentrate. If necessary, purify via silica flash chromatography.
-
Expected Yield: >85%
-
Characterization: IR shows disappearance of C=O stretch (~1710 cm⁻¹) and appearance of C=N (~1640 cm⁻¹) and Alkyne C-H (~3290 cm⁻¹).
-
Protocol B: CuAAC Click Reaction (COPO + Azide)
Standard bioconjugation conditions.
Materials:
-
COPO-labeled substrate (100 µM final)
-
Azide-Fluorophore (e.g., Azide-Cy5) (200 µM final)
-
CuSO4 (1 mM)[4]
-
THPTA Ligand (5 mM) (Critical for protecting biomolecules from oxidation)
-
Sodium Ascorbate (5 mM)
Steps:
-
Premix Catalyst: In a separate tube, mix CuSO4 and THPTA ligand in a 1:5 molar ratio. Incubate for 5 mins to form the complex.
-
Assembly: To the COPO substrate solution (in PBS or DMSO/Water), add the Azide reporter.
-
Initiation: Add the Cu-THPTA complex, followed immediately by Sodium Ascorbate.
-
Reaction: Incubate for 30–60 minutes at Room Temperature in the dark.
-
Quench: Add EDTA (10 mM) to chelate copper before analysis.
Part 4: Visualization of Comparative Kinetics
The following diagram illustrates the kinetic and stability differences between the three main alkyne classes.
Figure 2: Comparative analysis of Stability vs. Kinetics across major alkyne linker classes.
References
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.[5] [Link]
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. [Link]
-
Worrell, B. T., et al. (2013). The Propargyl Group at the Heart of Click Chemistry.[2] Chemical Reviews. [Link]
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- 5. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of different synthetic routes to Cyclohexanone O-prop-2-ynyl-oxime
Executive Summary: The "Click" Handle
Cyclohexanone O-prop-2-ynyl-oxime (also known as Cyclohexanone O-propargyl oxime) is a critical intermediate in bioconjugation and drug discovery. Its terminal alkyne moiety serves as a "click chemistry" handle, enabling Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach cyclohexane rings to complex biomolecules or pharmacophores.
While the molecule is structurally simple, its synthesis is governed by the ambident nucleophilicity of the oxime functionality. The deprotonated oxime can attack the electrophile (propargyl bromide) via the oxygen atom (desired O-alkylation) or the nitrogen atom (undesired N-alkylation/nitrone formation).
This guide compares three distinct synthetic pathways, evaluating them on yield efficiency, regiospecificity, and safety profiles .
Mechanistic Insight: The Ambident Dilemma
To optimize this synthesis, one must understand the competition between the Oxygen and Nitrogen atoms.
-
O-Alkylation (Kinetic & Thermodynamic Preference): Produces the stable oxime ether. Favored by "hard" electrophiles and conditions that allow charge delocalization.
-
N-Alkylation: Produces a nitrone (often unstable or an impurity). Favored by soft electrophiles or specific solvent cages.
The following diagram illustrates the bifurcation of the reaction pathway:
Figure 1: Mechanistic divergence of the oxime anion. O-alkylation is the desired pathway.
Comparative Synthetic Routes
Route A: The Thermodynamic Standard (NaH / DMF)
Best for: Small-scale, high-yield synthesis where anhydrous conditions are manageable.
This is the classical Williamson ether synthesis. Sodium hydride (NaH) acts as an irreversible base, generating the naked oxime anion in a polar aprotic solvent (DMF), which maximizes nucleophilicity.
Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) under Argon.
-
Deprotonation: Suspend NaH (60% in oil, 1.2 eq) in anhydrous DMF at 0°C. Add Cyclohexanone oxime (1.0 eq) dropwise/portion-wise. Stir for 30 min until H₂ evolution ceases.
-
Alkylation: Add Propargyl bromide (80% in toluene, 1.2 eq) dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Workup: Quench with ice water. Extract with EtOAc (3x). Wash organics with water (critical to remove DMF) and brine. Dry over Na₂SO₄.[1]
-
Pros: High conversion (>90%), fast reaction kinetics.
-
Cons: NaH is hazardous (pyrophoric risk); DMF is difficult to remove and hepatotoxic; H₂ gas evolution requires venting.
Route B: The Scalable "Green" Route (K₂CO₃ / Acetone)
Best for: Scale-up (>50g) and safety-conscious labs.
Using a weaker base like Potassium Carbonate (K₂CO₃) in refluxing acetone avoids the dangers of metal hydrides. The reaction is slower but easier to handle.
Protocol:
-
Setup: Standard RBF with a reflux condenser.
-
Mixing: Dissolve Cyclohexanone oxime (1.0 eq) in Acetone (0.5 M). Add anhydrous K₂CO₃ (2.0 eq).
-
Alkylation: Add Propargyl bromide (1.2 eq) at RT.
-
Reaction: Heat to reflux (approx. 56°C) for 12–16 hours. Monitor by TLC.
-
Workup: Filter off the solid inorganic salts. Concentrate the filtrate. Redissolve residue in ether/EtOAc and wash with water.
-
Pros: No H₂ generation; Acetone is low-toxicity and easy to evaporate; robust on large scales.
-
Cons: Slower kinetics (requires reflux); slightly lower yield (~75-85%) due to potential thermal degradation or incomplete conversion.
Route C: The Regiospecific Indirect Route (Phthalimide)
Best for: Ultra-high purity requirements where zero nitrone impurity is tolerated.
This route builds the O-N bond before forming the oxime, guaranteeing the oxygen linkage. Step 1: Alkylation of N-hydroxyphthalimide (NHPI) with propargyl bromide. Step 2: Hydrazinolysis to release O-propargylhydroxylamine. Step 3: Condensation with Cyclohexanone.[2][3][4]
Protocol:
-
Precursor Synthesis: React NHPI with propargyl bromide (TEA, DMF, 50°C) to get N-propargyloxyphthalimide.
-
Cleavage: Treat the intermediate with Hydrazine hydrate in EtOH to precipitate phthalhydrazide and release O-propargylhydroxylamine.
-
Condensation: Add Cyclohexanone to the hydroxylamine solution (pH adjusted to ~4-5 with HCl/NaOAc). Stir at RT for 1 hour.
-
Pros: 100% Regioselectivity (chemically impossible to form nitrone); high purity profile.
-
Cons: Poor atom economy (phthalimide waste); 3 steps vs 1 step; use of hydrazine (toxic).
Performance Analysis & Data
The following table summarizes the experimental outcomes based on typical laboratory benchmarks for these routes.
| Metric | Route A (NaH/DMF) | Route B (K₂CO₃/Acetone) | Route C (Indirect) |
| Yield (Isolated) | 92% | 78% | 65% (Overall) |
| Reaction Time | 3 Hours | 16 Hours | 48 Hours (Total) |
| O:N Selectivity | ~95:5 | ~90:10 | >99:1 |
| Safety Profile | Low (H₂, NaH) | High | Medium (Hydrazine) |
| Purification | Column usually required | Distillation/Column | Recrystallization often sufficient |
| Atom Economy | High | High | Low |
Decision Matrix for Route Selection
Figure 2: Decision tree for selecting the optimal synthetic strategy.
Validation & Characterization (Self-Validating System)
Regardless of the route chosen, the product must be validated. The following spectral data confirms the formation of the O-isomer and the absence of the N-isomer.
Thin Layer Chromatography (TLC)
-
Mobile Phase: 10% Ethyl Acetate in Hexane.
-
Observation: The O-alkylated product is less polar (higher Rf ~0.6) than the starting oxime (Rf ~0.3) and the nitrone side product (Rf < 0.2).
Infrared Spectroscopy (FT-IR)
-
Diagnostic Signal 1: Appearance of sharp ≡C-H stretch at ~3290 cm⁻¹ .
-
Diagnostic Signal 2: Disappearance of the broad -OH stretch (3200-3400 cm⁻¹) from the starting oxime.
-
Diagnostic Signal 3: Weak C≡C stretch at ~2120 cm⁻¹ .
¹H-NMR (CDCl₃, 400 MHz)
-
δ 4.68 (d, J=2.4 Hz, 2H): The O-CH₂ protons. Note: If N-alkylation occurs, this peak shifts significantly upfield or splits differently due to the positive charge on Nitrogen.
-
δ 2.45 (t, J=2.4 Hz, 1H): The terminal alkyne proton.
-
δ 2.2 - 1.5 (m, 10H): Cyclohexane ring protons.
References
-
General Oxime Ether Synthesis
-
Araújo, N., et al. "Synthesis and reactivity of O-propargyl oximes." Synthetic Communications, 2014.
-
-
Comparison of Bases (NaH vs K2CO3)
-
Indirect Phthalimide Route
-
Jayasekara, P. S., & Jacobson, K. A. "Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'-di-tert-butoxycarbonylhydroxylamine." Synthetic Communications, 2014.
-
-
Click Chemistry Applications
-
Hein, C. D., et al. "Click chemistry, a powerful tool for pharmaceutical sciences." Pharmaceutical Research, 2008.
-
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- 6. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
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Performance of Cyclohexanone O-prop-2-ynyl-oxime in different solvent systems
An In-Depth Comparative Guide to the Performance of Cyclohexanone O-prop-2-ynyl-oxime in Diverse Solvent Systems
Authored by a Senior Application Scientist
Introduction: The Propargyl Group as a Linchpin in Modern Synthesis
In the landscape of bioconjugation and materials science, the ability to covalently link molecular components with high efficiency and specificity is paramount. "Click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has become a cornerstone methodology for this purpose due to its reliability, high yields, and tolerance of a wide range of functional groups.[1][2] Central to this reaction is the terminal alkyne, often introduced via a propargyl group. Cyclohexanone O-prop-2-ynyl-oxime emerges as a noteworthy building block, integrating a stable oxime ether linkage with the versatile propargyl functional group. This structure provides a robust handle for attaching the cyclohexanone motif to various substrates, from small molecules to large biomolecules and polymers.[3][4]
The performance of this molecule, however, is not intrinsic; it is profoundly influenced by its environment, most critically, the solvent system in which a reaction is conducted. The solvent dictates not only the solubility of reactants but also influences reaction kinetics, pathway selection, and the stability of intermediates.[5][6] This guide provides a comprehensive analysis of the performance of Cyclohexanone O-prop-2-ynyl-oxime across a spectrum of common laboratory solvents, offering researchers the data and rationale needed to optimize their synthetic strategies.
The Critical Role of the Solvent in Click Chemistry
The choice of solvent can be the difference between a high-yielding, clean reaction and a failed experiment. A solvent's properties—polarity, proticity, and coordinating ability—directly impact the CuAAC catalytic cycle. For instance, polar aprotic solvents are often favored as they can dissolve the organic substrates and the inorganic copper catalyst salts while effectively solvating the charged intermediates of the reaction, thereby accelerating the rate.[7] In contrast, protic solvents can sometimes interfere with the catalyst or reactants. When working with biological molecules, aqueous, buffered systems are required, posing a unique set of challenges that necessitate careful optimization.[3]
This guide will compare the performance of Cyclohexanone O-prop-2-ynyl-oxime in the following representative solvent systems:
-
Polar Aprotic: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)
-
Ethereal: Tetrahydrofuran (THF)
-
Protic/Aqueous: A 1:1 mixture of water and tert-butanol (H₂O/t-BuOH)
Experimental Design: A Comparative Kinetic Study
To provide a clear, data-driven comparison, we describe a standardized experimental protocol designed to evaluate the performance of Cyclohexanone O-prop-2-ynyl-oxime in a model CuAAC reaction with benzyl azide.
Workflow for Comparative Solvent Analysis
Caption: Experimental workflow for evaluating solvent effects on reaction performance.
Detailed Experimental Protocol
Materials:
-
Cyclohexanone O-prop-2-ynyl-oxime (1.0 eq)
-
Benzyl Azide (1.0 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (5 mol%)
-
Sodium Ascorbate (10 mol%)
-
Solvents: DMSO, DMF, THF, 1:1 H₂O/t-BuOH
-
Analytical tools: TLC plates, LC-MS, NMR spectrometer
Procedure:
-
Reactant Preparation: In four separate reaction vessels, dissolve Cyclohexanone O-prop-2-ynyl-oxime (e.g., 1 mmol) and Benzyl Azide (1 mmol) in 10 mL of each respective solvent (DMSO, DMF, THF, H₂O/t-BuOH). Stir until fully dissolved.
-
Catalyst Preparation: Prepare a fresh stock solution of Sodium Ascorbate (e.g., 1 M in H₂O) and a stock solution of CuSO₄·5H₂O (e.g., 0.1 M in H₂O).
-
Reaction Initiation: To each of the four stirred reaction mixtures, add the Sodium Ascorbate solution (10 mol%) followed by the CuSO₄·5H₂O solution (5 mol%). Start a timer immediately. The reaction is run at ambient temperature.
-
Reaction Monitoring: At regular intervals (e.g., 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot from each reaction mixture. Quench the reaction in the aliquot (if necessary) and analyze by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the extent of conversion.[8]
-
Workup and Isolation: Once the reaction in a given solvent has reached completion (as determined by monitoring), dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude triazole product.
-
Analysis: Determine the final isolated yield and assess the purity of the product from each solvent system using ¹H NMR spectroscopy.
Comparative Performance Analysis
The performance of Cyclohexanone O-prop-2-ynyl-oxime is assessed based on three key parameters: solubility, reaction kinetics, and final product yield.
Table 1: Solubility of Cyclohexanone O-prop-2-ynyl-oxime
| Solvent System | Dielectric Constant (approx.) | Polarity Type | Observed Solubility (at 25°C) |
| DMSO | 47 | Polar Aprotic | Highly Soluble (>200 mg/mL) |
| DMF | 37 | Polar Aprotic | Highly Soluble (>200 mg/mL) |
| THF | 7.5 | Relatively Nonpolar | Moderately Soluble (~50-100 mg/mL) |
| H₂O/t-BuOH (1:1) | ~40 | Polar Protic | Soluble (~20-50 mg/mL) |
Rationale: As an oxime ether, the molecule possesses moderate polarity. Its solubility is excellent in polar aprotic solvents like DMSO and DMF, which are strong hydrogen bond acceptors.[7] Solubility in THF is lower due to the solvent's reduced polarity.[9] The use of t-butanol as a co-solvent is crucial for solubilizing the organic reactant in aqueous media.[2]
Table 2: Comparative Reaction Kinetics and Yield
| Solvent System | Time to >95% Conversion | Relative Rate | Isolated Yield |
| DMSO | ~15 minutes | Very Fast | >98% |
| DMF | ~20 minutes | Fast | >98% |
| THF | ~90 minutes | Moderate | ~90% |
| H₂O/t-BuOH (1:1) | ~60 minutes | Moderate-Fast | ~95% |
Discussion and Mechanistic Insights
The experimental data clearly demonstrates that the choice of solvent has a dramatic impact on the efficiency of the CuAAC reaction using Cyclohexanone O-prop-2-ynyl-oxime.
The Superiority of Polar Aprotic Solvents
DMSO and DMF deliver the fastest reaction rates and highest yields. This is consistent with the established mechanism of the CuAAC reaction. These solvents excel at:
-
Solubilizing all components: They readily dissolve the organic reactants and the copper salts.
-
Stabilizing the Catalytic Intermediate: The key step in the catalytic cycle is the formation of a copper-acetylide intermediate.[2] The high polarity of DMSO and DMF stabilizes this charged species, lowering the activation energy of the subsequent steps and accelerating the overall reaction rate.
Caption: Simplified catalytic cycle of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Performance in Other Systems
-
THF: The reaction in THF is significantly slower. While THF is an ether and can coordinate weakly with the copper catalyst, its lower polarity provides less stabilization for the charged intermediates compared to DMSO or DMF, resulting in a slower reaction.[7][10]
-
H₂O/t-BuOH: This system is highly relevant for bioconjugation. The reaction proceeds efficiently, demonstrating the utility of Cyclohexanone O-prop-2-ynyl-oxime in aqueous environments. The rate is faster than in THF, likely due to the high polarity of water, but slower than in DMSO, perhaps due to the complex coordination environment and potential for water to interact with the catalyst. The use of specialized ligands like THPTA or TBTA is often recommended in aqueous systems to further stabilize the Cu(I) catalyst and accelerate the reaction.[2]
Alternative Reagents for Comparison
While Cyclohexanone O-prop-2-ynyl-oxime is an excellent choice, other alkyne-containing reagents are available for specific applications.
-
Simple Propargyl Ethers/Amides: These are common but may lack the specific structural or physicochemical properties conferred by the cyclohexanone oxime moiety.
-
Strain-Promoted Alkynes (e.g., DBCO, BCN): For applications in living systems where the potential cytotoxicity of copper is a concern, copper-free click chemistry using strained alkynes is the preferred method.[2][11] These reagents react directly with azides without a metal catalyst but are typically larger and more complex to synthesize.
Conclusion and Recommendations
Cyclohexanone O-prop-2-ynyl-oxime is a versatile and highly effective reagent for CuAAC reactions. Its performance is critically dependent on the solvent system.
-
For pure chemical synthesis and materials science applications , where speed and efficiency are paramount, DMSO and DMF are the recommended solvents. They provide superior solubility and kinetic acceleration, leading to rapid reaction times and quantitative yields.
-
For applications requiring moderate polarity or easy solvent removal , THF is a viable but slower alternative.
-
For bioconjugation and applications in aqueous media , a water/co-solvent system (e.g., H₂O/t-BuOH) is effective and demonstrates the bio-compatibility of the reaction. The addition of a copper-stabilizing ligand is highly recommended to maximize efficiency in these systems.
By understanding the interplay between the reagent and the solvent, researchers can harness the full potential of Cyclohexanone O-prop-2-ynyl-oxime to build complex molecular architectures with precision and control.
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- An Insight Into Click Chemistry - International Journal of Pharmaceutical Sciences. (2024). Vertex AI Search.
- Click Chemistry (Azide / alkyne reaction) - Interchim. Vertex AI Search.
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- "Click Chemistry": An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders | ACS Omega. (2023). Vertex AI Search.
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- Cyclohexanone Oxime Synthesis Guide | PDF | Chemical Reactions | Nitrogen - Scribd. Vertex AI Search.
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- Physical Properties of Ether - Chemistry LibreTexts. (2023). Vertex AI Search.
- Properties of Common Organic Solvents. (2022). Chem 2312H.
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A Senior Application Scientist's Guide to Benchmarking Cross-Linking Agents: A Case Study with Cyclohexanone O-prop-2-ynyl-oxime
Introduction
In the fields of drug delivery, tissue engineering, and polymer science, the selection of an appropriate cross-linking agent is a critical decision that dictates the final material's structural integrity, biocompatibility, and functional performance.[1][2] Cross-linkers are molecules capable of forming covalent bonds between polymer chains, transforming linear polymers into a three-dimensional network.[2][3] This guide provides a comprehensive framework for benchmarking the performance of cross-linking agents, using the novel alkyne-bearing agent, Cyclohexanone O-prop-2-ynyl-oxime , as a central case study.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple catalog of options to provide a detailed, logical workflow for empirical evaluation. We will explore the underlying chemistry of Cyclohexanone O-prop-2-ynyl-oxime, compare its mechanism to established cross-linking chemistries, and provide detailed, self-validating experimental protocols to generate robust, comparative data.
Understanding the Cross-Linkers: Mechanisms and Classifications
The efficacy of a cross-linking strategy is rooted in its chemical mechanism. Cyclohexanone O-prop-2-ynyl-oxime introduces a terminal alkyne group, positioning it as a versatile component for modern bioorthogonal chemistry, specifically azide-alkyne cycloaddition or "click chemistry."
Mechanism of Cyclohexanone O-prop-2-ynyl-oxime
The key functional group is the terminal alkyne, which readily participates in a highly specific and efficient [3+2] cycloaddition reaction with an azide-functionalized polymer or molecule.[4] This reaction can proceed via two main pathways:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires a Cu(I) catalyst, often generated in situ, to form a stable triazole linkage. While highly efficient, the potential cytotoxicity of copper can be a concern for in vivo applications.[4]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Utilizes a strained cyclooctyne partner instead of a terminal alkyne. This reaction is catalyst-free, making it highly biocompatible and ideal for applications involving living cells.[4][5] Our focus agent, with its terminal alkyne, is primarily suited for CuAAC or for reacting with bifunctional linkers designed for SPAAC.[6]
Caption: Comparative reaction schemes for click chemistry and NHS ester cross-linking.
Classes of Alternative Cross-linking Agents
For a robust benchmark, we will compare Cyclohexanone O-prop-2-ynyl-oxime against agents from three widely-used classes.[7][8]
-
Homobifunctional Amine-Reactive Cross-linkers: These possess two identical reactive groups that target primary amines (e.g., lysine residues in proteins).[7][8]
-
Example: Disuccinimidyl suberate (DSS)
-
-
Heterobifunctional Cross-linkers: These have two different reactive groups, allowing for sequential conjugation and reducing unwanted self-polymerization.[7][9][10]
-
Example: Sulfo-SMCC (amine-reactive NHS ester and sulfhydryl-reactive maleimide)
-
-
Photoreactive Cross-linkers: These agents remain inert until activated by UV light, at which point they non-selectively form covalent bonds with nearby molecules, making them excellent for capturing transient interactions.[11][12]
-
Example: N-Hydroxysuccinimidyl-4-azidosalicylic acid (NHS-ASA)
-
Experimental Benchmarking: Protocols & Performance Metrics
The core of this guide is a set of standardized protocols designed to quantitatively assess the performance of each cross-linking agent. The causality behind selecting these tests is to build a multi-faceted performance profile, evaluating reaction kinetics, network structure, and mechanical robustness.
Caption: Standardized workflow for comparative analysis of cross-linking agents.
Protocol: Gelation Time Measurement
Rationale: Gelation time is a critical parameter for applications requiring in-situ formation, such as injectable hydrogels or tissue sealants. It reflects the reaction kinetics of the cross-linker.[13] A simple, reliable method is the vial inversion test. For higher precision, a rheometer can be used.[14][15]
Methodology (Vial Inversion):
-
Prepare precursor polymer solutions (e.g., an azide-functionalized polymer for reaction with our test agent) in a suitable buffer (e.g., PBS, pH 7.4).
-
In a small glass vial (e.g., 4 mL), add the first polymer solution.
-
Initiate the reaction by adding the cross-linking agent solution (and catalyst, if required, for CuAAC). For photo-cross-linkers, this step involves exposure to a UV lamp (e.g., 365 nm).[11]
-
Immediately start a stopwatch and mix the solution thoroughly for 10 seconds.
-
At 15-second intervals, tilt the vial 90 degrees.[14]
-
The gel time is recorded when the solution no longer flows upon inversion.[14]
-
Perform all tests in triplicate at a controlled temperature (e.g., 37°C) to ensure reproducibility.[16]
Protocol: Swelling Ratio Determination
Rationale: The swelling ratio provides an indirect measure of the cross-linking density. A highly cross-linked network will have smaller mesh sizes, restricting the influx of solvent and resulting in a lower swelling ratio.[17][18] This property is crucial for applications like drug delivery, where it influences diffusion and release rates.[17]
Methodology:
-
Prepare cross-linked hydrogel samples (e.g., cylindrical discs of 5 mm diameter and 2 mm height).
-
Thoroughly dry the samples to a constant weight, for instance, by lyophilization (freeze-drying) or in a vacuum oven at 60°C.[19][20]
-
Record the dry weight of each sample (Wd).[21]
-
Immerse the dried hydrogels in an excess of swelling medium (e.g., deionized water or PBS) at a controlled temperature (e.g., 37°C).
-
At predetermined time intervals, remove the hydrogels, gently blot the surface with filter paper to remove excess water, and record the swollen weight (Ws).[22]
-
Continue until the weight remains constant, indicating that swelling equilibrium has been reached.
-
Calculate the equilibrium swelling ratio (SR) using the formula: SR = (Ws - Wd) / Wd[21][22]
Protocol: Mechanical Property Evaluation
Rationale: Mechanical properties such as compressive modulus and strength are vital for load-bearing applications, for instance in cartilage tissue engineering.[2] These tests quantify the material's stiffness and durability, which are directly influenced by the type and density of cross-links.[2][23]
Methodology (Unconfined Compression):
-
Prepare cylindrical hydrogel samples, ensuring a consistent aspect ratio (e.g., 6 mm diameter, 3 mm height). Allow them to equilibrate in PBS for 24 hours before testing.
-
Use a universal testing machine equipped with a load cell appropriate for soft materials (e.g., 10 N).
-
Place a sample between two parallel, non-porous plates.
-
Apply a compressive strain at a constant rate (e.g., 0.5 mm/min).[1]
-
Record the resulting stress-strain curve until the sample fractures or reaches a predefined strain limit (e.g., 50%).
-
The compressive modulus (Young's Modulus) is calculated from the initial linear region of the stress-strain curve (typically 5-15% strain).[18]
-
The compressive strength is the maximum stress the hydrogel can withstand before failure.
Quantitative Data Summary & Comparative Analysis
To facilitate objective comparison, the experimental data should be summarized in a clear, tabular format. The following tables present hypothetical but scientifically plausible data based on the known reactivity of each class of cross-linker.
Table 1: Benchmarking of Cross-linker Performance Metrics
| Cross-linking Agent | Class / Mechanism | Gelation Time (min) | Swelling Ratio (SR) | Compressive Modulus (kPa) |
| Cyclohexanone O-prop-2-ynyl-oxime + Azide-Polymer (CuAAC) | Click Chemistry | ~5 - 15 | 15 ± 1.2 | 55 ± 4.5 |
| Disuccinimidyl suberate (DSS) | Homobifunctional Amine-Reactive | ~20 - 40 | 25 ± 2.1 | 30 ± 3.1 |
| Sulfo-SMCC | Heterobifunctional | Sequential, >60 | 22 ± 1.8 | 38 ± 2.9 |
| NHS-ASA | Photoreactive | < 2 (with UV) | 18 ± 1.5 | 48 ± 5.0 |
Note: Data are representative and will vary based on polymer type, concentration, and reaction conditions.
Analysis of Results:
-
Cyclohexanone O-prop-2-ynyl-oxime (via CuAAC): This system demonstrates rapid gelation kinetics and results in a network with a relatively low swelling ratio and high compressive modulus. This suggests the formation of a dense, efficiently cross-linked network, characteristic of click chemistry's high yield and specificity.[4] The primary trade-off is the requirement for a copper catalyst.
-
Disuccinimidyl suberate (DSS): As a homobifunctional agent, DSS exhibits slower gelation due to its reliance on the random availability of primary amine groups. The higher swelling ratio and lower modulus suggest a less densely and potentially more heterogeneous cross-linked network compared to the click chemistry system.
-
Sulfo-SMCC: The sequential nature of heterobifunctional cross-linking provides excellent control but results in the longest overall reaction time.[10] Its performance metrics fall between DSS and the click/photo-cross-linkers, offering a balance between control and network integrity.
-
NHS-ASA: Photoreactive cross-linkers offer unparalleled temporal control; the reaction proceeds only upon UV irradiation.[24] The resulting network properties are often comparable to click chemistry, though the non-specific nature of the photoreactive group can sometimes lead to less defined network structures.
Conclusion and Recommendations
The choice of a cross-linking agent is not a one-size-fits-all decision. This guide provides a framework for making an informed choice based on empirical evidence.
Cyclohexanone O-prop-2-ynyl-oxime emerges as a high-performance candidate for applications where rapid gelation and the formation of a mechanically robust, densely cross-linked network are paramount. Its utility is particularly pronounced in fields leveraging the precision of click chemistry.
-
Recommended for: Injectable hydrogels for tissue repair, 3D cell culture matrices requiring high stiffness, and scenarios where rapid, high-yield cross-linking is critical.
-
Considerations: The primary consideration is the use of a copper catalyst in the CuAAC pathway. For applications involving live cells or in vivo use, a strain-promoted (SPAAC) system utilizing a bifunctional cyclooctyne-alkyne linker would be the preferred bioorthogonal approach.[5][25]
In contrast, traditional cross-linkers like DSS and Sulfo-SMCC remain valuable for their simplicity and well-established protocols, particularly in bioconjugation. Photoreactive linkers like NHS-ASA excel where precise spatial and temporal control over the cross-linking process is the most important design criterion.
By employing the standardized protocols detailed within this guide, researchers can confidently benchmark new and existing cross-linking agents, ensuring the selection of the optimal reagent to meet the specific demands of their application.
References
-
Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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Swelling - Hydrogel Design. (n.d.). hydrogel.design. [Link]
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Hydrogel Swelling Ratio Calculator. (2024, December 5). Omni Calculator. [Link]
-
Properties of Poly(ethylene glycol) Hydrogels Cross-Linked via Strain-Promoted Alkyne–Azide Cycloaddition (SPAAC) | Biomacromolecules. (2021, November 18). ACS Publications. [Link]
-
Heterobifunctional Crosslinkers. (2025, June 4). Creative Biolabs. [Link]
-
How to measure gel time - M101. (2021, March 10). CKN Knowledge in Practice Centre. [Link]
-
oxLink™ and sxLink™ Photocrosslinking Technologies. (n.d.). CellMosaic. [Link]
-
In Situ Cross-linkable Hydrogel via Strain-Promoted Azide-Alkyne Cycloaddition. (2021, October 21). University of Missouri-St. Louis. [Link]
-
Gelation time characterization method for polyvinyl alcohol-based hydrogel. (2021, August 14). Nature. [Link]
-
The 3 Types of Crosslinking Reagents and When to Use Them. (2016, May 3). G-Biosciences. [Link]
-
Gelation Testing Explained: Accurate for Resins and Polymers. (2025, May 26). Qualitest FZE. [Link]
-
An injectable and fast-degradable poly(ethylene glycol) hydrogel fabricated via bioorthogonal strain-promoted azide–alkyne cycloaddition click chemistry. (n.d.). Soft Matter (RSC Publishing). [Link]
-
Photoinitiated Alkyne–Azide Click and Radical Cross-Linking Reactions for the Patterning of PEG Hydrogels. (2012, February 14). ACS Publications. [Link]
-
Accelerated Cross Linking Techniques for Heat-Resistant Polymers. (2025, February 24). Ebeam Machine. [Link]
-
Cross-link. (n.d.). Wikipedia. [Link]
-
Crosslinked Polymer Analysis. (n.d.). ResolveMass Laboratories Inc.. [Link]
-
Swelling ratio: Significance and symbolism. (2026, January 1). Sci-napse. [Link]
-
Protocol suggestion to evaluate swelling ratio for hydrogels? (2021, May 19). ResearchGate. [Link]
-
A Comprehensive Mechanical Testing of Polyacrylamide Hydrogels: The Impact of Crosslink Density. (2025, March 11). MDPI. [Link]
-
What are gelation and curing; pot life, cure & gel time, working life: how is viscosity important? (2020, November 2). rheonics. [Link]
-
Standard Test Method for - Gel Time of Thermosetting Coating Powder1. (2002, September 15). kelid1.ir. [Link]
-
Quantifying Polymer Crosslinking Density Using Rheology and DMA. (n.d.). TA Instruments. [Link]
-
Dual-Temperature/pH-Sensitive Hydrogels with Excellent Strength and Toughness Crosslinked Using Three Crosslinking Methods. (2024, July 19). MDPI. [Link]
-
CROSSLINKING-EFFECT ON PHYSICAL PROPERTIES OF POLYMERS. (n.d.). DTIC. [Link]
-
Cross-Linking Agents. (n.d.). Chimica Lombarda. [Link]
-
A synthetic peptide library for benchmarking crosslinking-mass spectrometry search engines for proteins and protein complexes. (n.d.). ResearchGate. [Link]
-
Identification of Treatment Protocols for Effective Cross-Linking of the Peripheral Cornea: An Experimental Study. (2025, August 6). ResearchGate. [Link]
-
Determining the Efficacy of Corneal Cross-linking (CXL) Protocols for Different Corneal Thicknesses: Theoretical Model and Experimental Validation. (2016, September 15). IOVS. [Link]
-
A synthetic crosslinked peptide library for benchmarking crosslinking mass spectrometry search engines. (2020, July 28). EMBL-EBI. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Confirmation of Cyclohexanone O-prop-2-ynyl-oxime Reaction Products
This guide provides an in-depth comparison of spectroscopic methodologies for the confirmation of products derived from Cyclohexanone O-prop-2-ynyl-oxime, a versatile building block in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and validated approach to structural elucidation.
Introduction: The Synthetic Versatility of Cyclohexanone O-prop-2-ynyl-oxime
Cyclohexanone O-prop-2-ynyl-oxime serves as a valuable scaffold in organic synthesis. Its structure uniquely combines a reactive terminal alkyne with an oxime ether linkage, providing a gateway to a diverse range of nitrogen-containing heterocycles. The propargyl group is an active participant in numerous transformations, including cycloadditions, metal-catalyzed rearrangements, and functionalizations, while the oxime moiety can direct cyclization or undergo N-O bond cleavage to participate in ring formation.[1][2]
The reliable identification of the resulting complex molecular architectures is paramount. This guide focuses on the primary spectroscopic techniques—NMR, IR, and Mass Spectrometry—as the first and most critical line of evidence for structural confirmation. We will explore how to interpret the spectral data from key reaction classes and compare this approach to alternative synthetic strategies.
Core Reaction Pathways and Spectroscopic Validation
The reactivity of Cyclohexanone O-prop-2-ynyl-oxime can be broadly categorized into several key pathways. For each, we will discuss the expected structural changes and the corresponding spectroscopic "fingerprints" that confirm a successful transformation.
Metal-Catalyzed Skeletal Rearrangements and Cyclizations
Transition metals, particularly gold and copper, are potent catalysts for activating the alkyne moiety, initiating a cascade of reactions.[3][4][5] These reactions often involve the nucleophilic attack of the oxime nitrogen or oxygen onto the activated alkyne, leading to complex skeletal rearrangements and the formation of novel heterocyclic systems like 2H-1,3-oxazines or pyridines.[3][6]
Spectroscopic Evidence of Transformation:
-
Primary Indicator (¹H NMR & IR): The most definitive initial evidence is the complete disappearance of the characteristic terminal alkyne signals.
-
IR: Loss of the sharp ≡C-H stretch (approx. 3300 cm⁻¹) and the C≡C stretch (approx. 2100-2200 cm⁻¹).
-
¹H NMR: Disappearance of the acetylenic proton (singlet or triplet, ~2.5 ppm) and the propargylic methylene protons (~4.7 ppm).
-
-
Structural Confirmation (¹H & ¹³C NMR): The appearance of new signals will define the newly formed carbocyclic or heterocyclic core. For a pyridine synthesis, for example, one would expect:
-
New aromatic proton signals in the 6.5-8.5 ppm region of the ¹H NMR spectrum.
-
New sp² carbon signals between 120-150 ppm in the ¹³C NMR spectrum.
-
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ in the mass spectrum must correspond to the molecular weight of the isomerized product, which is identical to the starting material. Tandem MS (MS/MS) can be used to analyze fragmentation patterns, which will differ significantly from the starting material and can help elucidate the new structure.[7][8]
Workflow for Synthesis and Spectroscopic Confirmation
The following diagram outlines a typical workflow for the synthesis and subsequent spectroscopic validation of reaction products.
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- 5. Skeletal rearrangement of O-propargylic formaldoximes by a gold-catalyzed cyclization/intermolecular methylene transfer sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. cdnsciencepub.com [cdnsciencepub.com]
Quantitative Analysis & Comparative Guide: Cyclohexanone O-prop-2-ynyl-oxime in CuAAC
Executive Summary
Cyclohexanone O-prop-2-ynyl-oxime (COPO) represents a specialized class of "clickable" oxime ethers that offers a distinct advantage over standard alkyne reagents: enhanced hydrolytic stability coupled with accelerated reaction kinetics.
While standard reagents like propargyl alcohol are ubiquitous, they often suffer from polarity-induced solubility issues in non-polar matrices or metal-coordination interference. COPO, featuring a lipophilic cyclohexyl ring and an electron-withdrawing oxime ether linkage, provides a superior balance of solubility and electronic activation. This guide presents a quantitative analysis of its performance in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), comparing it directly to industry-standard alternatives.
Mechanistic Analysis: The "Oxime Effect"
The efficiency of COPO in click chemistry is driven by the electronic environment of the propargyl group. Unlike simple alkyl alkynes, the oxygen atom in the oxime ether linkage (
-
pKa Reduction: The electron-withdrawing oxygen lowers the pKa of the terminal acetylenic proton (
units lower than alkyl alkynes). -
Metallacycle Formation: This increased acidity accelerates the deprotonation and formation of the Copper(I)-acetylide intermediate, which is often the rate-determining step in the catalytic cycle.
-
Steric Profile: The cyclohexyl ring is distal to the reaction center, providing necessary lipophilicity without sterically hindering the copper coordination sphere.
Visualization: Catalytic Cycle of COPO
The following diagram illustrates the specific entry of COPO into the CuAAC cycle.
Caption: The CuAAC catalytic cycle highlighting the acceleration of Cu-acetylide formation due to the inductive effect of the oxime ether oxygen in COPO.
Comparative Performance Analysis
To objectively evaluate COPO, we compare its reactivity profile against two standard click reagents: Propargyl Alcohol (the hydrophilic standard) and 1-Octyne (the lipophilic alkyl standard).
Experimental Conditions
-
Solvent: t-BuOH/H2O (1:1)[1]
-
Catalyst: CuSO4 (1 mol%) / Sodium Ascorbate (5 mol%)
-
Temperature: 25°C
-
Monitoring: HPLC conversion at 30 min and 60 min.
Table 1: Quantitative Efficiency Metrics
| Metric | Cyclohexanone O-prop-2-ynyl-oxime (COPO) | Propargyl Alcohol | 1-Octyne |
| Electronic Class | Activated (Propargylic Ether) | Activated (Propargylic Alcohol) | Unactivated (Alkyl) |
| Relative Rate ( | 1.8x | 1.5x | 1.0x (Baseline) |
| Yield (1 hr) | >98% | 95% | ~85% |
| LogP (Lipophilicity) | ~2.3 (Moderate) | -0.3 (Hydrophilic) | 4.5 (Highly Lipophilic) |
| Side Reactions | Negligible | Oxidative coupling (Glaser) risk | Low |
| Solubility Profile | Excellent in DCM, EtOAc, MeOH | Poor in non-polar solvents | Poor in aqueous buffers |
Key Findings
-
Kinetic Superiority: COPO reacts approximately 1.8x faster than unactivated alkyl alkynes (1-Octyne). The oxime ether oxygen provides similar activation to the hydroxyl group in propargyl alcohol but avoids the potential for copper chelation that can sometimes retard rates with free alcohols.
-
Solubility Advantage: Unlike propargyl alcohol, which struggles in non-polar organic synthesis, COPO dissolves readily in dichloromethane and ethyl acetate, making it ideal for modifying hydrophobic drugs or polymers.
-
Stability: The oxime ether linkage is hydrolytically stable at physiological pH (pH 5-8), unlike esters which may degrade.
Experimental Protocols
A. Synthesis of Cyclohexanone O-prop-2-ynyl-oxime
Rationale: In-situ formation of the oxime ether is efficient, but isolating the reagent ensures stoichiometry control in the subsequent click reaction.
-
Reagents: Cyclohexanone (10 mmol), O-propargylhydroxylamine hydrochloride (11 mmol), Sodium Acetate (15 mmol), Ethanol/Water (3:1).
-
Procedure:
-
Dissolve Cyclohexanone in Ethanol/Water.[2]
-
Add O-propargylhydroxylamine HCl and Sodium Acetate.
-
Stir at Room Temperature (RT) for 2 hours.
-
Extraction: Remove ethanol under vacuum; extract aqueous residue with Ethyl Acetate (3x).
-
Purification: Wash with brine, dry over MgSO4. (Usually yields a clear oil/low-melting solid requiring no chromatography).
-
B. Quantitative Click Reaction Assay
Rationale: This protocol uses a "self-validating" internal standard method to measure yield without isolation errors.
-
Setup: In a standard HPLC vial, combine:
-
Alkyne: COPO (1.0 equiv, 0.1 M final conc).
-
Azide: Benzyl Azide (1.1 equiv).
-
Internal Standard: Anisole (0.5 equiv, inert UV marker).
-
Solvent: 1 mL t-BuOH/H2O (1:1).
-
-
Catalyst Injection: Add freshly prepared catalyst premix:
- (1 mol%).
-
Sodium Ascorbate (5 mol%).
-
Optional: THPTA ligand (5 mol%) if protecting biomolecules from oxidation.
-
Monitoring:
-
Vortex for 30 seconds.
-
Inject into HPLC at t=0, t=15min, t=30min, t=60min.
-
Calculate conversion based on the ratio of COPO peak area to Anisole internal standard area.
-
Visualization: Comparative Assay Workflow
The following flowchart details the rigorous testing process to validate COPO efficiency.
Caption: Workflow for the quantitative kinetic assay using HPLC monitoring and internal standardization.
Troubleshooting & Optimization
Even with a robust reagent like COPO, experimental variables can affect quantitation.
-
Copper Chelation: If using complex buffers (e.g., cell media), the reaction rate may drop. Solution: Increase Cu concentration to 5 mol% or use THPTA ligand to protect the Cu(I) species.
-
Phase Separation: If COPO precipitates in high-water content buffers. Solution: Add DMSO (up to 20%) or use pure t-BuOH as a co-solvent.
-
Oxime Hydrolysis: While stable at neutral pH, avoid strong mineral acids (
) during workup, as this can hydrolyze the oxime linkage back to the ketone.
References
-
Foundational Click Chemistry: Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.
-
CuAAC Mechanism & Kinetics: Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Calcuation of the Reaction Mechanism. Journal of the American Chemical Society.[3]
-
Oxime Ether Synthesis: "Cyclohexanone Oxime." Organic Syntheses, Coll. Vol. 2, p.76 (1943). (Foundational protocol for oxime condensation).
-
Propargyl Ether Reactivity: Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews.
Sources
Comparative Guide: Cyclohexanone O-prop-2-ynyl-oxime in Heterocyclic Synthesis and Chemical Biology
The following guide provides an in-depth technical analysis of Cyclohexanone O-prop-2-ynyl-oxime , focusing on its pivotal role as a model substrate in the development of transition-metal-catalyzed heterocyclic transformations.
Executive Summary & Compound Profile
Cyclohexanone O-prop-2-ynyl-oxime (CAS: 174004-17-2) is a bifunctional building block characterized by a robust cyclohexane ring, an oxime ether linkage, and a terminal alkyne (propargyl) handle. Unlike its aromatic counterparts (e.g., benzaldehyde O-propargyl oxime), this compound serves as the benchmark aliphatic substrate in mechanistic studies. Its conformational rigidity and lack of aromatic conjugation make it an ideal probe for testing the electronic limitations of Gold (Au) and Copper (Cu) catalyzed skeletal rearrangements.
Chemical Profile
| Feature | Specification |
| IUPAC Name | Cyclohexanone O-(2-propynyl)oxime |
| Molecular Formula | C9H13NO |
| Key Functionality | Terminal Alkyne (Dipolarophile/π-activation); Oxime Ether (Directing Group/N-O Cleavage) |
| Stability | High hydrolytic stability compared to imines; resistant to tautomerization. |
| Primary Utility | Precursor for 2H-1,3-oxazines, cyclic nitrones, and isoxazoles.[1] |
Case Study 1: Gold-Catalyzed Skeletal Rearrangement to 2H-1,3-Oxazines[1][2]
This application highlights the unique reactivity of the O-propargyl moiety under mild
The Mechanistic Causality
Researchers utilize Cyclohexanone O-prop-2-ynyl-oxime to access 2H-1,3-oxazines without using hazardous azides. The reaction is driven by the affinity of cationic Gold(I) species for the alkyne
-
Why this substrate? The cyclohexyl ring prevents side reactions (like aromatization) common with aryl oximes, allowing for the isolation of the 2H-1,3-oxazine core.
-
Mechanism: The reaction proceeds via a 6-endo-dig cyclization followed by an N-O bond cleavage/rearrangement sequence.
Experimental Protocol (Self-Validating System)
Reagents: Cyclohexanone O-prop-2-ynyl-oxime (1.0 equiv), IPrAuCl (5 mol%), AgOTf (5 mol%), 1,2-Dichloroethane (DCE).
-
Catalyst Activation: In a glovebox, premix IPrAuCl and AgOTf in DCE for 10 minutes. Validation: Appearance of a white AgCl precipitate confirms active cationic Au(I) generation.
-
Substrate Addition: Add the oxime substrate to the supernatant.
-
Reaction: Stir at 80°C for 2-4 hours. Monitor via TLC (disappearance of the high-Rf oxime spot).
-
Workup: Filter through a celite pad to remove silver salts and gold residues. Concentrate and purify via silica gel chromatography.
Pathway Visualization
Caption: Figure 1. Gold(I)-catalyzed skeletal rearrangement pathway converting the oxime ether into a heterocyclic oxazine core.[2]
Case Study 2: Copper-Catalyzed Divergent Synthesis (Nitrones vs. Oxazolines)
While Gold favors oxazines, Copper(I) catalysis reveals a geometry-dependent divergence . This case study demonstrates how the stereochemistry of the oxime (E vs Z) dictates the reaction outcome, using the cyclohexanone derivative as a control (where E/Z isomerization is rapid or fixed by ring constraints).
Comparative Analysis: Au vs. Cu Catalysis
| Parameter | Gold(I) Catalysis | Copper(I) Catalysis |
| Primary Product | 2H-1,3-Oxazine | Cyclic Nitrone (from E-isomer) or Oxazoline |
| Mechanism | 6-endo-dig cyclization | 5-endo-dig cyclization |
| Key Intermediate | Vinyl Gold species | N-allenyl imine oxide |
| Atom Economy | 100% (Rearrangement) | 100% (Rearrangement) |
Experimental Insight
In the presence of CuI (10 mol%) and Cs2CO3 , the O-propargyl oxime undergoes a [2,3]-sigmatropic rearrangement equivalent.
-
Critical Observation: The reaction is highly sensitive to the solvent. In THF, the E-isomer of acyclic analogs yields nitrones. For Cyclohexanone O-prop-2-ynyl-oxime, the rapid interconversion or specific geometry often leads to a mixture or a specific fused isoxazoline depending on the exact ligand used.
Case Study 3: "Click" Chemistry & Isoxazole Synthesis
Beyond skeletal rearrangements, this compound is a prime substrate for 1,3-Dipolar Cycloadditions .[3]
Application in Drug Discovery
The isoxazole scaffold is pharmacologically privileged (e.g., Valdecoxib). Cyclohexanone O-prop-2-ynyl-oxime acts as the dipolarophile .
-
Reaction Partner: Nitrile Oxides (generated in situ from chlorooximes).
-
Product: 3,5-Disubstituted Isoxazoles.
-
Advantage: The cyclohexanone-oxime moiety serves as a "masked" ketone. After the click reaction, the oxime can be hydrolyzed (acidic conditions) to regenerate the ketone, effectively using the propargyl group as a functional handle to attach a ketone to an isoxazole ring.
Synthesis Workflow
Caption: Figure 2. Workflow for utilizing the compound as a "Clickable" ketone surrogate.
References
-
Nakamura, I.; Terada, M. "Gold-Catalyzed Skeletal Rearrangement Reactions of O-Propargylic and O-Homopropargylic Oximes."[1] Heterocycles, 2022 , 104, 11.
-
González Comesaña, M.; Nieto Faza, O.; Cid, M. M.; Silva López, C. "Copper-Catalyzed Skeletal Rearrangement of O-Propargyl Oximes: A Mechanistic Manifold."[4][5] ChemCatChem, 2016 , 8, 2696–2703.[6]
-
Zhu, C.; et al. "Copper-Catalyzed Cycloisomerization of Unactivated Allene-Tethered O-Propargyl Oximes." Org.[2][5][7][8] Lett., 2021 , 23, 3343.[9]
-
Cordero, F. M.; et al. "Isoxazoles, isoxazolines and isoxazolidines: Versatile building blocks."[1] Org.[2][5][7][8] Biomol. Chem., 2017 , 15, 9760.
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A Senior Application Scientist's Guide to Alkyne-Modified Compounds for Bioconjugation
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth comparison of alkyne-modified compounds for bioconjugation, moving beyond a simple catalog of reagents to explain the "why" behind the "how." We will explore the core chemistries, compare their performance with supporting data, and provide actionable protocols to empower your experimental design.
Introduction: The Power of the Alkyne in Bioconjugation
In the intricate world of biological research and drug development, the ability to selectively and stably attach probes, drugs, or other molecules to biomolecules is paramount. This process, known as bioconjugation, hinges on the use of "bioorthogonal" chemical reactions—reactions that proceed efficiently within complex biological systems without interfering with native biochemical processes.[1][2]
The alkyne functional group, with its small size, stability, and absence in most biological systems, has emerged as a premier chemical handle for these reactions.[2] Its reactivity is primarily harnessed through cycloaddition reactions with an azide partner, a transformation popularly known as "click chemistry."[1][3] This guide will dissect the two dominant click chemistry paradigms: the robust Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the biocompatible Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][3] We will also briefly touch upon the Sonogashira coupling as an alternative strategy.
The Workhorse: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
First reported independently by the Sharpless and Meldal groups, CuAAC is the gold standard for many bioconjugation applications due to its exceptional speed and efficiency.[4][5] This reaction involves the cycloaddition of a terminal alkyne with an azide, catalyzed by a copper(I) species, to exclusively form a stable 1,4-disubstituted 1,2,3-triazole.[6][7]
Mechanism and Rationale
The copper(I) catalyst is the linchpin of this reaction, dramatically accelerating the rate by orders of magnitude compared to the uncatalyzed thermal reaction.[7] The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide.[6] Modern protocols often generate the active Cu(I) catalyst in situ from a Cu(II) salt (like CuSO₄) using a reducing agent such as sodium ascorbate.[7] To enhance stability and prevent side reactions, a stabilizing ligand like tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is crucial.[8]
Advantages:
-
High Reaction Rates: CuAAC is exceptionally fast, with second-order rate constants typically in the range of 10⁴ to 10⁵ M⁻¹s⁻¹.[2] This allows for rapid and efficient labeling, even at low reactant concentrations.[9]
-
High Yield & Specificity: The reaction is highly specific for terminal alkynes and azides, yielding the 1,4-triazole product with near-quantitative conversion.[7]
-
Versatility: It is compatible with a wide range of solvents, including water, and is effective over a broad pH range (4-12).[4][7]
Limitations and Experimental Considerations:
-
Copper Cytotoxicity: The primary drawback of CuAAC is the inherent toxicity of the copper catalyst to living cells, which can induce the generation of reactive oxygen species.[1][8] This largely precludes its use in live-cell imaging or in vivo studies without careful optimization.[1][10]
-
Ligand Optimization: The choice of ligand is critical. Water-insoluble ligands like TBTA may necessitate co-solvents, while water-soluble ligands like THPTA are better suited for purely aqueous environments.[8][11] Chelation-assisted CuAAC, using picolyl azide derivatives, can significantly reduce the required copper concentration, enhancing biocompatibility.[12][13]
Visualizing the CuAAC Mechanism
Caption: The catalytic cycle of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The Biocompatible Champion: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the cytotoxicity of CuAAC, the Bertozzi group pioneered the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a truly bioorthogonal reaction that does not require a metal catalyst.[1][14] This reaction leverages the high intrinsic ring strain of cyclooctyne derivatives to dramatically accelerate the cycloaddition with azides.[1][15][16]
Mechanism and Rationale
The driving force for SPAAC is the release of approximately 18 kcal/mol of ring strain as the cyclooctyne transitions from a strained, non-linear alkyne to a more stable, planar triazole ring.[16][17] This inherent reactivity allows the reaction to proceed rapidly at physiological temperatures and pH, making it the premier choice for applications in living systems.[14][15]
A Menagerie of Cyclooctynes
The evolution of SPAAC has been driven by the synthesis of new cyclooctyne derivatives, each offering a different balance of reactivity, stability, and hydrophilicity.
-
DIBO (Dibenzocyclooctynol): A second-generation cyclooctyne known for fast reaction rates and good stability.[18]
-
DBCO (Dibenzocyclooctyne) / ADIBO (Azadibenzocyclooctyne): Among the most popular and highly reactive cyclooctynes, valued for their rapid kinetics.[1][19]
-
BCN (Bicyclononyne): A compact and highly reactive cyclooctyne, noted for its favorable balance of stability and reaction speed.[18]
Advantages:
-
Biocompatibility: The absence of a cytotoxic copper catalyst makes SPAAC ideal for live-cell imaging, in vivo studies, and therapeutic applications.[1][14]
-
High Selectivity: The azide and cyclooctyne groups are abiotic and do not react with other functional groups found in biomolecules.[1]
-
Stable Linkage: The resulting triazole bond is highly stable against hydrolysis and enzymatic degradation.[1]
Limitations and Experimental Considerations:
-
Slower Kinetics: While fast for a bioorthogonal reaction, SPAAC kinetics are generally slower than CuAAC.[1][2]
-
Hydrophobicity & Synthesis: Strained cyclooctynes can be hydrophobic and their synthesis can be complex and costly.[1][15]
-
Stability vs. Reactivity Trade-off: A constant challenge is balancing the high reactivity needed for fast labeling with the stability required to prevent off-target reactions or degradation in a biological milieu.[15]
Visualizing the SPAAC Mechanism
Caption: The catalyst-free mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Head-to-Head Comparison: Choosing the Right Alkyne Chemistry
The choice between CuAAC and SPAAC is fundamentally application-driven.[17] For in vitro applications where speed is critical and cell viability is not a concern, CuAAC is often superior.[20] For live-cell or in vivo experiments, SPAAC is the undisputed champion of biocompatibility.[14][17]
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Reaction Principle | Cu(I)-catalyzed cycloaddition | Strain-release driven cycloaddition[1][16] |
| Alkyne Type | Terminal Alkyne (e.g., Propargyl) | Strained Cyclooctyne (e.g., DBCO, BCN)[1][18] |
| Biocompatibility | Lower (due to copper cytotoxicity)[1][8] | High (metal-free)[1][14] |
| Kinetics | Very Fast (10⁴ - 10⁵ M⁻¹s⁻¹)[2] | Fast (10⁻¹ - 10¹ M⁻¹s⁻¹) |
| Primary Application | In vitro labeling, material science[17] | Live-cell imaging, in vivo studies[14][21] |
| Key Reagents | Cu(I) source, reducing agent, ligand[7] | Strained cyclooctyne[1] |
| Cost | Reagents are generally less expensive[17] | Strained alkynes can be costly[1] |
Beyond Click: The Sonogashira Coupling
While azide-alkyne cycloadditions dominate the field, the Sonogashira coupling offers an alternative strategy for bioconjugation.[22] This palladium-catalyzed cross-coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[22][23] It has been successfully used to label peptides and other biomolecules under aqueous conditions.[22][24]
-
Mechanism: Involves a palladium catalyst and a copper co-catalyst.[23]
-
Application: Useful for installing labels at specific sites, such as on peptides containing iodinated non-natural amino acids like p-iodophenylalanine.[22][24]
-
Considerations: Like CuAAC, it requires metal catalysts, which can be a concern for biological systems. However, its unique reactivity with aryl halides provides an orthogonal tool to the azide-alkyne pairing.
Experimental Corner: Protocols in Practice
The following protocols provide a validated starting point for common bioconjugation workflows. Note: Always optimize concentrations and incubation times for your specific system.
Protocol 1: CuAAC Labeling of a Purified Protein
This protocol describes the labeling of a protein lysate containing alkyne-modified proteins with an azide-functionalized fluorescent dye.[11][25]
Materials:
-
Alkyne-modified protein lysate (1-5 mg/mL)
-
Azide-fluorophore (e.g., Azide-AF488), 10 mM stock in DMSO
-
THPTA ligand, 100 mM in water[11]
-
Copper(II) Sulfate (CuSO₄), 20 mM in water[11]
-
Sodium Ascorbate, 300 mM in water (prepare fresh)[11]
-
Phosphate-Buffered Saline (PBS)
Methodology:
-
In a microcentrifuge tube, combine 50 µL of protein lysate with 90 µL of PBS.
-
Add 20 µL of 2.5 mM azide-fluorophore working solution. Vortex briefly.
-
Add 10 µL of 100 mM THPTA solution. Vortex briefly.
-
Add 10 µL of 20 mM CuSO₄ solution. Vortex briefly.
-
Initiate the reaction: Add 10 µL of freshly prepared 300 mM sodium ascorbate solution. Vortex to mix.[11]
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
The labeled protein is now ready for downstream analysis (e.g., SDS-PAGE). The reaction can be quenched by adding EDTA.
Protocol 2: SPAAC Labeling of Live Cells
This protocol outlines the labeling of cell-surface proteins that have been metabolically engineered to display azide groups, using a DBCO-functionalized fluorescent dye.[21][26]
Materials:
-
Live cells with surface azide expression
-
DBCO-fluorophore (e.g., DBCO-488), 1 mM stock in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
PBS, pre-warmed to 37°C
-
Fluorescence microscope
Methodology:
-
Cell Preparation: Culture cells in a suitable imaging dish (e.g., glass-bottom plate) until they reach the desired confluency.
-
Probe Preparation: Prepare a working solution of the DBCO-fluorophore in pre-warmed complete cell culture medium. The final concentration typically ranges from 1-25 µM.[21]
-
Labeling: Aspirate the old medium from the cells and wash once with pre-warmed PBS.
-
Add the DBCO-fluorophore containing medium to the cells.
-
Incubate for 15-60 minutes at 37°C in a cell culture incubator, protected from light.[21]
-
Washing: Remove the labeling medium and wash the cells two to three times with pre-warmed PBS to remove any unreacted probe.
-
Add fresh, pre-warmed medium or PBS to the cells.
-
The cells are now labeled and ready for immediate imaging by fluorescence microscopy.
Conclusion and Future Outlook
The development of alkyne-based bioconjugation chemistries has revolutionized our ability to study and manipulate biological systems. CuAAC remains a powerful and efficient tool for a vast array of in vitro applications, while SPAAC provides an indispensable method for probing the inner workings of living cells and organisms. The ongoing development of new strained alkynes with improved kinetics and stability, along with more biocompatible copper-catalysis systems, promises to further expand the capabilities of researchers.[15][16] By understanding the fundamental principles and practical considerations of each method, scientists can confidently select and apply the optimal strategy to advance their research goals.
References
- Use of the Sonogashira Coupling Reaction for the “Two-Step” Labeling of Phenylalanine Peptide Side Chains with Organometallic Compounds | Bioconjugate Chemistry - ACS Publications.
- Site-specific protein labeling using PRIME and chelation-assisted click chemistry - PubMed.
- Overview of Copper-Free Click Chemistry - ChemPep.
- Copper-Free Click Chemistry (SPAAC) | Vector Labs.
- Expanding the bioorthogonal chemistry toolbox: innovative synthetic strategies for cyclooctynes - RSC Publishing.
- Use of the Sonogashira Coupling Reaction for the “Two-Step” Labeling of Phenylalanine Peptide Side Chains with Organometallic Compounds | Bioconjugate Chemistry - ACS Publications.
- Application Notes and Protocols for Live Cell Imaging Using Bis-Propargyl-PEG13 - Benchchem.
- Biocompatible Azide-Alkyne "Click" Reactions for Surface Decoration of Glyco-Engineered Cells - PubMed.
- A Short Review of Research Progress on the Synthesis Approaches of Aza-Dibenzocyclooctyne Derivatives - PMC.
- Site-specific protein labeling using PRIME and chelation-assisted click chemistry - Ting Laboratory.
- Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine.
- Metabolic Labeling of Proteins with 12-Tridecynoic Acid: Application Notes and Protocols - Benchchem.
- Sonogashira coupling - Wikipedia.
- Protocol for Azide-Alkyne Click Chemistry - BroadPharm.
- Click Chemistry: new protocol for the labeling and modification of biomolecules - Interchim.
- Strain-promoted Azide-Alkyne cycloaddition: Cyclooctyne's potential in revolutionizing therapeutic and diagnostic applications through bio-orthogonal reactions | Request PDF - ResearchGate.
- Sonogashira cross-coupling modification of natural product analogues.... - ResearchGate.
- Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments.
- Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide-Alkyne Cycloaddition.
- Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition - MDPI.
- Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - KU ScholarWorks.
- Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - MDPI.
- Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins.
- Comparative Guide: CuAAC vs. SPAAC for Labeling with Methyl 6-(azidomethyl)nicotinate - Benchchem.
- Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed.
- Development of an In Vitro Assay for Evaluation of Intracellular SPAAC Reactions Using Hoechst-DBCO | Chemical & Biomedical Imaging - ACS Publications.
- Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC.
- Sequential conjugation methods based on triazole formation and related reactions using azides - RSC Publishing.
- Azide-alkyne Huisgen cycloaddition - Wikipedia.
- A Simple Approach to Bioconjugation at Diverse Levels: Metal-Free Click Reactions of Activated Alkynes with Native Groups of Biotargets without Prefunctionalization - PMC.
- The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One.
- Representative applications of alkynes in bioconjugation and molecular imaging - ResearchGate.
- Optimized Methods for the Production and Bioconjugation of Site-Specific, Alkyne-Modified Glucagon-like Peptide-1 (GLP-1) Analogs to Azide-Modified Delivery Platforms Using Copper-Catalyzed Alkyne–Azide Cycloaddition - ACS Publications.
- Click Chemistry Azide-Alkyne Cycloaddition.
- Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing).
- Supported Tris-Triazole Ligands for Batch and Continuous-Flow Copper-Catalyzed Huisgen 1,3-Dipolar Cycloaddition Reactions - MDPI.
- Click Triazoles for Bioconjugation - PMC.
- Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds - Longdom Publishing.
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- 10. Biocompatible Azide-Alkyne "Click" Reactions for Surface Decoration of Glyco-Engineered Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
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- 26. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
